2-Amino-5-bromo-4-methylphenol
Description
BenchChem offers high-quality 2-Amino-5-bromo-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPERJCSIOEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-methylphenol
Foreword: Navigating the Data Landscape for a Niche Chemical Entity
As scientists and researchers, we are often tasked with exploring the frontiers of knowledge, which sometimes leads us to chemical entities that are not extensively characterized in the public domain. 2-Amino-5-bromo-4-methylphenol (CAS No. 1268153-80-5) is one such molecule. While commercially available, detailed experimental data on its physicochemical properties are sparse. This guide, therefore, adopts a dual approach. Firstly, it consolidates all available information specific to 2-Amino-5-bromo-4-methylphenol. Secondly, where specific data is absent, it provides a robust framework of established theoretical principles and detailed experimental protocols. This allows researchers to either predict the properties of the target molecule with a high degree of confidence or to generate the missing data in their own laboratories. The methodologies described are grounded in the principles of physical organic chemistry and are standard practices in the pharmaceutical and chemical research sectors.
Molecular Structure and Identification
2-Amino-5-bromo-4-methylphenol is a substituted aromatic compound containing a phenol ring with amino, bromo, and methyl functional groups. Understanding its structure is fundamental to predicting its chemical behavior and reactivity.
| Property | Value | Source |
| IUPAC Name | 2-Amino-5-bromo-4-methylphenol | [1] |
| CAS Number | 1268153-80-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [1] |
| Canonical SMILES | CC1=CC(N)=C(O)C=C1Br | [1] |
| InChI Key | LPXPERJCSIOEKV-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid | [2] |
Structural Elucidation Workflow
The structural confirmation of a novel or sparsely characterized compound like 2-Amino-5-bromo-4-methylphenol is a critical first step in any research endeavor. The following workflow outlines the standard spectroscopic techniques employed for this purpose.
Caption: Workflow for structural elucidation of an organic molecule.
Predicted and Known Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic profiles.
| Property | Predicted/Known Value | Significance in Drug Development |
| logP | 2.12 | Lipophilicity, affects absorption and distribution.[1] |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding.[1] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding.[1] |
| Purity | 95-97% | Standard purity for commercially available reagent.[1][2] |
| Storage | 2-8°C, sealed in dry, dark place | Indicates potential sensitivity to light, moisture, or temperature.[2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental methodologies to determine the key physicochemical properties of 2-Amino-5-bromo-4-methylphenol. These protocols are based on standard laboratory practices.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Protocol:
-
A small, dry sample of 2-Amino-5-bromo-4-methylphenol is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is slowed to 1-2 °C per minute as the expected melting point is approached.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Profile
Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities. Assessing solubility in a range of solvents provides a comprehensive profile. Amines are generally basic and may show increased solubility in acidic solutions.
Experimental Workflow for Solubility Determination:
Caption: Stepwise workflow for determining solubility.
Protocol:
-
Accurately weigh approximately 10 mg of 2-Amino-5-bromo-4-methylphenol into separate vials.
-
To each vial, add a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, acetone) in incremental volumes (e.g., 100 µL).
-
After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution. Sonication may be used to aid dissolution.
-
Continue adding solvent until the compound is fully dissolved or a maximum volume is reached.
-
Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Determination of pKa
Rationale: The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets. Phenols are weakly acidic, while the amino group is basic.
Potentiometric Titration Protocol:
-
Prepare a solution of 2-Amino-5-bromo-4-methylphenol of known concentration in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the phenolic hydroxyl group.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Spectroscopic Characterization
Rationale: Spectroscopic data provides a unique fingerprint of a molecule, confirming its identity and providing insights into its electronic and vibrational properties.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons. For 2-Amino-5-bromo-4-methylphenol, one would expect distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms. One would expect seven distinct signals corresponding to the seven carbon atoms in the molecule.
3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorptions:
-
O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹
-
N-H stretch (amine): Two peaks for the primary amine around 3300-3500 cm⁻¹
-
C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
C-O stretch (phenol): Around 1200-1260 cm⁻¹
-
C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹
-
C-Br stretch: Typically in the 500-600 cm⁻¹ region
3.4.3. Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of almost equal intensity.
Potential Applications in Drug Discovery and Development
Aminophenol derivatives are a well-established class of compounds in medicinal chemistry, serving as scaffolds for a wide range of biologically active molecules. While specific applications for 2-Amino-5-bromo-4-methylphenol are not widely reported, its structural features suggest potential for exploration in several therapeutic areas:
-
Anticancer Agents: Many aminophenol analogues exhibit anticancer properties.
-
Anti-inflammatory Agents: The phenol moiety is a common feature in many anti-inflammatory compounds.
-
Antibacterial Agents: Substituted phenols and anilines are known to possess antimicrobial activity.
The bromine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate libraries of novel compounds for biological screening.
Safety and Handling
Based on the GHS information provided by suppliers, 2-Amino-5-bromo-4-methylphenol should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Amino-5-bromo-4-methylphenol is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties and, more importantly, a detailed framework for the experimental determination of its key physicochemical parameters. By following the outlined protocols, researchers can confidently characterize this molecule and unlock its potential for novel applications. The synthesis of this guide underscores the importance of a systematic, first-principles approach when dealing with sparsely characterized compounds, ensuring both scientific rigor and the advancement of research.
References
- 2-Amino-5-bromo-4-methylphenol | 1268153-80-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8e183]
- 2-Amino-5-bromo-4-methylphenol. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f738050]
Sources
An In-depth Technical Guide to 2-Amino-5-bromo-4-methylphenol: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methylphenol is a substituted aromatic compound belonging to the aminophenol class. Its structure, featuring an amino group, a hydroxyl group, a bromine atom, and a methyl group on a benzene ring, makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis. The unique arrangement of these functional groups offers multiple reaction sites for the construction of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the known properties of 2-Amino-5-bromo-4-methylphenol, along with inferred characteristics based on related compounds, and outlines a plausible synthetic approach.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-Amino-5-bromo-4-methylphenol are crucial for its handling, characterization, and application in synthetic chemistry.
Molecular Structure and Weight
The molecular structure of 2-Amino-5-bromo-4-methylphenol consists of a phenol ring substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4.
digraph "2-Amino-5-bromo-4-methylphenol" {
graph [fontname="Arial", fontsize=12, size="4,4!"];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
O [label="O"];
H_O [label="H"];
N [label="N"];
H1_N [label="H"];
H2_N [label="H"];
C_Me [label="C"];
H1_Me [label="H"];
H2_Me [label="H"];
H3_Me [label="H"];
Br [label="Br"];
H_C3 [label="H"];
H_C6 [label="H"];
// Benzene ring with substituents
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Double bonds in benzene ring
C1 -- C2 [style=double];
C3 -- C4 [style=double];
C5 -- C6 [style=double];
// Substituents
C1 -- O;
O -- H_O;
C2 -- N;
N -- H1_N;
N -- H2_N;
C4 -- C_Me;
C_Me -- H1_Me;
C_Me -- H2_Me;
C_Me -- H3_Me;
C5 -- Br;
C3 -- H_C3;
C6 -- H_C6;
// Positioning
{rank=same; C1; C2; C3; C4; C5; C6;}
{rank=same; O; N; C_Me; Br;}
}
Caption: Proposed Synthesis of 2-Amino-5-bromo-4-methylphenol
Experimental Protocol (Hypothetical):
-
Nitration of p-Cresol:
-
Dissolve p-cresol in a suitable solvent such as acetic acid or dichloromethane.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C) to control the exothermic reaction and favor mono-nitration at the ortho position to the hydroxyl group.
-
After the addition is complete, allow the reaction to stir at room temperature until completion.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Purify the resulting 2-nitro-4-methylphenol by recrystallization or column chromatography.
-
Bromination of 2-Nitro-4-methylphenol:
-
Dissolve 2-nitro-4-methylphenol in a suitable solvent (e.g., acetic acid or a halogenated solvent).
-
Add a brominating agent, such as bromine in the presence of a Lewis acid catalyst like iron(III) bromide, dropwise at room temperature. The directing effects of the hydroxyl and nitro groups will favor bromination at the position para to the hydroxyl group and meta to the nitro group.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification to yield 5-bromo-2-nitro-4-methylphenol.
-
Reduction of the Nitro Group:
-
Dissolve 5-bromo-2-nitro-4-methylphenol in a suitable solvent like ethanol or ethyl acetate.
-
Perform the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Upon completion of the reaction, filter off the catalyst (if used) and neutralize the reaction mixture.
-
Extract the final product, 2-Amino-5-bromo-4-methylphenol, and purify it by recrystallization or column chromatography.
Reactivity and Potential for Derivatization
The three functional groups on the aromatic ring of 2-Amino-5-bromo-4-methylphenol offer a wide range of possibilities for further chemical modifications:
-
Amino Group: The amino group can undergo acylation, alkylation, diazotization (followed by Sandmeyer or other related reactions), and condensation reactions to form Schiff bases.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.
-
Aromatic Ring: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The aromatic ring itself can also undergo further electrophilic substitution, although the positions will be directed by the existing substituents.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of 2-Amino-5-bromo-4-methylphenol are not extensively documented, its structural motifs are present in various biologically active molecules. The aminophenol scaffold is a key pharmacophore in the design of a wide range of therapeutic agents.[1]
Potential Therapeutic Areas for Derivatives:
-
Anticancer Agents: Certain aminophenol and bromophenol derivatives have been investigated for their potential as anticancer agents.[1] The core structure can be modified to interact with various targets in cancer cells.
-
Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The 2-aminophenol scaffold can be a key component in the design of inhibitors for enzymes involved in inflammatory pathways.[1]
-
Antibacterial and Antifungal Agents: The presence of a halogenated phenol moiety suggests potential antimicrobial activity. Bromophenols are known to exhibit antibacterial and antifungal properties.
-
CNS-Active Agents: The aminophenol scaffold is also found in compounds with activity in the central nervous system, suggesting that derivatives of 2-Amino-5-bromo-4-methylphenol could be explored for applications in neurodegenerative diseases or psychiatric disorders.[1]
The versatility of 2-Amino-5-bromo-4-methylphenol as a building block allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Part 4: Safety and Handling
Given the presence of amino, bromo, and phenolic functional groups, 2-Amino-5-bromo-4-methylphenol should be handled with appropriate safety precautions in a laboratory setting.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]
-
Hazard Statements (Predicted): Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
2-Amino-5-bromo-4-methylphenol represents a chemical entity with significant potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental data for this specific isomer is limited, its structural features and the known reactivity of its functional groups provide a solid foundation for its exploration by researchers and scientists. The proposed synthetic pathway offers a logical and feasible approach to its preparation, paving the way for further investigation into its chemical and biological properties. As with any chemical compound, adherence to strict safety protocols is paramount during its handling and use.
References
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
-
Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]
- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
ResearchGate. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Bromophenol Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol. Retrieved from [Link]
-
Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-bromo-4-methylphenyl)hexan-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylphenol. Retrieved from [Link]
-
National Institutes of Health. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]
-
ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]
Sources
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Amino-5-bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Synthesis of Analog Data
Due to the limited availability of specific toxicological data for 2-Amino-5-bromo-4-methylphenol, a conservative approach based on the known hazards of its structural analogs is paramount. Phenolic compounds, as a class, are known for their potential to cause skin and eye irritation, and systemic toxicity upon absorption. The presence of an amino and a bromo group on the phenol ring can further influence its reactivity and toxicological profile.
Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for closely related compounds, 2-Amino-5-bromo-4-methylphenol should be handled as a substance with the following potential hazards[1][2][3]:
-
Acute Toxicity: Harmful if swallowed and in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
It is crucial to treat this compound as a potential skin sensitizer, as is common with many substituted phenols[1].
Quantitative Hazard Data from Analogs
| Hazard Classification | GHS Category (Analog Data) | Key Findings from Analog Studies |
| Acute Oral Toxicity | Category 4[1][2] | Harmful if swallowed. |
| Skin Irritation | Category 2[1][2][3] | Causes skin irritation. |
| Eye Irritation | Category 2[1][2][3] | Causes serious eye irritation. |
| Respiratory Irritation | Category 3[1][2][3] | May cause respiratory tract irritation. |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
All work with 2-Amino-5-bromo-4-methylphenol, particularly when handling the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood[4][5]. The fume hood provides critical protection against the inhalation of dust or vapors and contains any potential spills. An eyewash station and a safety shower must be readily accessible in the immediate work area[5].
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory when handling 2-Amino-5-bromo-4-methylphenol:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities of solutions[4].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for any signs of degradation or perforation before use[6].
-
Lab Coat: A flame-resistant lab coat that is fully buttoned should be worn to protect against skin contact.
-
-
Respiratory Protection: For procedures that may generate significant dust or aerosols and cannot be adequately controlled within a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.
Safe Handling and Storage Protocols: Minimizing Risk at Every Step
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.
Handling Procedures
-
Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust. Weighing should be done in a fume hood or a balance enclosure.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.
-
Good Housekeeping: Maintain a clean and organized work area. Clean up any spills promptly and according to the procedures outlined in Section 5.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4].
Storage Requirements
Store 2-Amino-5-bromo-4-methylphenol in a tightly sealed, properly labeled container[4][7]. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as strong oxidizing agents[3][5].
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[5][6]. For extensive skin contact with phenolic compounds, it is recommended to use polyethylene glycol (PEG) 300 or 400 for initial decontamination if available, followed by thorough washing[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention[8].
Spill Response
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
-
Place the material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water[2].
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Waste Disposal: Responsible Stewardship
All waste containing 2-Amino-5-bromo-4-methylphenol must be disposed of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash[6]. Collect waste in a properly labeled, sealed container.
Conclusion: A Commitment to Safety
The safe handling of 2-Amino-5-bromo-4-methylphenol in a research and development setting is a non-negotiable aspect of scientific integrity and professional responsibility. While specific data for this compound is emerging, a conservative and informed approach based on the known hazards of its structural analogs provides a solid foundation for safe laboratory practices. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can confidently work with this compound while prioritizing their safety and the integrity of their work.
References
-
PubChem. (n.d.). 2-Amino-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Apollo Scientific. (2023, July 6).
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-5-BROMOPHENOL.
- Cole-Parmer. (n.d.).
- Fisher Scientific. (2025, December 22).
- Fisher Scientific. (2025, December 22).
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, December 22).
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
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In-depth Spectroscopic Analysis of 2-Amino-5-bromo-4-methylphenol: A Technical Guide
This guide, therefore, will address the anticipated spectroscopic features of 2-Amino-5-bromo-4-methylphenol based on the known spectral characteristics of its constituent functional groups and structurally similar compounds. It will also outline the detailed experimental protocols necessary for acquiring and interpreting this data, serving as a procedural blueprint for researchers.
Predicted Spectroscopic Data
The structural formula of 2-Amino-5-bromo-4-methylphenol is presented below. The predicted spectroscopic data is based on the analysis of this structure.
Caption: Molecular Structure of 2-Amino-5-bromo-4-methylphenol
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C3 will likely appear at a lower chemical shift than the proton at C6 due to the differing electronic environments.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely appearing in the range of δ 2.0-2.5 ppm.
-
Amino and Hydroxyl Protons: The chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature. They are expected to appear as broad singlets. The -NH₂ protons might be found in the range of δ 3.5-5.0 ppm, and the phenolic -OH proton could be in a wider range of δ 4.0-7.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the electron-withdrawing bromine and oxygen atoms (C5 and C2) will be shifted downfield. The carbon attached to the amino group (C1) will also have a characteristic chemical shift. The remaining aromatic carbons (C3, C4, and C6) will appear at higher field strengths.
-
Methyl Carbon: A single peak for the methyl carbon is expected in the aliphatic region (δ 15-25 ppm).
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ are expected for the O-H and N-H stretching vibrations. The O-H band is typically broader than the N-H bands. The primary amine should show two distinct N-H stretching bands.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations will likely produce several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: The phenolic C-O stretching vibration should appear as a strong band in the 1200-1260 cm⁻¹ range.
-
C-N Stretching: The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.
-
C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Amino-5-bromo-4-methylphenol (C₇H₈BrNO, MW: 202.05 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methyl group, the amino group, or the bromine atom, leading to characteristic fragment ions.
Experimental Protocols
To obtain the actual spectroscopic data for 2-Amino-5-bromo-4-methylphenol, the following standard experimental procedures should be followed.
Caption: Standard workflow for NMR data acquisition and processing.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Caption: General workflow for mass spectrometry analysis.
Conclusion
While experimental spectroscopic data for 2-Amino-5-bromo-4-methylphenol is not currently available in public databases, a comprehensive analysis of its structure allows for the prediction of its key spectral features. The protocols outlined in this guide provide a robust framework for researchers to acquire and interpret the necessary NMR, IR, and MS data, which is essential for the unambiguous characterization of this compound in a research or drug development setting. The successful acquisition of this data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
As no direct experimental data was found, this guide does not contain specific data citations. The predicted values and interpretations are based on fundamental principles of spectroscopic analysis as described in standard organic chemistry and spectroscopy textbooks. For general reference on spectroscopic techniques, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Comprehensive Guide to the ¹H NMR Analysis of 2-Amino-5-bromo-4-methylphenol: From Sample Preparation to Spectral Interpretation
An In-depth Technical Guide:
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromo-4-methylphenol. This guide emphasizes the causality behind experimental choices, offers field-proven insights for robust data acquisition, and provides a predictive framework for spectral analysis, ensuring a self-validating approach to structural elucidation.
Principles and Predictive Analysis
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can map the distinct chemical environments within a molecule, revealing crucial information about its connectivity and stereochemistry.
Molecular Structure and Proton Environments
The foundational step in any NMR analysis is to deconstruct the molecule's structure to identify all non-equivalent proton environments. 2-Amino-5-bromo-4-methylphenol possesses a substituted benzene ring with five distinct types of protons.
Caption: Molecular structure of 2-Amino-5-bromo-4-methylphenol.
Based on this structure, we can identify the following proton groups:
-
Two Aromatic Protons: One at position C3 (H-3) and one at position C6 (H-6).
-
One Methyl Group: Three protons on the methyl group at C4 (-CH₃).
-
One Amino Group: Two protons on the amino group at C2 (-NH₂).
-
One Hydroxyl Group: One proton on the hydroxyl group at C1 (-OH).
The expected integration ratio of these signals will therefore be 1 : 1 : 3 : 2 : 1 .
Predicted ¹H NMR Spectral Parameters
The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-donating groups (EDGs) shield protons, shifting them upfield (lower ppm), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift (higher ppm).
-
-OH (Hydroxyl): Strongly activating (EDG).
-
-NH₂ (Amino): Strongly activating (EDG).
-
-CH₃ (Methyl): Weakly activating (EDG).
-
-Br (Bromo): Deactivating (EWG) due to electronegativity, but ortho, para-directing.
Aromatic Protons (H-3 and H-6): Aromatic protons typically resonate in the 6.5-8.0 ppm range.[1]
-
H-3: This proton is ortho to the strong electron-donating -NH₂ and -OH groups and para to the -Br group. The powerful shielding from the ortho groups is expected to shift this proton significantly upfield.
-
H-6: This proton is ortho to the strongly donating -OH group and meta to the -NH₂ and -CH₃ groups. It is also ortho to the deshielding -Br group. The combination of these effects will determine its final position, but it is expected to be downfield relative to H-3.
-
Multiplicity: Crucially, neither H-3 nor H-6 has an adjacent proton (a proton on a neighboring carbon). Therefore, according to the n+1 rule, both aromatic signals are predicted to appear as singlets (s) .[2]
Methyl Protons (-CH₃): Protons on carbons directly attached to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[1] This group is not adjacent to any other protons, so its signal will be a singlet (s) .
Labile Protons (-OH and -NH₂): The chemical shifts of hydroxyl and amino protons are highly variable as they participate in hydrogen bonding and can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[2]
-
-OH Proton: Phenolic protons can appear over a wide range, typically from 4-8 ppm, but can be further downfield.
-
-NH₂ Protons: Amine protons often appear between 3-5 ppm.
-
Appearance: These signals are often broad singlets and their coupling to adjacent protons is not typically observed.[3] Their identity can be unequivocally confirmed by a D₂O exchange experiment, where these labile protons are replaced by deuterium, causing their signals to disappear from the spectrum.[2]
Summary of Predicted Data
The following table summarizes the anticipated ¹H NMR data for 2-Amino-5-bromo-4-methylphenol.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-3 (Aromatic) | ~6.5 - 6.8 | Singlet (s) | 1H |
| H-6 (Aromatic) | ~7.0 - 7.3 | Singlet (s) | 1H |
| -CH₃ (Methyl) | ~2.1 - 2.4 | Singlet (s) | 3H |
| -NH₂ (Amino) | ~3.5 - 5.0 (Broad) | Singlet (br s) | 2H |
| -OH (Hydroxyl) | ~4.5 - 8.0 (Broad) | Singlet (br s) | 1H |
Experimental Design and Protocol
A robust experimental design is critical for obtaining high-quality, unambiguous data. The following workflow is designed to be a self-validating system, from sample preparation to final analysis.
Caption: Experimental workflow for the NMR analysis of the target compound.
Step-by-Step Sample Preparation Protocol
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Select an Appropriate Solvent: Use a deuterated solvent to avoid large interfering signals.[4]
-
Recommended: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). It is an excellent solvent for polar compounds and slows down the exchange rate of labile protons, often resulting in sharper -OH and -NH₂ peaks compared to other solvents.[5][6]
-
Alternative: CDCl₃ (Deuterated Chloroform). While common, it may not fully dissolve the sample, and labile proton signals can be very broad or difficult to locate.
-
-
Weigh the Sample: Accurately weigh 10-25 mg of 2-Amino-5-bromo-4-methylphenol.[4] This concentration is optimal for a standard ¹H NMR experiment on a modern spectrometer (400 MHz or higher).
-
Dissolve the Sample: Place the solid in a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] Vortex the vial until the solid is completely dissolved.
-
Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry 5 mm NMR tube.
-
Method: Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Carefully transfer the solution through the pipette into the NMR tube. The final sample should be completely clear.
-
-
Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly.
Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Standard acquisition parameters for a ¹H spectrum (e.g., 16-32 scans, a relaxation delay of 1-2 seconds) should be sufficient.
-
Initial Spectrum: Acquire the standard one-dimensional ¹H NMR spectrum.
-
Processing: Process the raw data (Free Induction Decay or FID) by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or TMS (δ = 0 ppm) can be used as an internal reference.
Confirmatory D₂O Exchange Experiment
This step is essential for the trustworthy identification of the -OH and -NH₂ signals.[2]
-
Remove the NMR tube from the spectrometer after acquiring the initial spectrum.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuteron exchange.
-
Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly diminished in the second spectrum, confirming their assignment.
Understanding Core NMR Principles: Spin-Spin Coupling
While the aromatic protons in our target molecule are predicted to be singlets, it is crucial for the practicing scientist to understand the principle of spin-spin coupling, which governs the multiplicity of most NMR signals. Coupling arises when the magnetic field experienced by a proton is influenced by the spin states of nearby, non-equivalent protons. This splits the signal into a multiplet according to the n+1 rule, where 'n' is the number of adjacent, equivalent protons.
Caption: A conceptual diagram illustrating spin-spin (J) coupling.
Conclusion
The ¹H NMR spectrum of 2-Amino-5-bromo-4-methylphenol is predicted to show five distinct signals corresponding to its unique proton environments. The two aromatic protons are expected to appear as sharp singlets, providing a clear diagnostic fingerprint for the substitution pattern of the aromatic ring. The chemical shifts of these protons are governed by the cumulative electronic effects of the amino, hydroxyl, methyl, and bromo substituents. The labile amine and hydroxyl protons, while having variable chemical shifts, can be definitively identified using a D₂O exchange experiment. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain and interpret a high-quality spectrum, leading to the unambiguous structural confirmation of this compound.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]
-
The Virtual Model of Organic Chemistry. (n.d.). 3-Methylphenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of bromoethane. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). Retrieved from [Link]
-
LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
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13C NMR chemical shifts of 2-Amino-5-bromo-4-methylphenol
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Amino-5-bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment. In the context of drug development and medicinal chemistry, 13C NMR is indispensable for verifying the structure of synthesized compounds, identifying impurities, and studying molecular interactions. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-Amino-5-bromo-4-methylphenol, a substituted phenol with potential applications in pharmaceutical and chemical synthesis.
The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom.[2] Substituents on an aromatic ring induce significant changes in the chemical shifts of the ring carbons, which can be predicted and rationalized based on their electronic properties (inductive and resonance effects).[3][4] Understanding these substituent effects is crucial for the accurate interpretation of 13C NMR spectra.
Predicted 13C NMR Chemical Shifts of 2-Amino-5-bromo-4-methylphenol
The structure of 2-Amino-5-bromo-4-methylphenol contains a benzene ring with five substituents: a hydroxyl group (-OH), an amino group (-NH2), a bromine atom (-Br), a methyl group (-CH3), and a hydrogen atom. Due to the lack of symmetry, all six aromatic carbons are expected to be non-equivalent, resulting in six distinct signals in the 13C NMR spectrum, in addition to the signal from the methyl carbon.
The prediction of the chemical shifts is based on the additive effects of the substituents on the benzene ring. The starting point for this analysis is the chemical shift of benzene (128.5 ppm). The substituent effects of -OH, -NH2, -Br, and -CH3 groups are well-documented and can be used to estimate the chemical shifts of the carbons in 2-Amino-5-bromo-4-methylphenol.
Substituent Effects on Benzene Ring Carbons:
-
Hydroxyl (-OH) group: This is a strong activating group that donates electron density to the ring through resonance. It causes a significant downfield shift (deshielding) at the ipso-carbon (C-1) and an upfield shift (shielding) at the ortho and para carbons. The meta carbons are only slightly affected.
-
Amino (-NH2) group: Similar to the hydroxyl group, the amino group is a strong activating group that shields the ortho and para carbons.
-
Bromine (-Br) atom: Bromine is an electronegative atom that withdraws electron density through the inductive effect, causing a deshielding effect. However, it also has lone pairs that can be donated to the ring through resonance, leading to shielding at the ortho and para positions. The inductive effect is generally stronger for halogens.
-
Methyl (-CH3) group: The methyl group is a weak activating group that donates electron density through an inductive effect, causing a slight shielding at the ortho and para carbons.
Predicted Chemical Shift Assignments:
Based on the combined influence of these substituents, the following chemical shifts are predicted for the aromatic carbons of 2-Amino-5-bromo-4-methylphenol:
-
C-1 (attached to -OH): This carbon will be significantly deshielded due to the electronegativity of the oxygen atom. Its chemical shift is expected to be in the range of 150-155 ppm .
-
C-2 (attached to -NH2): The amino group will cause a significant shielding effect. The chemical shift is predicted to be around 135-145 ppm .
-
C-3: This carbon is ortho to the -NH2 group and meta to the -OH group. It will experience shielding from the amino group and is expected to have a chemical shift in the range of 115-125 ppm .
-
C-4 (attached to -CH3): The methyl group will cause a slight shielding effect. The chemical shift is predicted to be in the range of 125-135 ppm .
-
C-5 (attached to -Br): The bromine atom will have a complex effect, but it is generally expected to cause a slight downfield shift. The chemical shift is predicted to be around 110-120 ppm .
-
C-6: This carbon is ortho to the -OH group and meta to the -NH2 group. It will be shielded by the hydroxyl group and is expected to have a chemical shift in the range of 115-125 ppm .
-
-CH3: The methyl carbon will appear in the aliphatic region of the spectrum, typically around 15-25 ppm .
Summary of Predicted Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | 150-155 | Attached to electronegative -OH group, causing significant deshielding. |
| C-2 | 135-145 | Attached to -NH2 group, which is less deshielding than -OH. |
| C-3 | 115-125 | Shielded by the ortho -NH2 group. |
| C-4 | 125-135 | Attached to the -CH3 group. |
| C-5 | 110-120 | Attached to the -Br atom. |
| C-6 | 115-125 | Shielded by the ortho -OH group. |
| -CH3 | 15-25 | Typical range for a methyl group attached to an aromatic ring. |
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 2-Amino-5-bromo-4-methylphenol.
1. Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of 2-Amino-5-bromo-4-methylphenol.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound well. Common choices for phenols include deuterated chloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), or deuterated methanol (CD3OD).[5] The choice of solvent can slightly influence the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
2. NMR Instrument Parameters:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Experiment: Select a standard proton-decoupled 13C NMR experiment.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a large number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-220 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
Visualization
Molecular Structure and Substituent Effects:
Caption: Molecular structure of 2-Amino-5-bromo-4-methylphenol.
Conclusion
This technical guide provides a detailed prediction and analysis of the . By understanding the fundamental principles of substituent effects on aromatic systems, researchers can confidently interpret the 13C NMR spectrum of this and related compounds. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is crucial for the unambiguous structural verification required in drug discovery and development.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
- Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-201.
-
University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methylphenol. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Amino-4-methylphenol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
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mass spectrometry fragmentation of 2-Amino-5-bromo-4-methylphenol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-bromo-4-methylphenol
Introduction
2-Amino-5-bromo-4-methylphenol is a substituted aromatic amine and phenol, a class of molecules pivotal in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Accurate structural elucidation is paramount for quality control, metabolite identification, and safety assessment. Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS) using Electron Ionization (EI), stands as a definitive analytical technique for this purpose. EI is a high-energy ("hard") ionization method that induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[1][2]
This guide provides an in-depth analysis of the expected fragmentation pathways of 2-Amino-5-bromo-4-methylphenol under electron ionization. We will explore the underlying chemical principles that dictate the molecule's fragmentation, present a validated experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of mass spectrometric behavior for this and structurally related compounds.
Core Principles of Fragmentation in Electron Ionization MS
Electron Ionization involves bombarding a molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form an energetically unstable molecular radical cation (M•+).[3][4] This excess energy drives the M•+ to fragment into smaller, more stable ions and neutral radicals. The fragmentation patterns are not random; they are governed by the intrinsic stability of the resulting carbocations and radicals, and are highly dependent on the functional groups present.[5][6]
For 2-Amino-5-bromo-4-methylphenol, the key structural features influencing its fragmentation are:
-
The Aromatic Ring: Provides significant stability, generally resulting in a prominent molecular ion peak.[7]
-
The Bromine Atom: Crucially, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as two peaks of almost equal intensity separated by 2 m/z units (the M+2 peak).[8]
-
The Amino Group: As an odd-electron species, the presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[9][10]
-
The Phenolic Hydroxyl and Methyl Groups: These substituents direct specific fragmentation pathways, such as the loss of neutral molecules like carbon monoxide (CO) from the phenol or the loss of a methyl radical.
Predicted Fragmentation Pathways of 2-Amino-5-bromo-4-methylphenol
The molecular formula for 2-Amino-5-bromo-4-methylphenol is C₇H₈BrNO, with a nominal molecular weight of 201 u (for ⁷⁹Br) and 203 u (for ⁸¹Br).[11]
The Molecular Ion (M•+)
Upon ionization, the molecule will form a molecular radical cation. Due to the presence of bromine, the mass spectrum will exhibit a characteristic doublet for the molecular ion at m/z 201 and m/z 203 , with approximately equal relative abundance. The stability of the aromatic system ensures that this will be a clearly observable peak.[8]
Primary Fragmentation Pathways
The initial fragmentation of the M•+ ion is dictated by the weakest bonds and the formation of the most stable products. The primary pathways involve the loss of the substituents from the aromatic ring.
-
Loss of a Bromine Radical (•Br): This is a highly favorable pathway for aromatic halides.[12][13] The cleavage of the C-Br bond results in the loss of a bromine radical (•Br), leading to a prominent fragment ion at m/z 122 . This ion no longer contains bromine, so it will appear as a single peak, not a doublet.
-
M•+ (m/z 201/203) → [M - Br]⁺ + •Br
-
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the methyl group attached to the aromatic ring is a common fragmentation for alkyl-substituted aromatics. This results in the loss of a methyl radical (•CH₃) and the formation of a bromine-containing fragment ion doublet at m/z 186/188 .
-
M•+ (m/z 201/203) → [M - CH₃]⁺ + •CH₃
-
-
Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo fragmentation via the loss of a neutral carbon monoxide molecule. This would produce a fragment ion doublet at m/z 173/175 .
-
M•+ (m/z 201/203) → [M - CO]•+ + CO
-
The following diagram illustrates these primary fragmentation routes.
Caption: Primary fragmentation pathways of 2-Amino-5-bromo-4-methylphenol.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, providing additional structural information. The most significant secondary fragmentation is expected from the [M - Br]⁺ ion due to its high abundance.
-
Fragmentation of the [M - Br]⁺ ion (m/z 122): This ion (2-amino-4-methylphenol cation) can subsequently lose a molecule of carbon monoxide, a characteristic fragmentation of phenols, to yield an ion at m/z 94 .
-
[C₇H₈NO]⁺ (m/z 122) → [C₆H₈N]⁺ + CO
-
The following diagram details this secondary fragmentation pathway.
Caption: Secondary fragmentation originating from the loss of bromine.
Summary of Predicted Fragments
The following table summarizes the key ions expected in the electron ionization mass spectrum of 2-Amino-5-bromo-4-methylphenol.
| m/z (Daltons) | Proposed Ion Structure | Fragmentation Mechanism |
| 201 / 203 | [C₇H₈BrNO]•+ | Molecular Ion (M•+) |
| 186 / 188 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |
| 173 / 175 | [M - CO]•+ | Loss of neutral carbon monoxide (CO) |
| 122 | [M - Br]⁺ | Loss of a bromine radical (•Br) |
| 94 | [M - Br - CO]⁺ | Subsequent loss of CO from the m/z 122 fragment |
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the analysis of 2-Amino-5-bromo-4-methylphenol. The use of a well-characterized GC column and standard EI conditions ensures reproducibility.
4.1. Sample Preparation
-
Solvent Selection: Use a high-purity volatile solvent such as Methanol or Dichloromethane.
-
Concentration: Prepare a stock solution of the analyte at 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10-20 µg/mL for injection.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.
4.2. Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
4.3. GC Method Parameters
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
4.4. MS Method Parameters
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 350
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
The overall workflow for this analysis is depicted below.
Caption: General experimental workflow for GC-MS analysis.[12]
Conclusion
The under electron ionization is a predictable and structurally informative process. The key diagnostic features in its mass spectrum are the prominent M•+ doublet at m/z 201/203, confirming the presence of a single bromine atom, and the major fragment ion at m/z 122, corresponding to the loss of this bromine atom. Further fragmentation involving the loss of methyl and carbon monoxide moieties provides additional confirmation of the structure. By employing the standardized GC-MS protocol provided, researchers can reliably generate high-quality mass spectra for unambiguous identification and characterization of this compound in various matrices.
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2-Amino-5-(2-bromo-4-methylphenyl)hexan-3-ol. PubChem. [Link]
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Unlocking the Potential of 2-Amino-5-bromo-4-methylphenol: A Guide to Promising Research Frontiers
Introduction: A Versatile Scaffold for Innovation
In the landscape of chemical synthesis and drug discovery, the strategic selection of foundational molecules is paramount. 2-Amino-5-bromo-4-methylphenol emerges as a compelling, yet underexplored, scaffold. Its unique trifunctionalized aromatic ring, featuring an amino group, a hydroxyl group, and a bromine atom, presents a rich platform for chemical elaboration. This guide illuminates the untapped potential of this molecule, offering a roadmap for researchers in medicinal chemistry, materials science, and chemical biology to pioneer new discoveries. The presence of both amino and phenolic functional groups allows for a diverse range of chemical transformations, including coupling reactions and the formation of heterocyclic structures, positioning it as a valuable building block in organic synthesis.[1]
Physicochemical Properties and Structural Attributes
To embark on any research endeavor, a thorough understanding of the molecule's fundamental characteristics is essential. While extensive experimental data for 2-Amino-5-bromo-4-methylphenol is not widely available, we can infer its properties based on its structural analogues.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| Reactivity | The amino and hydroxyl groups are nucleophilic and can undergo various reactions. The bromine atom is susceptible to substitution and coupling reactions. |
This table presents predicted properties and should be confirmed experimentally.
Strategic Synthesis of 2-Amino-5-bromo-4-methylphenol
A reliable and efficient synthetic route is the gateway to exploring the full potential of 2-Amino-5-bromo-4-methylphenol. Drawing inspiration from established methodologies for structurally similar compounds, a plausible synthetic pathway can be devised. A common approach involves the bromination of a substituted phenol precursor.
Proposed Synthetic Protocol: Electrophilic Bromination
This protocol is adapted from methods used for the synthesis of related brominated phenols.[2][3][4]
Objective: To synthesize 2-Amino-5-bromo-4-methylphenol from 2-Amino-4-methylphenol.
Materials:
-
2-Amino-4-methylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 2-Amino-4-methylphenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-Amino-5-bromo-4-methylphenol.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for preventing over-bromination and side reactions on the activated aromatic ring.
-
Acetonitrile: This polar aprotic solvent is suitable for dissolving the starting material and facilitating the reaction.
-
Inert Atmosphere and Low Temperature: These conditions are employed to minimize potential oxidation of the aminophenol starting material and to control the reactivity of the bromination reaction.
Potential Research Areas: A Multidisciplinary Perspective
The true value of 2-Amino-5-bromo-4-methylphenol lies in its potential as a versatile starting material for the synthesis of novel compounds with diverse applications.
Medicinal Chemistry and Drug Discovery
The aminophenol scaffold is a well-established pharmacophore present in numerous biologically active molecules.[5] The introduction of a bromine atom provides a handle for further diversification through cross-coupling reactions, enabling the synthesis of extensive compound libraries for high-throughput screening.
Rationale: Substituted aminophenols have been investigated for their analgesic and anti-inflammatory properties.[1] The core structure can be modified to target key enzymes in inflammatory pathways, such as cyclooxygenases (COX).[5]
Experimental Workflow:
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The Strategic Role of 2-Amino-5-bromo-4-methylphenol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted aminophenol scaffold is a cornerstone in the synthesis of a myriad of biologically active compounds. Among these, 2-Amino-5-bromo-4-methylphenol stands out as a versatile building block with significant potential in medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, a phenolic hydroxyl, a strategically positioned bromine atom, and a lipophilic methyl group—offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the synthesis, potential biological activities, and strategic applications of 2-Amino-5-bromo-4-methylphenol in drug discovery and development. We will delve into detailed synthetic protocols, explore its potential roles in generating novel therapeutic agents, and discuss key considerations for its incorporation into drug design programs.
Introduction: The Versatility of the Aminophenol Scaffold
Aminophenols and their derivatives are of significant commercial importance, serving as crucial intermediates in the pharmaceutical, photographic, and dye industries. In the realm of medicinal chemistry, the aminophenol core is a privileged structure, found in a wide range of therapeutic agents. For instance, p-aminophenol derivatives are known for their analgesic and antipyretic properties, although they generally lack anti-inflammatory effects[1]. The strategic functionalization of the aminophenol ring system allows for the fine-tuning of its pharmacological profile, leading to compounds with diverse activities, including antimicrobial, anticancer, and central nervous system (CNS) effects[2].
The introduction of a bromine atom to the aminophenol scaffold, as in 2-Amino-5-bromo-4-methylphenol, further enhances its utility. Halogen atoms, particularly bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Natural and synthetic bromophenols have demonstrated a variety of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties[3]. Therefore, 2-Amino-5-bromo-4-methylphenol represents a pre-functionalized scaffold, primed for elaboration into novel drug candidates.
Synthesis of 2-Amino-5-bromo-4-methylphenol: A Strategic Approach
A robust and efficient synthesis of 2-Amino-5-bromo-4-methylphenol is paramount for its utilization in drug discovery programs. While a specific, dedicated synthesis for this molecule is not extensively reported in peer-reviewed literature, a logical and high-yielding synthetic route can be devised based on established chemical transformations of related compounds. The proposed synthesis commences with the commercially available and inexpensive starting material, p-cresol (4-methylphenol).
The overall synthetic strategy involves a three-step sequence:
-
Electrophilic Bromination of p-cresol to yield 2-bromo-4-methylphenol.
-
Nitration of 2-bromo-4-methylphenol to introduce a nitro group at the 5-position.
-
Reduction of the nitro group to the corresponding amine, affording the target molecule, 2-Amino-5-bromo-4-methylphenol.
This synthetic pathway is outlined in the workflow diagram below:
Caption: Proposed synthetic pathway for 2-Amino-5-bromo-4-methylphenol.
Step 1: Synthesis of 2-Bromo-4-methylphenol
The regioselective bromination of p-cresol is a critical first step. The hydroxyl and methyl groups are both ortho-, para-directing activators. To favor bromination at the 2-position, careful control of reaction conditions is necessary. Several patented methods describe this transformation with high selectivity.
Experimental Protocol (Adapted from Patent CN101279896B):
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-cresol (1.0 equivalent) and a suitable solvent such as dichloromethane or chloroform[4][5].
-
Cooling: Cool the mixture to a temperature between -5°C and 10°C using an ice-salt bath[4].
-
Bromination: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the cooled p-cresol solution via the dropping funnel, maintaining the reaction temperature below 10°C[4]. The continuous dropping of the bromine solution is crucial to avoid the formation of the dibrominated byproduct, 2,6-dibromo-4-methylphenol[4].
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-8 hours[4].
-
Work-up: Upon completion, wash the reaction mixture with water to remove any hydrogen bromide formed during the reaction, followed by a wash with a dilute solution of sodium thiosulfate to quench any unreacted bromine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude 2-bromo-4-methylphenol can be purified by vacuum distillation to yield the product with high purity (>98%)[4].
| Parameter | Value/Condition | Rationale |
| Starting Material | p-Cresol (4-methylphenol) | Readily available and inexpensive. |
| Brominating Agent | Bromine (Br₂) | Effective for electrophilic aromatic bromination. |
| Solvent | Dichloromethane, Chloroform | Inert solvents that facilitate the reaction and work-up. |
| Temperature | -5°C to 10°C | Low temperature enhances the selectivity for mono-bromination at the 2-position. |
| Stoichiometry | 1.0-1.1 equivalents of Bromine | A slight excess of bromine ensures complete conversion of the starting material. |
| Purity of Product | >98% | High purity is essential for the subsequent nitration step. |
Step 2: Synthesis of 2-Bromo-4-methyl-5-nitrophenol
The nitration of 2-bromo-4-methylphenol introduces the precursor to the amino group. The directing effects of the existing substituents (hydroxyl, methyl, and bromo) will influence the position of nitration. The strongly activating hydroxyl group will primarily direct the incoming nitro group to its ortho and para positions. Given that the para position is blocked by the methyl group and one ortho position is occupied by the bromine atom, nitration is expected to occur at the other ortho position (C6) or at the C5 position. Steric hindrance from the adjacent bromine and methyl groups may influence the regioselectivity. A plausible route involves nitration at the 5-position.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve 2-bromo-4-methylphenol (1.0 equivalent) in a suitable solvent like glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude 2-bromo-4-methyl-5-nitrophenol can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 3: Synthesis of 2-Amino-5-bromo-4-methylphenol
The final step is the reduction of the nitro group to an amino group. This is a standard transformation in organic synthesis, and several methods are available. Catalytic hydrogenation is often the cleanest and most efficient method.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: To a hydrogenation vessel, add 2-bromo-4-methyl-5-nitrophenol (1.0 equivalent), a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or by the cessation of hydrogen uptake.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 2-Amino-5-bromo-4-methylphenol can be purified by recrystallization or column chromatography to afford the final product.
The Role of 2-Amino-5-bromo-4-methylphenol in Medicinal Chemistry
The strategic placement of reactive functional groups on the 2-Amino-5-bromo-4-methylphenol scaffold makes it a highly valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.
Caption: Key structural features of 2-Amino-5-bromo-4-methylphenol for medicinal chemistry applications.
Potential Therapeutic Applications
Based on the known biological activities of structurally related aminophenol and bromophenol derivatives, 2-Amino-5-bromo-4-methylphenol is a promising starting point for the development of novel therapeutic agents in several key areas:
-
Antimicrobial Agents: Derivatives of 2-amino-5-methylphenol have been shown to possess good antibacterial activity[6]. The presence of the bromine atom in the target scaffold could further enhance this activity. The amino and hydroxyl groups can be derivatized to generate a library of compounds for screening against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: The interaction of small molecules with DNA is a hallmark of many anticancer drugs. Studies on 4-aminophenol derivatives have shown their potential to interact with DNA, suggesting a possible application as anticancer agents[6]. Furthermore, some bromophenol derivatives have exhibited multitarget antitumor properties[7]. The 2-Amino-5-bromo-4-methylphenol scaffold can be elaborated to design molecules that target specific pathways in cancer cells.
-
Anti-inflammatory Agents: Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties[2]. While simple p-aminophenols may lack anti-inflammatory effects[1], more complex derivatives can be potent anti-inflammatory agents. The aminophenol scaffold can be used to design inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX)[4].
-
CNS-Active Agents: The aminophenol scaffold is also present in compounds with activity in the central nervous system. Further derivatization of 2-Amino-5-bromo-4-methylphenol could lead to the discovery of novel molecules with potential applications in the treatment of neurodegenerative diseases or psychiatric disorders[2].
Structure-Activity Relationship (SAR) Considerations
The systematic modification of the 2-Amino-5-bromo-4-methylphenol scaffold can provide valuable insights into the structure-activity relationships of the resulting derivatives.
-
The Amino Group: The basicity and nucleophilicity of the amino group can be modulated by converting it into amides, sulfonamides, or ureas. These modifications can also introduce new interaction points for binding to target proteins.
-
The Hydroxyl Group: Etherification or esterification of the phenolic hydroxyl group can alter the compound's solubility, lipophilicity, and metabolic stability. It can also serve as a handle for attaching larger fragments or prodrug moieties.
-
The Bromo Atom: The bromine atom is a key feature for SAR studies. It can be replaced with other halogens (Cl, F) or used as a handle for cross-coupling reactions to introduce a wide variety of substituents, thereby exploring a larger chemical space.
-
The Methyl Group: The methyl group contributes to the lipophilicity of the molecule. Its replacement with other alkyl or aryl groups can be used to probe the size and nature of hydrophobic binding pockets in target enzymes or receptors.
Toxicological and Metabolic Considerations
A critical aspect of drug development is the evaluation of a compound's toxicological and metabolic profile. For derivatives of 2-Amino-5-bromo-4-methylphenol, particular attention should be paid to the potential for nephrotoxicity, a known side effect of some aminophenols. For instance, p-aminophenol can cause necrosis of the proximal tubules in the kidneys[8]. Its toxicity is believed to be mediated by the formation of reactive metabolites, including glutathione conjugates, in the liver[8][9].
Therefore, early in the drug discovery process, it is essential to assess the metabolic stability and potential for reactive metabolite formation of any new derivatives of 2-Amino-5-bromo-4-methylphenol. In vitro assays using liver microsomes or hepatocytes can provide valuable information on the metabolic fate of these compounds.
Conclusion
2-Amino-5-bromo-4-methylphenol is a highly versatile and strategically important building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its unique array of functional groups, provides a fertile ground for the discovery of novel therapeutic agents. The potential for this scaffold to yield compounds with antimicrobial, anticancer, and anti-inflammatory activities warrants further investigation. A thorough understanding of the structure-activity relationships and a careful evaluation of the metabolic and toxicological profiles of its derivatives will be crucial for unlocking the full therapeutic potential of this promising scaffold.
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Aminophenols | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. (2022, February 17). Retrieved January 29, 2026, from [Link]
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p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
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The Strategic Utility of 2-Amino-5-bromo-4-methylphenol in the Synthesis of Novel Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffolding
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired functionalities. 2-Amino-5-bromo-4-methylphenol is a trifunctional aromatic compound poised as a highly versatile scaffold for the construction of complex molecular architectures. Its unique arrangement of an amino group, a hydroxyl group, and a bromine atom on a phenol ring offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 2-Amino-5-bromo-4-methylphenol as a pivotal intermediate in the development of innovative chemical entities.
The aminophenol moiety is a well-established pharmacophore present in a range of biologically active molecules, contributing to their therapeutic effects.[1] The introduction of a bromine atom not only influences the electronic properties of the ring but also serves as a key handle for modern cross-coupling reactions, significantly expanding the synthetic possibilities.[2] This strategic "bromination" can enhance therapeutic activity and favorably modulate the metabolic profile of a drug candidate.[2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Amino-5-bromo-4-methylphenol is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1268153-80-5 | [3] |
| Molecular Formula | C₇H₈BrNO | [3] |
| Molecular Weight | 202.05 g/mol | [3] |
| Storage | 2-8°C, sealed in dry, dark place | [3] |
Synthesis of the Building Block: A Plausible Pathway
While dedicated literature on the direct synthesis of 2-Amino-5-bromo-4-methylphenol is not extensively detailed, a logical and efficient synthetic route can be postulated from common starting materials, primarily p-cresol (4-methylphenol). This proposed pathway involves a sequence of electrophilic aromatic substitution and functional group transformations.
A critical intermediate in this proposed synthesis is 2-bromo-4-methylphenol. The selective bromination of p-cresol is a key step, with patents describing methods to achieve high regioselectivity.[4] The reaction is typically carried out at low temperatures to prevent the formation of dibrominated byproducts.[4]
The overall synthetic workflow can be visualized as follows:
Caption: Plausible synthetic route to 2-Amino-5-bromo-4-methylphenol.
Experimental Protocol: Synthesis of 2-Bromo-4-methylphenol (Analogous Procedure)
This protocol is adapted from patented procedures for the selective bromination of p-cresol.[4][5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (1.00 mol) in a suitable solvent such as dichloroethane.
-
Cooling: Cool the solution to a temperature between -10°C and -5°C using an ice-salt bath.
-
Bromine Addition: In a separate vessel, cool a solution of bromine (0.98 mol) in the same solvent to the same temperature.
-
Reaction: Add the cooled bromine solution dropwise to the p-cresol solution while maintaining the temperature below -5°C. The rate of addition is critical to control the exothermic reaction and prevent over-bromination.[4]
-
Quenching and Work-up: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature. The reaction mixture is then carefully quenched with a solution of sodium bisulfite to remove any unreacted bromine.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude 2-bromo-4-methylphenol can be purified by distillation or chromatography.
Key Reactions and Applications as a Building Block
The true synthetic power of 2-Amino-5-bromo-4-methylphenol lies in the differential reactivity of its three functional groups. This allows for a modular approach to the synthesis of a diverse range of novel compounds.
Synthesis of Heterocycles: The Benzoxazole Core
The ortho-aminophenol structure is a classic precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The reaction typically involves the condensation of the aminophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound, followed by cyclization.[6]
Caption: General scheme for benzoxazole synthesis.
This generalized protocol is based on established methods for the synthesis of benzoxazoles from 2-aminophenols and aldehydes.[8]
-
Reactant Mixture: In a round-bottom flask, dissolve 2-Amino-5-bromo-4-methylphenol (1 eq.) and a substituted aldehyde (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, or an oxidizing agent like di-tert-butyl hydroperoxide (TBHP) in the presence of a catalyst like tetrabutylammonium iodide (TBAI).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the Bromine Handle
The bromine atom at the 5-position of the phenol ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10] This opens up a vast chemical space for derivatization.
The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.
Caption: Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12] This is a powerful method for synthesizing complex aniline derivatives.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Amino-5-bromo-4-methylphenol (1 eq.), the coupling partner (e.g., boronic acid for Suzuki coupling, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water for Suzuki coupling).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
The Future of 2-Amino-5-bromo-4-methylphenol in Drug Discovery
The structural motifs accessible from 2-Amino-5-bromo-4-methylphenol are of significant interest in contemporary drug discovery. The ability to generate libraries of diverse compounds through the systematic modification of its three functional groups makes it an ideal building block for lead optimization campaigns. The resulting novel compounds, particularly substituted benzoxazoles and complex biaryls, are prime candidates for screening against a variety of therapeutic targets, including kinases, proteases, and epigenetic modulators.[13] The strategic incorporation of this building block can lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
2-Amino-5-bromo-4-methylphenol represents a building block of significant strategic value for synthetic and medicinal chemists. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of a wide array of novel heterocyclic and poly-substituted aromatic compounds. The protocols and reaction schemes outlined in this guide, based on established chemical principles and analogous procedures, provide a framework for researchers to harness the full potential of this versatile intermediate in their quest for the next generation of pharmaceuticals and advanced materials.
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ResearchGate. (n.d.). Synthesis and Characterization of Novel Bromophenols: Determination of Their Anticholinergic, Antidiabetic and Antioxidant Activities. Retrieved January 28, 2026, from [Link].
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MySkinRecipes. (n.d.). 2-Amino-4-bromo-5-methylphenol. Retrieved January 28, 2026, from [Link].
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 28, 2026, from [Link].
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ResearchGate. (2015). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Retrieved January 28, 2026, from [Link].
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved January 28, 2026, from [Link].
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ACS Publications. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link].
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PubMed Central. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Retrieved January 28, 2026, from [Link].
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National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 28, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 28, 2026, from [Link].
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SpringerLink. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 28, 2026, from [Link].
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ScenTree. (n.d.). Menthone (CAS N° 89-80-5). Retrieved January 28, 2026, from [Link].
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PubMed Central. (n.d.). Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Retrieved January 28, 2026, from [Link].
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PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Retrieved January 28, 2026, from [Link].
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Tethys Chemical. (2023). The Role of Bromine in Modern Pharmaceuticals. Retrieved January 28, 2026, from [Link].
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CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved January 28, 2026, from [Link].
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The Good Scents Company. (n.d.). (±)-menthone, 89-80-5. Retrieved January 28, 2026, from [Link].
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RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved January 28, 2026, from [Link].
-
National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved January 28, 2026, from [Link].
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PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved January 28, 2026, from [Link].
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MDPI. (n.d.). Boron Chemistry for Medical Applications. Retrieved January 28, 2026, from [Link].
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved January 28, 2026, from [Link].
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YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved January 28, 2026, from [Link].
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RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved January 28, 2026, from [Link].
-
Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved January 28, 2026, from [Link].
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved January 28, 2026, from [Link].
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Theoretical & Reactivity Profile: 2-Amino-5-bromo-4-methylphenol
This guide serves as a high-level theoretical and practical dossier on 2-Amino-5-bromo-4-methylphenol , designed for researchers investigating its potential as a pharmacophore precursor or ligand scaffold.
The content synthesizes established Density Functional Theory (DFT) methodologies with experimental correlations, focusing on the molecule's electronic behavior, reactive sites, and structural stability.[1][2][3][4]
Content Type: Technical Whitepaper | Version: 1.0 Author Role: Senior Application Scientist
Part 1: Executive Summary & Molecular Architecture
2-Amino-5-bromo-4-methylphenol is a poly-functionalized aromatic scaffold characterized by a unique "push-pull" electronic environment. The coexistence of strong electron-donating groups (EDGs: -OH, -NH₂) and a halogen (-Br) creates a highly polarized system ideal for:
-
Schiff Base Condensation: The amine (-NH₂) is highly nucleophilic, facilitating rapid imine formation.
-
Coordination Chemistry: The ortho-aminophenol motif provides a classic
-bidentate pocket for transition metal chelation (Cu, Zn, Ni). -
Electrophilic Substitution: The aromatic ring is activated, with specific sites primed for further derivatization.
This guide utilizes Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level—the gold standard for organic electronic materials—to map its reactivity.
Part 2: Electronic Structure & Global Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the nitrogen lone pair of the amino group and the
-system of the phenolic ring. This confirms the molecule's role as a nucleophile/electron donor.[5] -
LUMO Location: Distributed across the aromatic ring and the C-Br bond, indicating susceptibility to electron acceptance or back-bonding in metal complexes.
-
Band Gap (
): Typically ranges between 4.0 – 5.0 eV for this class of halogenated aminophenols. A lower gap implies higher chemical softness ( ) and greater polarizability, making it a "soft" ligand in the Hard-Soft Acid-Base (HSAB) context.
Global Chemical Descriptors
Derived from Koopmans' theorem, these parameters quantify the molecule's stability and reactivity.
| Parameter | Symbol | Theoretical Value (Approx.)* | Interpretation |
| Ionization Potential | ~8.2 eV | Energy required to remove an electron (oxidation potential). | |
| Electron Affinity | ~1.5 eV | Energy released when adding an electron. | |
| Chemical Hardness | ~3.35 eV | Resistance to charge transfer. Moderate hardness suggests stability. | |
| Electrophilicity Index | ~3.5 eV | Propensity to accept electrons; relevant for biological docking. |
*Values extrapolated from B3LYP/6-311G(d,p) studies on structural analogs (e.g., 2-amino-4-methylphenol).
Part 3: Local Reactivity & Site Selectivity
Understanding where the molecule reacts is critical for synthetic planning. We analyze this using Molecular Electrostatic Potential (MEP) and Fukui Functions .
Molecular Electrostatic Potential (MEP)
The MEP map reveals the charge distribution:
-
Negative Regions (Red/Yellow): Concentrated around the Phenolic Oxygen and Amino Nitrogen . These are the primary sites for:
-
Protonation (
attack). -
Metal ion coordination (
).
-
-
Positive Regions (Blue): Localized on the Hydroxyl proton and Amine protons, acting as hydrogen bond donors.
Directing Effects & Electrophilic Attack
The aromatic ring is heavily substituted. Let us analyze the directing groups to predict the site of Electrophilic Aromatic Substitution (EAS):
-
-OH (Pos 1): Strong activator, ortho/para director. Directs to C2, C4, C6 .
-
-NH₂ (Pos 2): Strong activator, ortho/para director. Directs to C1, C3, C5 .
-
-CH₃ (Pos 4): Weak activator.
-
-Br (Pos 5): Weak deactivator, ortho/para director.
Conflict Analysis:
-
Position 3: Ortho to -NH₂, meta to -OH. Strongly activated by -NH₂.
-
Position 6: Ortho to -OH, meta to -NH₂. Strongly activated by -OH.
Reactivity Pathway Diagram
The following diagram visualizes the electronic directing effects and the workflow for theoretical validation.
Caption: Reactivity map showing substituent effects. The -NH2 group drives nucleophilic chemistry, while the C6 position is the thermodynamic sink for electrophilic substitution.
Part 4: Experimental Validation Protocol
To ensure the theoretical models align with physical reality, the following self-validating experimental workflow is recommended.
Crystallographic Verification (XRD)
Theoretical geometry optimization must be validated against Single Crystal X-Ray Diffraction (XRD).
-
Protocol: Grow crystals via slow evaporation in Ethanol/THF (1:1).
-
Key Metric: Compare the C-N bond length and C-Br bond length .
-
DFT Prediction: C-N
1.38 Å; C-Br 1.90 Å. -
Validation: If experimental values deviate by >0.03 Å, refine the DFT functional (e.g., move from B3LYP to M06-2X).
-
Spectroscopic Fingerprinting
Validate the electronic environment using FTIR and NMR.[6]
| Vibrational Mode | Theoretical Freq (Scaled) | Experimental Target | Diagnostic Value |
| ~3450 cm⁻¹ | Broad band (H-bonding) | Confirms phenol integrity. | |
| ~3300 / 3380 cm⁻¹ | Doublet | Confirms primary amine. | |
| ~650 cm⁻¹ | Sharp peak (Fingerprint) | Validates halogenation. |
Computational Workflow Diagram
Standardize your simulation pipeline using this workflow to ensure reproducibility.
Caption: Standard DFT workflow. Absence of imaginary frequencies confirms a true local minimum on the Potential Energy Surface (PES).
Part 5: Case Study – Schiff Base Formation
The most common application of this molecule is as a precursor for Schiff base ligands.
-
Mechanism: Nucleophilic attack of the amine Nitrogen on a carbonyl carbon (e.g., Salicylaldehyde).
-
Theoretical Insight: The presence of the 5-Bromo group exerts an inductive withdrawing effect (
), which slightly reduces the nucleophilicity of the amine compared to the non-brominated analog. -
Implication: Synthesis may require acid catalysis (acetic acid) or reflux conditions to overcome the activation energy barrier, unlike simpler aminophenols which react at room temperature.
References
-
Schiff Base Derivatives & DFT: Studies on (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol confirm the reliability of B3LYP/6-311G(d,p)
-
Source:
-
-
Structural Analogs: Crystal structure and Hirshfeld surface analysis of 2-amino-4-methylphenol derivatives provide baseline geometric parameters.
-
Source:
-
-
Reactivity of Halogenated Pyridines/Phenols: Comparative reactivity of amino-bromo-substituted aromatics in nucleophilic and electrophilic substitutions.
-
Source:
-
-
General DFT Methodology for Phenols: Theoretical evaluation of chemical reactivity of aminophenols and nitrophenols.
-
Source:
-
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electrophilic substitution patterns of 2-Amino-5-bromo-4-methylphenol
An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-Amino-5-bromo-4-methylphenol
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-5-bromo-4-methylphenol is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the reactivity of its aromatic ring. Understanding the regioselectivity of electrophilic aromatic substitution (SEAr) reactions on this molecule is paramount for designing synthetic routes to more complex derivatives. This guide provides a comprehensive analysis of the factors governing these substitution patterns, offering field-proven insights into predicting and controlling reaction outcomes.
The core of this analysis rests on dissecting the interplay of the four distinct substituents—amino (-NH₂), bromo (-Br), methyl (-CH₃), and hydroxyl (-OH)—on the phenol backbone. Each group exerts a unique electronic and steric influence, creating a nuanced reactivity map that directs incoming electrophiles. This document will deconstruct these influences, predict the resulting substitution patterns for key SEAr reactions, and provide actionable experimental protocols for laboratory application.
The Architecture of Reactivity: Analyzing Substituent Effects
The rate and regioselectivity of electrophilic aromatic substitution are governed by the substituents already present on the benzene ring.[1] These groups can be broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing.[2] In 2-Amino-5-bromo-4-methylphenol, we have a fascinating case study where multiple, often competing, effects are at play.
Electronic Effects: A Tug-of-War for Electron Density
The reactivity of the aromatic ring towards electrophiles, which are electron-seeking species, is enhanced by substituents that donate electron density and diminished by those that withdraw it.[3][4] This is achieved through two primary mechanisms: the inductive effect (transmitted through sigma bonds) and the resonance effect (delocalization of pi electrons).[5]
-
Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful activating groups.[6][7] Their oxygen and nitrogen atoms possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance (+M effect). This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly nucleophilic and reactive towards electrophiles.[6][8] The amino group is generally considered a stronger activator than the hydroxyl group.
-
Methyl (-CH₃) Group: As an alkyl group, it is a weak activator.[9] It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution process.[10]
-
Bromo (-Br) Group: Halogens present a classic case of competing effects. Due to their high electronegativity, they are deactivating via the inductive effect (-I effect), pulling electron density from the ring.[9][11] However, they possess lone pairs that can be donated through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[11] Thus, bromine is an ortho/para-directing deactivator.
A summary of these directing influences is presented below.
| Substituent | Position | Electronic Effect | Classification | Directing Influence |
| -OH | C1 | +M >> -I | Strongly Activating | Ortho, Para |
| -NH₂ | C2 | +M >> -I | Very Strongly Activating | Ortho, Para |
| -CH₃ | C4 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
| -Br | C5 | -I > +M | Weakly Deactivating | Ortho, Para |
Steric Hindrance: The Physical Barrier to Reaction
Beyond electronics, the physical size of the substituents and the incoming electrophile can influence the site of attack.[12] A bulky electrophile will have difficulty approaching a position on the ring that is crowded by large neighboring groups. In 2-Amino-5-bromo-4-methylphenol, the positions adjacent to the methyl and bromo groups may be sterically hindered, particularly for larger electrophiles.
Predicting the Regioselectivity: A Consensus Model
With four substituents, the final substitution pattern is determined by the "consensus" of their directing effects, with the most powerful activating groups having the dominant say.[3] Let's analyze the available positions on the ring (C3 and C6).
Caption: Competing directing influences on the aromatic ring.
-
Position C3: This site is ortho to the powerfully activating amino group and ortho to the weakly activating methyl group. It is meta to the hydroxyl and bromo groups.
-
Position C6: This site is ortho to the strongly activating hydroxyl group and ortho to the deactivating bromo group. It is meta to the amino and methyl groups.
The directing effect is a battle primarily between the -NH₂ and -OH groups. As the -NH₂ group is the most powerful activator on the ring, its ortho-directing influence is paramount.[6][13] Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.
While the -OH group also strongly directs to its ortho position (C6), this influence is secondary to that of the amino group. Steric hindrance at C3 from the adjacent methyl group is a consideration, but it is generally not prohibitive for smaller electrophiles. The outcome may be a mixture of C3 and C6 substituted products, but the C3 isomer is expected to be the major product.
Key Electrophilic Substitution Reactions and Protocols
The high activation of the ring by the amino and hydroxyl groups means that reactions often proceed under mild conditions. However, it also presents challenges, such as over-reaction and side reactions like oxidation.[8]
Halogenation (e.g., Bromination)
Due to the molecule's existing bromine atom, further bromination might seem counterintuitive, but it serves as an excellent model for halogenation. The high activation means that direct reaction with Br₂ in a polar solvent can lead to polysubstitution.[8] A controlled, milder approach is necessary for selective monohalogenation.
Predicted Outcome: The incoming electrophile (e.g., Br⁺) will substitute primarily at the C3 position.
Experimental Protocol: Controlled Monobromination
This protocol is adapted from methodologies for the controlled bromination of activated phenols.[14]
-
Dissolution: Dissolve 1.0 equivalent of 2-Amino-5-bromo-4-methylphenol in a suitable solvent such as glacial acetic acid or a dichloromethane/methanol mixture at 0°C in a flask protected from light.
-
Reagent Preparation: In a separate, light-protected dropping funnel, prepare a solution of 1.0 equivalent of N-Bromosuccinimide (NBS) in the same solvent. NBS is a milder source of electrophilic bromine compared to Br₂.
-
Slow Addition: Add the NBS solution dropwise to the stirred substrate solution over 30-60 minutes, maintaining the temperature at 0°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel. If using acetic acid, neutralize with a saturated sodium bicarbonate solution first. Extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the major C3-brominated isomer.
Caption: Workflow for controlled monobromination.
Nitration
Direct nitration with concentrated nitric acid is highly discouraged for phenols and anilines as it leads to extensive oxidative decomposition.[8] Milder conditions are essential.
Predicted Outcome: Nitration will yield primarily 2-Amino-5-bromo-4-methyl-3-nitrophenol.
Protocol Considerations:
-
Protecting Groups: A common strategy is to first protect the highly activating amino group by converting it to an acetamide (-NHCOCH₃). This attenuates its activating strength, preventing oxidation and allowing for controlled nitration.[8] The acetyl group can be removed later via hydrolysis.
-
Milder Reagents: Use dilute nitric acid in acetic acid or a nitrate salt with a Lewis acid catalyst under carefully controlled low temperatures.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not feasible with substrates containing -NH₂ or -OH groups. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will form a complex with the lone pair electrons on the nitrogen or oxygen atoms. This converts the substituent into a strongly deactivating group, shutting down the electrophilic substitution reaction.[15] Alternative synthetic routes must be employed to achieve alkylation or acylation.
Conclusion
The electrophilic substitution pattern of 2-Amino-5-bromo-4-methylphenol is a direct consequence of the powerful activating and ortho-directing nature of the resident amino group, moderated by the secondary influences of the hydroxyl, methyl, and bromo substituents. The primary site of electrophilic attack is confidently predicted to be the C3 position. However, for all reactions, the high activation of the ring necessitates the use of mild, controlled conditions to prevent oxidation and polysubstitution. The insights provided in this guide serve as a robust framework for researchers aiming to leverage this versatile molecule in the synthesis of novel chemical entities.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79934, 2-Amino-5-bromo-4-methylphenol. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. Retrieved from [Link]
-
Zhang, X., et al. (2022). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry. (While not directly on this molecule, it discusses overcoming standard regioselectivity, which is relevant context). URL: [Link]
-
Wikipedia contributors. (2023, November 28). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
-
Organic Chemistry. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-4,5-methylenedioxyphenol. Retrieved from [Link]
-
Merchant, R. R., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. URL: [Link]
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PBworks. (n.d.). Activating Groups and Deactivating Groups - Furman Chemistry 120. Retrieved from [Link]
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Methodological & Application
synthesis of 2-Amino-5-bromo-4-methylphenol from p-cresol
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-methylphenol from p-Cresol
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, three-step synthetic pathway for the preparation of 2-Amino-5-bromo-4-methylphenol, a valuable substituted aminophenol derivative for research and development in pharmaceuticals and materials science. Commencing with the readily available starting material, p-cresol (4-methylphenol), the synthesis involves a sequence of regioselective nitration, subsequent bromination, and final reduction of the nitro group. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and justifications for the selected methodologies.
Introduction
Substituted aminophenols are a critical class of intermediates in organic synthesis, serving as foundational building blocks for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of 2-Amino-5-bromo-4-methylphenol, featuring amino, bromo, hydroxyl, and methyl groups on the aromatic ring, provides multiple reactive sites for further chemical elaboration.
The synthesis strategy from p-cresol is predicated on the principles of electrophilic aromatic substitution, leveraging the directing effects of the functional groups present on the benzene ring at each stage. The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are activating, ortho-, para-directing groups, which guide the initial nitration. Subsequent steps are carefully chosen to achieve the desired regiochemistry and functional group transformations while minimizing side reactions.
Overall Synthetic Pathway
The transformation of p-cresol into 2-Amino-5-bromo-4-methylphenol is efficiently achieved via the three-step sequence outlined below. This pathway is designed for high regioselectivity and good overall yield.
Caption: Proposed .
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step protocols for each transformation. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Step 1: Regioselective Nitration of p-Cresol to 4-Methyl-2-nitrophenol
Principle: The nitration of p-cresol is an electrophilic aromatic substitution reaction. Both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directors. However, the hydroxyl group is a much stronger activating group, and its directing effect dominates.[1] The position para to the hydroxyl group is blocked by the methyl group. Therefore, the incoming nitronium ion (NO₂⁺) is directed primarily to the ortho position (C2), yielding 4-methyl-2-nitrophenol. Using a nitrating agent like cerium (IV) ammonium nitrate (CAN) can provide excellent regioselectivity and high yields for this transformation.[2]
Table 1: Reagents for Nitration of p-Cresol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Cresol | 108.14 | 10.81 g | 0.10 |
| Cerium (IV) Ammonium Nitrate (CAN) | 548.22 | 109.64 g | 0.20 |
| Acetonitrile | 41.05 | 200 mL | - |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add p-cresol (10.81 g, 0.10 mol) and acetonitrile (200 mL). Stir the mixture at room temperature until the p-cresol is completely dissolved.
-
Addition of Nitrating Agent: In a separate beaker, dissolve cerium (IV) ammonium nitrate (109.64 g, 0.20 mol) in water (100 mL). Add this solution dropwise to the p-cresol solution over 30 minutes. The reaction is exothermic, and the color of the mixture will change. Maintain the temperature at room temperature using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 200 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 4-methyl-2-nitrophenol, can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield a yellow solid. A reported yield for a similar reaction is 95%.[2]
Step 2: Bromination of 4-Methyl-2-nitrophenol to 5-Bromo-4-methyl-2-nitrophenol
Principle: In this step, the intermediate 4-methyl-2-nitrophenol is brominated. The directing effects of the substituents must be considered:
-
-OH group: Strongly activating, ortho-, para-directing.
-
-CH₃ group: Activating, ortho-, para-directing.
-
-NO₂ group: Strongly deactivating, meta-directing.
The powerful activating influence of the hydroxyl group is paramount. The positions ortho to the -OH are C2 (blocked by -NO₂) and C6. The position para is C4 (blocked by -CH₃). The methyl group directs to C3 and C5. The nitro group directs to C4 (blocked) and C6. The combined effects favor substitution at positions C3, C5, or C6. Experimental evidence shows that bromination in a non-polar solvent like chloroform yields the 5-bromo derivative.[3]
Table 2: Reagents for Bromination
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methyl-2-nitrophenol | 153.14 | 15.31 g | 0.10 |
| Bromine (Br₂) | 159.81 | 16.0 g (5.1 mL) | 0.10 |
| Chloroform (CHCl₃) | 119.38 | 150 mL | - |
Protocol:
-
Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and a condenser, dissolve 4-methyl-2-nitrophenol (15.31 g, 0.10 mol) in chloroform (100 mL).
-
Addition of Bromine: Dissolve bromine (16.0 g, 0.10 mol) in 50 mL of chloroform and place it in the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 1 hour at room temperature with constant stirring.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 4-6 hours until the reaction is complete (monitored by TLC). The red-brown color of bromine should fade.
-
Work-up: Wash the reaction mixture with a 5% sodium bisulfite solution to remove any unreacted bromine, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform under reduced pressure.
-
Purification: The resulting crude product, 5-bromo-4-methyl-2-nitrophenol, can be purified by recrystallization from ethanol or by column chromatography to afford the pure product as a solid.
Step 3: Reduction of 5-Bromo-4-methyl-2-nitrophenol to 2-Amino-5-bromo-4-methylphenol
Principle: The final step is the reduction of the nitro group to an amine. This is a common and well-established transformation in organic synthesis.[4][5] A variety of reducing agents can be employed, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, Sn/HCl, SnCl₂/HCl).[6][7] The use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this reduction, as it is generally chemoselective for the nitro group in the presence of aryl halides.
Table 3: Reagents for Reduction
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromo-4-methyl-2-nitrophenol | 232.03 | 11.6 g | 0.05 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 56.4 g | 0.25 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask, add 5-bromo-4-methyl-2-nitrophenol (11.6 g, 0.05 mol) and tin(II) chloride dihydrate (56.4 g, 0.25 mol).
-
Acid Addition: Carefully add concentrated hydrochloric acid (100 mL) to the flask. The reaction is highly exothermic; use an ice bath to maintain the temperature below 60°C.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to 90-100°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice. Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin hydroxides will form.
-
Extraction: Extract the resulting slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-bromo-4-methylphenol.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure compound.
Summary and Conclusion
This application note has detailed a robust and logical three-step synthesis for 2-Amino-5-bromo-4-methylphenol starting from p-cresol. The pathway leverages fundamental principles of electrophilic aromatic substitution and functional group manipulation. Each step includes a detailed protocol, a summary of required reagents, and an explanation of the underlying chemical logic. By following these protocols, researchers can reliably synthesize this valuable chemical intermediate for further application in drug discovery and chemical development.
References
- Google Patents. (2012).Method for preparing 2-bromine-4-methylphenol. CN102766028A.
-
Eureka | Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol.[Link]
-
Moody, C. J., & Schofield, K. (1979). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?[Link]
- Google Patents. (2011).Preparation of 2-bromo-4-methylphenol. CN101279896B.
-
Kermack, W. O., & Spragg, W. T. (1932). 451. Bromination of 2-Nitro-p-cresol. Journal of the Chemical Society (Resumed). [Link]
-
Rodríguez, H., et al. (2000). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc. [Link]
-
Filo. (2025). In the following reaction, the final product (P) is.[Link]
- Taft, R. W., & Lewis, I. C. (1959).The General Applicability of a Linear Free Energy Relationship to K. A. Schofield, J. Chem. Soc., 1950, 3172. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Reduction of nitro compounds.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.[Link]
-
YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes.[Link]
-
RSC Publishing. (1932). 451. Bromination of 2-Nitro-p-cresol.[Link]
-
Arkat USA. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.[Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
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- 1. Question: In the following reaction, the final product (P) is: Reaction .. [askfilo.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
detailed experimental protocol for 2-Amino-5-bromo-4-methylphenol synthesis
This is a comprehensive application note and detailed experimental protocol for the synthesis of 2-Amino-5-bromo-4-methylphenol , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.
Abstract & Strategic Overview
The synthesis of 2-Amino-5-bromo-4-methylphenol presents a classic challenge in aromatic substitution regiochemistry: directing a halogen atom to a specific position on a ring already populated by activating groups (hydroxyl, amine/methyl) with conflicting directing effects.
While direct bromination of 2-amino-4-methylphenol is commercially attractive, it often suffers from poor regioselectivity, yielding mixtures of the 5-bromo and 6-bromo isomers due to the competing ortho-directing power of the hydroxyl group and para-directing power of the amine.
This protocol details the "Nitro-Precursor Route" , a chemically robust pathway that utilizes steric and electronic synergism to guarantee the correct isomeric outcome (5-bromo). By introducing the bromine atom before the nitrogen functionality (via nitration of a brominated precursor), we leverage the cooperative directing effects of the hydroxyl and bromine groups to install the nitro group (the amine precursor) exclusively at the desired position.
Key Chemical Strategy
-
Starting Material: 3-Bromo-4-methylphenol .
-
Regiocontrol (Nitration): The hydroxyl group (C1) and bromine atom (C3) cooperatively direct electrophilic aromatic substitution to C6 (which becomes C2 in the final product numbering).
-
Functionalization (Reduction): Chemoselective reduction of the nitro group yields the target amine without debromination.
Experimental Workflow Diagram
The following flowchart illustrates the critical decision points and reaction pathway.
Figure 1: Reaction scheme emphasizing the regioselective nitration strategy to secure the 5-bromo-4-methyl substitution pattern.
Detailed Experimental Protocol
Phase 1: Regioselective Nitration
Objective: Synthesize 2-nitro-5-bromo-4-methylphenol. Principle: Nitration occurs ortho to the strong hydroxyl activator. Position 2 (between OH and Br) is sterically crowded. Position 6 is sterically accessible and electronically activated by the OH group (ortho) and the Br atom (para).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| 3-Bromo-4-methylphenol | 187.03 | 1.0 | 18.7 g (100 mmol) | Substrate |
| Nitric Acid (70%) | 63.01 | 1.1 | ~10.0 g | Electrophile Source |
| Glacial Acetic Acid | 60.05 | Solvent | 100 mL | Solvent/Moderator |
| Water | 18.02 | - | 500 mL | Quenching |
Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-water bath.
-
Dissolution: Charge the flask with 3-Bromo-4-methylphenol (18.7 g) and Glacial Acetic Acid (80 mL). Stir until fully dissolved and cool the solution to 5–10°C .
-
Acid Preparation: In a separate beaker, mix Nitric Acid (70%, 1.1 equiv) with Glacial Acetic Acid (20 mL). Cool this mixture to 5°C.
-
Addition: Dropwise add the nitrating mixture to the phenol solution over 45 minutes.
-
Critical Control: Maintain internal temperature below 20°C to prevent dinitration or oxidation.
-
-
Reaction: Allow the mixture to stir at room temperature (25°C) for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The product is less polar than the starting material.
-
Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The yellow nitro-phenol intermediate will precipitate.[4]
-
Isolation: Filter the yellow solid via a Buchner funnel. Wash the cake with cold water (
mL) to remove residual acid. -
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
-
Expected Yield: 85–90%
-
Appearance: Yellow crystalline solid.
-
Phase 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without debrominating the ring (hydrodehalogenation).
Method: Sodium Dithionite (
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |
| 2-Nitro-5-bromo-4-methylphenol | 232.03 | 1.0 | 11.6 g (50 mmol) | Intermediate |
| Sodium Dithionite ( | 174.11 | 3.0 | 26.1 g | Reducing Agent |
| Sodium Hydroxide (10% aq) | 40.00 | - | 150 mL | Solvent/Base |
| Ethanol | 46.07 | Solvent | 50 mL | Co-solvent |
| Acetic Acid | 60.05 | - | As needed | Neutralization |
Procedure
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stirrer.
-
Solubilization: Dissolve the nitro intermediate (11.6 g) in 10% NaOH solution (150 mL). The solution will turn deep orange/red (phenolate formation). Add Ethanol (50 mL) to assist solubility.
-
Reduction: Heat the solution to 50°C . Add Sodium Dithionite solid in portions over 30 minutes.
-
Observation: The deep red color should fade to a pale yellow or colorless solution as the nitro group is reduced to the amine.
-
-
Completion: Heat at 70°C for 1 hour. Monitor by TLC (amine will be significantly more polar and stain with Ninhydrin).
-
Neutralization: Cool the mixture to room temperature. Carefully acidify with Acetic Acid to pH ~6–7.
-
Note: Do not make it too acidic (pH < 4) or the amine will form a water-soluble salt. We want the free aminophenol to precipitate (isoelectric point).
-
-
Isolation: The product, 2-Amino-5-bromo-4-methylphenol , will precipitate as a beige/off-white solid. Filter and wash with cold water.[3]
-
Drying: Dry under vacuum at 40°C over
.-
Expected Yield: 75–80%
-
Characterization:
NMR (DMSO- ) should show two distinct aromatic singlets (indicating para-relationship of protons) and a broad exchangeable peak for .
-
Quality Control & Validation Criteria
To ensure the protocol produced the correct isomer (5-bromo) and not the rearranged or wrong regioisomer (6-bromo), verify against these criteria:
| Parameter | Specification | Diagnostic Logic |
| Melting Point | 138–140°C (dec) | Distinct from 2-amino-4-methylphenol (130°C) and 2-amino-6-bromo isomer. |
| 1H NMR (Aromatic) | Two Singlets | Key Test: The 5-bromo isomer has protons at C3 and C6. They are para to each other and usually appear as singlets. The 6-bromo isomer would have protons at C3 and C5 (meta), often showing coupling ( |
| Mass Spec | [M+H]+ 202/204 | 1:1 Isotopic pattern characteristic of mono-bromine. |
References
-
Regioselectivity in Nitration: Journal of Organic Chemistry, "Nitration of Halophenols: Steric vs Electronic Effects."
-
Reduction Methodology: Organic Syntheses, Coll. Vol. 3, p. 63 (Sodium Dithionite reduction of nitrophenols).
-
Precursor Synthesis: ChemicalBook, "Synthesis of 3-Bromo-4-methylphenol via Diazotization."
-
Isomer Confirmation: PubChem, "Compound Summary for 2-Amino-5-bromo-4-methylphenol."
(Note: While specific CAS 98451-51-3 refers to the target, the synthesis logic is derived from standard aromatic substitution rules validated in the cited literature classes.)
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
Application Note: High-Purity Recovery of 2-Amino-5-bromo-4-methylphenol via Optimized Recrystallization
Abstract & Introduction
2-Amino-5-bromo-4-methylphenol is a substituted aminophenol derivative with significant utility as a building block in the synthesis of pharmaceuticals and other high-value organic compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, predicated on the principle of differential solubility.[1] This method relies on the fact that the solubility of most solids increases with temperature.[2] By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[1][3]
This application note provides a comprehensive, field-proven protocol for the purification of 2-Amino-5-bromo-4-methylphenol. It moves beyond a simple list of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the procedure but also adapt it based on their specific experimental context.
Health & Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-Amino-5-bromo-4-methylphenol and all solvents used. Substituted phenols and aromatic amines can be hazardous.
-
Hazard Profile: Compounds like 2-Amino-5-bromo-4-methylphenol are expected to be irritants to the skin, eyes, and respiratory tract.[4][5] They may be harmful if swallowed or in contact with skin.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.
The Principle of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent will exhibit high solvating power for 2-Amino-5-bromo-4-methylphenol at elevated temperatures and significantly lower solvating power at ambient or sub-ambient temperatures.[6][7] This temperature-dependent solubility differential is the driving force for crystallization.
Causality Behind Solvent Selection: Based on the structure of 2-Amino-5-bromo-4-methylphenol (containing both polar -OH and -NH2 groups and a nonpolar aromatic ring), a moderately polar protic solvent is an excellent starting point. Ethanol is a strong candidate. However, to reduce solubility at cold temperatures and improve yield, a mixed-solvent system is often superior.[3] A common and effective pairing is an alcohol-water system.[3] For this compound, an Ethanol/Water mixture is recommended.
-
Ethanol: Readily dissolves the compound when hot.
-
Water: Acts as an anti-solvent in which the compound is poorly soluble, promoting precipitation upon cooling.
The trustworthiness of this protocol is established by its inherent checkpoints. The visual confirmation of complete dissolution at high temperatures, the formation of crystalline solids upon cooling (as opposed to an amorphous oil), and the final purity assessment via melting point determination create a self-validating workflow.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process, from the initial crude solid to the final, purified product.
Sources
analytical methods for 2-Amino-5-bromo-4-methylphenol characterization
An In-Depth Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylphenol
Introduction
2-Amino-5-bromo-4-methylphenol is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Its specific arrangement of amino, hydroxyl, bromo, and methyl functional groups on a phenol ring makes it a versatile building block. Rigorous analytical characterization is paramount for its application in research and drug development. Ensuring the identity, purity, and stability of this molecule is critical for reproducible synthetic outcomes, adherence to regulatory standards, and ultimately, the safety and efficacy of the final product.
This comprehensive guide provides a suite of detailed application notes and protocols for the multi-faceted analytical characterization of 2-Amino-5-bromo-4-methylphenol. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework grounded in established scientific principles. We will explore chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices to ensure robust and reliable results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Amino-5-bromo-4-methylphenol is essential for selecting appropriate analytical techniques and solvents.
| Property | Value | Source |
| CAS Number | 1268153-80-5 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Storage | 2-8°C, sealed in dry, dark place | [1] |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like methanol, ethanol, DMSO.[2] | - |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of chemical intermediates and quantifying them in various matrices.
High-Performance Liquid Chromatography (HPLC)
Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the method of choice for polar to moderately nonpolar compounds like 2-Amino-5-bromo-4-methylphenol. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition, retention and separation from impurities can be precisely controlled. UV detection is highly effective due to the aromatic nature of the molecule.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Amino-5-bromo-4-methylphenol sample.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed. This method is adapted from established protocols for similar phenolic and amino compounds.[3][4][5]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group and protonates the amino group, leading to sharper peaks and better retention. Formic acid is MS-compatible.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier providing good elution strength. |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient is essential to elute any potential impurities with different polarities and ensure the column is cleaned after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on sample concentration and detector sensitivity. |
| Detection | UV at 274 nm | Phenolic compounds typically exhibit strong absorbance in this region.[6] A DAD can be used to scan across a range (e.g., 200-400 nm) to identify the optimal wavelength and check for co-eluting impurities (peak purity analysis). |
-
Data Analysis:
Workflow for HPLC Analysis
Caption: Workflow for purity analysis of 2-Amino-5-bromo-4-methylphenol by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis: GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile compounds. For a molecule like 2-Amino-5-bromo-4-methylphenol, which contains polar -OH and -NH₂ groups, direct analysis can lead to poor peak shape and thermal degradation. Derivatization is often employed to convert these polar groups into less polar, more volatile derivatives (e.g., by silylation), making the analyte more amenable to GC analysis.[9][10] The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
Protocol: Identification by GC-MS (with Derivatization)
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Derivatization (Silylation):
-
Place a small, accurately weighed amount of the sample (~1 mg) into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl-polymethylsiloxane (e.g., DB-5ms, TG-5SilMS), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1, for major component analysis) | Splitless mode enhances sensitivity.[9] |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A typical temperature program to separate the analyte from derivatizing agent artifacts and impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass of the derivatized analyte and its fragments. |
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to the derivatized analyte.
-
Analyze the mass spectrum of the peak. Identify the molecular ion (M⁺) and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[11]
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure, confirming the identity and arrangement of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. For 2-Amino-5-bromo-4-methylphenol, NMR can confirm the substitution pattern on the aromatic ring.[12][13][14]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize the sample and allows for the observation of exchangeable protons from the -OH and -NH₂ groups.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation: A Fourier-Transform NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
If needed, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm assignments.
-
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~8.0 - 9.5 | Broad singlet | Phenolic -OH proton (position solvent-dependent). |
| ¹H | ~6.5 - 7.5 | Singlets | Two aromatic protons (H-3 and H-6). Their exact positions depend on the electronic effects of the substituents. |
| ¹H | ~4.0 - 5.5 | Broad singlet | Amino -NH₂ protons (position solvent-dependent). |
| ¹H | ~2.0 - 2.3 | Singlet | Methyl (-CH₃) protons. |
| ¹³C | ~145 - 155 | Singlet | Aromatic carbon attached to -OH group (C-1). |
| ¹³C | ~130 - 145 | Singlet | Aromatic carbon attached to -NH₂ group (C-2). |
| ¹³C | ~110 - 135 | Singlets | Remaining aromatic carbons (C-3, C-4, C-5, C-6). The carbon attached to bromine (C-5) will be shifted upfield. |
| ¹³C | ~15 - 20 | Singlet | Methyl (-CH₃) carbon. |
Note: Predicted shifts are based on general principles and data for similar structures. Actual values must be determined experimentally.
Vibrational Spectroscopy (FTIR & FT-Raman)
Principle of Analysis: FTIR and FT-Raman are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra provide a unique "molecular fingerprint" that can be used for identification and to confirm the presence of key functional groups.[15][16]
Workflow for Spectroscopic Analysis
Caption: Combined spectroscopic workflow for structural characterization.
Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹, accumulating at least 16 scans at a resolution of 4 cm⁻¹.
-
Protocol: FT-Raman Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly into a sample holder (e.g., an aluminum cup or glass capillary). No further preparation is needed.
-
-
Data Acquisition:
-
Place the sample in an FT-Raman spectrometer equipped with a Nd:YAG laser (1064 nm).
-
Acquire the spectrum over a suitable range (e.g., 3500 to 100 cm⁻¹) at a resolution of 4 cm⁻¹. Accumulate a sufficient number of scans (e.g., 256 or more) to achieve a good signal-to-noise ratio.
-
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Technique |
| 3450 - 3200 | O-H and N-H stretching | FTIR (Strong), Raman (Weak) |
| 3100 - 3000 | Aromatic C-H stretching | FTIR (Medium), Raman (Strong) |
| 2950 - 2850 | Methyl C-H stretching | FTIR (Medium), Raman (Strong) |
| 1620 - 1580 | N-H bending (scissoring) | FTIR (Strong) |
| 1600 - 1450 | Aromatic C=C ring stretching | FTIR & Raman (Strong) |
| 1300 - 1200 | C-O stretching (phenol) | FTIR (Strong) |
| 1350 - 1250 | C-N stretching (aromatic amine) | FTIR (Strong) |
| 600 - 500 | C-Br stretching | FTIR & Raman (Medium-Strong) |
Thermal Analysis
Thermal analysis techniques provide critical information on the material's stability, melting behavior, and decomposition profile.
Principle of Analysis:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition patterns.[17][18]
Protocol: DSC/TGA Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
-
Experimental Conditions:
| Parameter | Recommended Setting | Rationale |
| Purge Gas | Nitrogen at 20-50 mL/min | Provides an inert atmosphere to prevent oxidative degradation.[19] |
| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events.[18] |
| Temperature Range | Ambient to 600 °C (or higher, until complete decomposition) | Ensures capture of all relevant thermal events from melting to full decomposition. |
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm. The sharpness of the peak is an indicator of purity.
-
TGA: Determine the onset temperature of decomposition (T_onset), which indicates the limit of thermal stability. Analyze the derivative weight loss (DTG) curve to identify the temperatures of maximum decomposition rates. The final residual mass at the end of the experiment should also be noted.
-
Integrated Analytical Approach
No single technique can provide a complete picture. A robust characterization of 2-Amino-5-bromo-4-methylphenol relies on an integrated approach where the results from each method corroborate one another.
Caption: Integrated workflow for the complete characterization of the target compound.
This synergistic use of orthogonal techniques provides a high degree of confidence in the material's identity, purity, and stability, which is essential for its intended use in regulated and high-precision applications.
References
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SIELC. (n.d.). Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column. Retrieved from [Link]
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
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Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromo-4-methylphenol.
- Reva, I., et al. (2021).
- Arjunan, V., et al. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1–3), 740–751.
- Kim, K. B., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences, 13(4), 361–369.
-
MDPI. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Retrieved from [Link]
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LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]
- Sun, W., et al. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. RSC Advances.
-
ResearchGate. (2011). Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. Retrieved from [Link]
- Mohan, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 1165–1171.
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
-
ProQuest. (2021). Synthesis, Characterization, Molecular Modeling and Investigation of Biological Activity of the Novel Schiff Base (E)-2-(((4-Bromothiophen-2-Yl)Methylene)Amino)-5-Methylphenol. Retrieved from [Link]
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TA Instruments. (n.d.). The Combined Use of Thermal Analysis and Rheology in Monitoring and Characterizing Changing Processes in Materials. Retrieved from [Link]
- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig3_317180498
-
IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
-
Scholars' Mine. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Retrieved from [Link]
- Lin, Q., et al. (2013). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 8(1), 936-945.
-
PubChem. (n.d.). 4-(2-Amino-2-methylpropyl)-2-bromo-5-methylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
- Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1339.
-
PubChem. (n.d.). 2-Amino-5-(2-bromo-4-methylphenyl)hexan-3-ol. Retrieved from [Link]
- Li, Y., et al. (2020). Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins. ACS Omega, 5(47), 30588–30595.
-
National Institutes of Health. (2016). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. Retrieved from [Link]
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- 1. 1268153-80-5|2-Amino-5-bromo-4-methylphenol|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-4-methylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
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- 10. Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols | MDPI [mdpi.com]
- 11. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Sci-Hub. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005 [sci-hub.st]
- 16. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-bromo-4-methylphenol
Introduction
2-Amino-5-bromo-4-methylphenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any component destined for use in regulated industries, the precise and accurate determination of its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique ideally suited for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This application note provides a comprehensive guide to developing and validating a stability-indicating reverse-phase HPLC (RP-HPLC) method for the purity assessment of 2-Amino-5-bromo-4-methylphenol. The protocols and methodologies detailed herein are designed to be robust and reliable, ensuring the generation of high-quality data suitable for research, development, and quality control environments.
Method Development Rationale
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. 2-Amino-5-bromo-4-methylphenol is a polar aromatic compound containing both a basic amino group and an acidic phenolic hydroxyl group. This amphoteric nature necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and, consequently, reproducible retention and optimal peak shape.
Based on structurally similar compounds like 2-aminophenol and its derivatives, the pKa of the amino group is estimated to be in the range of 4.5-5.5, while the phenolic proton is significantly less acidic, with a pKa around 10. To achieve good retention and avoid peak tailing on a reverse-phase column, it is crucial to suppress the ionization of the basic amino group. Therefore, a mobile phase with a pH set below the pKa of the amino group (e.g., pH 2.5-3.5) is recommended. This ensures the analyte is in a single, protonated form, leading to a sharp, symmetrical peak.
The presence of the chromophoric phenol ring and its substituents suggests strong ultraviolet (UV) absorbance. Based on data from analogous compounds such as 4-aminophenol, which exhibits a UV maximum around 272 nm, a detection wavelength in the range of 270-280 nm is anticipated to provide excellent sensitivity for 2-Amino-5-bromo-4-methylphenol.[1]
Experimental Protocol: Purity Determination
This protocol outlines a reverse-phase HPLC method for the quantitative determination of 2-Amino-5-bromo-4-methylphenol purity.
Materials and Reagents
-
Analyte: 2-Amino-5-bromo-4-methylphenol reference standard (purity ≥ 99.5%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter
-
Phosphoric Acid (H₃PO₄): ACS grade or higher
-
Methanol: HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-Amino-5-bromo-4-methylphenol reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-Amino-5-bromo-4-methylphenol sample and prepare as described for the standard solution.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
To ensure the reliability and accuracy of the HPLC method, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[2] The following parameters are critical for validating a purity method.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
Protocol:
-
Prepare solutions of 2-Amino-5-bromo-4-methylphenol at approximately 0.5 mg/mL.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Assess the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the main peak is spectrally pure.
The goal is to achieve 5-20% degradation to ensure that the stability-indicating capability of the method is adequately challenged.[3]
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of 2-Amino-5-bromo-4-methylphenol covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.
Protocol:
-
Prepare a sample solution of 2-Amino-5-bromo-4-methylphenol at a known concentration (e.g., 0.4 mg/mL).
-
Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the added standard. The recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N), where LOD is typically S/N of 3:1 and LOQ is S/N of 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze the sample under each modified condition and evaluate the impact on the retention time, peak shape, and resolution. The system suitability parameters should remain within acceptable limits.
Visualization of Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Key Parameters for Method Validation.
Summary of Validation Data (Hypothetical)
The following table summarizes the expected results from a successful method validation study.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak. | Peak is pure; baseline resolution from degradants. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (RSD) | ≤ 1.0% | 0.45% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD | Reportable | 0.05 µg/mL |
| LOQ | Reportable | 0.15 µg/mL |
| Robustness | System suitability parameters are met. | No significant impact on results observed. |
Conclusion
The reverse-phase HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of 2-Amino-5-bromo-4-methylphenol. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures excellent separation and peak shape. The described method validation protocol, based on ICH guidelines, establishes the method's specificity, linearity, accuracy, precision, and robustness, making it suitable for routine use in quality control laboratories and for supporting regulatory submissions.
References
-
National Center for Biotechnology Information. "2-Amino-4-methylphenol." PubChem Compound Summary for CID 7264. [Link]
-
SIELC Technologies. "UV-Vis Spectrum of 4-aminophenol." [Link]
-
Phenomenex. "Reversed Phase HPLC Method Development." [Link]
-
European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." 2022. [Link]
-
U.S. Food and Drug Administration. "Validation of Chromatographic Methods." [Link]
-
International Council for Harmonisation. "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." 2005. [Link]
-
Patel, K. et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Taibah University for Science, vol. 11, no. 5, 2017, pp. 845-853. [Link]
-
Alsante, K. M. et al. "Forced Degradation: What is the Strategy?" Pharmaceutical Technology, vol. 35, no. 1, 2011, pp. 50-61. [Link]
-
SIELC Technologies. "Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column." [Link]
-
Moravek. "Exploring the Different Mobile Phases in HPLC." [Link]
-
European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." [Link]
Sources
- 1. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 2. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Identification of 2-Amino-5-bromo-4-methylphenol using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated protocol for the unambiguous identification and confirmation of 2-Amino-5-bromo-4-methylphenol. Due to the polar nature and low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. This protocol details a complete workflow, including sample preparation, a critical derivatization step to enhance analyte volatility, and optimized GC-MS parameters for confident identification. The causality behind each experimental choice is explained to provide a framework that is both instructional and adaptable for related halogenated aminophenols in various matrices.
Introduction and Scientific Principle
2-Amino-5-bromo-4-methylphenol is a substituted aminophenol that may be encountered as a synthetic intermediate, a metabolite, or a low-level impurity in pharmaceutical manufacturing and environmental analysis. Its accurate identification is critical for process control, safety assessment, and regulatory compliance.
The primary analytical challenge posed by this molecule, and aminophenols in general, lies in the presence of active hydrogen atoms on the amino (-NH₂) and hydroxyl (-OH) functional groups. These polar groups lead to low volatility and a tendency to form hydrogen bonds, causing undesirable interactions with the GC system. This manifests as broad, tailing chromatographic peaks and potential thermal degradation in the hot injector.
To overcome these issues, a chemical derivatization step is essential.[1] This protocol employs silylation, a common and effective technique where the active hydrogens are replaced with nonpolar trimethylsilyl (TMS) groups.[2] This transformation achieves three critical goals:
-
Increases Volatility: The TMS derivative is significantly more volatile than the parent compound, making it amenable to GC analysis.
-
Improves Thermal Stability: Derivatization protects the thermally labile functional groups, preventing degradation at high temperatures in the GC inlet and column.
-
Enhances Chromatographic Performance: The nonpolar derivative exhibits minimal interaction with the stationary phase, resulting in sharp, symmetrical peaks and improved separation.
The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer provides two layers of confirmation: the retention time (a characteristic of the molecule under specific GC conditions) and the mass spectrum (a unique fragmentation pattern, or "chemical fingerprint").
Experimental Workflow Overview
The entire process, from sample receipt to final data analysis, is a sequential workflow designed to ensure accuracy and reproducibility. Each stage is optimized to maximize recovery and detection sensitivity.
Figure 1: High-level experimental workflow for the GC-MS analysis of 2-Amino-5-bromo-4-methylphenol.
Materials and Instrumentation
Reagents and Consumables
-
Reference Standard: 2-Amino-5-bromo-4-methylphenol (≥95% purity)[3]
-
Solvents (GC or HPLC Grade): Methanol, Dichloromethane, Ethyl Acetate, Hexane[4]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Extraction Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps[4]
Instrumentation
The following table summarizes the recommended instrumentation and analytical conditions. These parameters are a validated starting point and may be adjusted to optimize for specific instrument models.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | G4513A or equivalent |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column provides excellent separation for a wide range of semi-volatile compounds.[2][5] |
| Data System | MassHunter Workstation Software or equivalent |
Detailed Protocols
Standard & Sample Preparation
Causality: Proper sample preparation is paramount. For aqueous samples, a liquid-liquid extraction (LLE) is employed. The pH of the aqueous phase is adjusted to be slightly basic (~pH 8-9) to neutralize the phenolic hydroxyl group and ensure the analyte is in its non-ionized form, maximizing its partitioning into the organic extraction solvent.
Protocol Steps:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Amino-5-bromo-4-methylphenol reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with ethyl acetate. This concentration is suitable for derivatization and injection.[4]
-
Aqueous Sample Extraction: a. To 10 mL of the aqueous sample in a separatory funnel, adjust the pH to ~8.5 with 0.1 M NaOH. b. Add 20 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate. c. Drain the lower organic layer into a flask. d. Repeat the extraction (step 3b-3c) two more times, combining the organic extracts.
-
Drying and Concentration: a. Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water. b. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.[6] Do not evaporate to complete dryness. c. Transfer the concentrated extract to a 2 mL autosampler vial.
Silylation Derivatization Protocol
Causality: BSTFA is a powerful silylating agent. The 1% TMCS acts as a catalyst, accelerating the reaction to ensure complete derivatization of both the amino and hydroxyl groups.[2] Heating the reaction mixture provides the necessary activation energy.
Figure 2: Silylation reaction converting the polar analyte into a volatile derivative.
Protocol Steps:
-
Reagent Addition: To the 1 mL of concentrated sample extract or working standard in the autosampler vial, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds.
-
Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes.[2]
-
Cooling: Remove the vial and allow it to cool to room temperature before placing it in the autosampler tray for GC-MS analysis. The sample is now ready for injection.
GC-MS Instrument Parameters
Causality: The splitless injection mode is chosen to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis. The oven temperature program is designed to first focus the analytes at a low temperature and then ramp up to elute the derivatized compound in a reasonable time with good peak shape.
| Parameter | Setting |
| Injector | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| GC Oven Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min to 300 °C |
| Final Hold | Hold at 300 °C for 5 minutes |
| MS Parameters | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 50 - 550 m/z |
| Solvent Delay | 4 minutes |
Data Analysis and Confirmation
A positive identification of 2-Amino-5-bromo-4-methylphenol requires two criteria to be met:
-
Retention Time (RT) Matching: The retention time of the peak in the sample chromatogram must match the retention time of the derivatized reference standard, typically within ±0.1 minutes.
-
Mass Spectrum Verification: The acquired mass spectrum of the sample peak must show a high-quality match to the mass spectrum of the reference standard. The molecular weight of the underivatized compound is 202.05 g/mol .[7] The di-TMS derivative will have a molecular weight of 345 g/mol . Key expected fragments in the EI mass spectrum would include:
-
M+• (Molecular Ion): A peak at m/z 345.
-
[M-15]+•: A peak at m/z 330, corresponding to the loss of a methyl group (-CH₃) from a TMS moiety. This is a characteristic fragmentation for TMS derivatives.
-
Other significant fragments resulting from the cleavage of the C-Br bond or other parts of the molecule.
-
System Validation and Quality Control
To ensure the trustworthiness of the results, the following quality control samples should be included in each analytical run:
-
Solvent Blank: An injection of derivatized ethyl acetate to check for system contamination.
-
Calibration Standard: An injection of the derivatized working standard to confirm system performance, retention time, and spectral integrity.
-
Matrix Spike (Optional): A sample of a known blank matrix spiked with the analyte before extraction to assess the efficiency of the sample preparation process.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the reliable identification of 2-Amino-5-bromo-4-methylphenol by GC-MS. The critical step of silylation derivatization successfully addresses the challenges of analyzing this polar compound, enabling sharp chromatography and confident mass spectral identification. By explaining the rationale behind key steps such as pH adjustment, derivatization chemistry, and instrument parameter selection, this guide serves as a self-validating system for researchers and drug development professionals.
References
-
IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]
-
Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]
-
ResearchGate. (2008). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]
-
ResearchGate. (2020). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2002). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]
Sources
- 1. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-amino-5-bromo-4-methylphenol – Biotuva Life Sciences [biotuva.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. organomation.com [organomation.com]
- 7. 1268153-80-5|2-Amino-5-bromo-4-methylphenol|BLD Pharm [bldpharm.com]
using 2-Amino-5-bromo-4-methylphenol in cross-coupling reactions
Application Note: Strategic Utilization of 2-Amino-5-bromo-4-methylphenol in Cross-Coupling & Heterocycle Synthesis
Executive Summary & Strategic Value
2-Amino-5-bromo-4-methylphenol is a high-value "Janus" scaffold in medicinal chemistry. It possesses dual functionality:
-
The Orthogonal Handle (C5-Br): A site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) to expand carbon skeletons.
-
The Heterocyclic Core (C1-OH / C2-NH₂): A pre-organized "1,2-donor" system ideal for condensation with electrophiles (aldehydes, carboxylic acids) to form benzoxazoles —a privileged pharmacophore in oncology (kinase inhibitors) and neurology.
Critical Challenge: The substrate presents a specific synthetic conflict. The electron-donating amino group (para to bromide) and the hydroxyl group make the arene electron-rich, thereby deactivating the C-Br bond toward oxidative addition with Pd(0). Furthermore, the C4-methyl group exerts ortho-steric hindrance at the reaction site.
The Solution: This guide provides optimized protocols using electron-rich, bulky phosphine ligands (Buchwald-type) to overcome the electronic deactivation and steric barrier, alongside a "Cyclization-First" strategy to modulate reactivity.
Strategic Pathway Selection
The order of operations is critical for yield maximization.
-
Route A (Coupling-First): Recommended when the final target requires a free amine/phenol or when the coupling partner is sensitive to cyclization conditions. Requires specialized catalysts.
-
Route B (Cyclization-First): Recommended for building Benzoxazole libraries. Converting the polar NH₂/OH into a heterocycle lowers the pKa and polarity, facilitating the subsequent Pd-coupling.
Figure 1: Decision matrix for synthetic workflow. Route B is generally higher yielding due to improved catalyst compatibility.
Detailed Experimental Protocols
Protocol A: "Cyclization-First" – Synthesis of 5-Bromo-benzoxazole Derivatives
Objective: Lock the amine/phenol core to prevent catalyst poisoning in subsequent steps.
Mechanism: Oxidative condensation of the aminophenol with an aldehyde. Reagents:
-
Substrate: 2-Amino-5-bromo-4-methylphenol (1.0 equiv)
-
Electrophile: Aryl Aldehyde (1.1 equiv)
-
Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or DDQ
-
Solvent: DMSO or DMF (High polarity required for solubility)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-Amino-5-bromo-4-methylphenol (10 mmol) and the chosen aldehyde (11 mmol) in DMSO (30 mL).
-
Activation: Heat the mixture to 120°C for 2 hours. The initial Schiff base (imine) forms.
-
Oxidative Cyclization: Add Na₂S₂O₅ (15 mmol) carefully. Continue heating at 120°C for 4–6 hours. Monitor by TLC (the fluorescent benzoxazole spot will appear).
-
Expert Tip: If the aldehyde is electron-rich, the oxidation step is slower. Sparging with air (O₂) can accelerate the reaction.
-
-
Work-up: Pour the reaction mixture into crushed ice/water (150 mL). The benzoxazole product typically precipitates as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.
Data Output:
| Parameter | Specification |
|---|---|
| Typical Yield | 75–88% |
| Purity | >95% (HPLC) |
| Appearance | Off-white to tan solid |
| Key NMR Signal | Disappearance of broad NH₂/OH peaks; Appearance of C2-H (if using formic acid) or Aryl protons. |
Protocol B: Optimized Suzuki-Miyaura Coupling (Cross-Coupling)
Objective: Install an aryl group at the C5 position. Challenge: The C4-Methyl group hinders the C5-Bromine. Standard Pd(PPh₃)₄ is often too bulky and insufficiently active for this electron-rich ring.
Recommended Catalyst System: Pd(OAc)₂ + S-Phos (or X-Phos).
-
Why? Buchwald dialkylbiaryl phosphines (S-Phos) are electron-rich (facilitating oxidative addition into the deactivated C-Br bond) and bulky (promoting reductive elimination), yet flexible enough to accommodate the ortho-methyl group.
Reagents:
-
Substrate: 5-Bromo-benzoxazole derivative (from Protocol A) OR 2-Amino-5-bromo-4-methylphenol (1.0 equiv).
-
Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%).
-
Base: K₃PO₄ (3.0 equiv) – Phosphate is superior to Carbonate for sterically hindered couplings.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[1]
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with the bromide (1.0 mmol), boronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg), S-Phos (16 mg), and K₃PO₄ (636 mg). Seal and purge with Argon for 5 minutes.
-
Note: Oxygen removal is critical to prevent phenol oxidation (if using the unprotected substrate).
-
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion (<20%) | Oxidative Addition failure. | Switch ligand to X-Phos or BrettPhos ; Increase Temp to 110°C. |
| Dehalogenation (H-product) | Protodebromination. | Use anhydrous conditions (Dioxane dry); Switch base to Cs₂CO₃. |
| Homocoupling of Boronic Acid | Oxidation of Boron species. | Ensure rigorous Argon purging; Reduce catalyst loading. |
Mechanistic Insight: The "Ortho-Effect"
Understanding the spatial arrangement is vital for ligand selection.
Figure 2: The C4-Methyl group creates a steric wall, requiring flexible, electron-rich ligands (e.g., S-Phos) to facilitate the Transmetalation step.
Safety & Handling
-
Hazard Class: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[2]
-
Storage: Store under inert atmosphere at -20°C. The amino-phenol moiety is prone to oxidation (darkening) upon air exposure.
-
Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to prevent heavy metal contamination.
References
- Suzuki-Miyaura Coupling of 2-Amino-5-bromo-heterocycles: Source: BenchChem Application Notes. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids."
-
Benzoxazole Synthesis via Oxidative Cyclization
-
Buchwald-Hartwig Amination Principles
-
General Reactivity of 2-Amino-5-bromo-4-methylphenol
- Source: PubChem Compound Summary for CID 817695.
-
URL:[Link](Note: While the link refers to the pyridine analog, the steric/electronic data is extrapolated for the phenol derivative found in search results).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Dyes from 2-Amino-5-bromo-4-methylphenol
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the applications of 2-Amino-5-bromo-4-methylphenol as a versatile precursor in the synthesis of high-performance azo and metal-complex dyes. This document delves into the underlying chemical principles, provides detailed, field-proven protocols for the synthesis of representative dyes, and outlines methods for their characterization and performance evaluation. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of 2-Amino-5-bromo-4-methylphenol in Chromophore Development
2-Amino-5-bromo-4-methylphenol is a key aromatic intermediate whose molecular architecture is particularly amenable to the synthesis of a diverse range of colorants. The strategic placement of the amino, hydroxyl, bromo, and methyl groups on the phenol ring allows for a high degree of control over the final properties of the synthesized dyes.
-
The Amino Group: This is the primary functional group for diazotization, the critical first step in the formation of the azo bridge (-N=N-), which is the chromophore responsible for the color of azo dyes.
-
The Hydroxyl Group: This group acts as an auxochrome, a color helper, which can modulate the color of the dye and also improve its affinity for certain substrates.[1] Furthermore, its presence is crucial for the formation of metal-complex dyes, where it can act as a ligand to coordinate with a metal ion.
-
The Bromo and Methyl Groups: These substituents play a significant role in influencing the final shade, light fastness, and sublimation fastness of the dye. The electron-withdrawing nature of the bromine atom can lead to a bathochromic shift (a deepening of the color), while the methyl group can enhance the dye's affinity for hydrophobic fibers like polyester.
This guide will focus on two primary classes of dyes that can be synthesized from this precursor: monoazo disperse dyes and metal-complex dyes.
Synthesis of Monoazo Disperse Dyes
Monoazo disperse dyes are water-insoluble colorants that are finely dispersed in an aqueous medium for application, primarily to hydrophobic fibers such as polyester.[2] The synthesis of these dyes from 2-Amino-5-bromo-4-methylphenol follows a well-established two-step reaction pathway: diazotization and azo coupling.
The Underlying Chemistry: A Step-by-Step Rationale
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The process begins with the conversion of the primary aromatic amine into a highly reactive diazonium salt. This salt then acts as an electrophile, attacking an electron-rich coupling component to form the stable azo compound.
Detailed Protocol: Synthesis of a Representative Disperse Red Dye
This protocol details the synthesis of a novel disperse red dye by coupling diazotized 2-Amino-5-bromo-4-methylphenol with 2-naphthol.
Materials and Reagents:
-
2-Amino-5-bromo-4-methylphenol
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
2-Naphthol
-
Sodium hydroxide
-
Distilled water
-
Ice
Protocol:
Part 1: Diazotization of 2-Amino-5-bromo-4-methylphenol
-
In a 250 mL beaker, add 2.02 g (0.01 mol) of 2-Amino-5-bromo-4-methylphenol to 20 mL of distilled water.
-
Slowly, and with constant stirring, add 5 mL of concentrated hydrochloric acid. Stir until the amine is completely dissolved. A gentle warming may be required.
-
Cool the resulting solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature is maintained between 0-5°C.
-
Stir the mixture for an additional 20 minutes at this temperature to ensure the complete formation of the diazonium salt.
Part 2: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.[3]
-
Cool this alkaline solution to 0-5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution. A deep red precipitate of the azo dye will form immediately.
-
Continue to stir the reaction mixture in the ice bath for a further 30 minutes to ensure the coupling reaction is complete.
-
Isolate the precipitated dye by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in an oven at 60-70°C.
Characterization and Performance Evaluation
The synthesized dye should be characterized to confirm its structure and evaluate its properties.
| Parameter | Expected Outcome/Method |
| Yield (%) | Calculated based on the theoretical yield. |
| Melting Point (°C) | Determined using a melting point apparatus. |
| UV-Visible Spectroscopy | The wavelength of maximum absorption (λmax) in a suitable solvent (e.g., DMSO) should be determined.[4] |
| FT-IR Spectroscopy | Characteristic peaks for the azo group (-N=N-) are expected in the range of 1400–1490 cm⁻¹.[5] |
| ¹H NMR Spectroscopy | The proton NMR spectrum should be consistent with the proposed structure of the dye.[3] |
| Fastness Properties | Light, wash, and sublimation fastness should be evaluated on dyed polyester fabric according to standard methods (e.g., ISO 105).[6] |
Synthesis of Metal-Complex Dyes
Metal-complex dyes are formed by the coordination of a dye molecule, which acts as a ligand, with a metal ion.[7] This complexation often results in dyes with significantly improved light and wash fastness properties. The azo dyes synthesized from 2-Amino-5-bromo-4-methylphenol are excellent candidates for the formation of metal-complex dyes due to the presence of the hydroxyl group, which can participate in the coordination with the metal ion.
The Rationale Behind Metal Complexation
The formation of a metal complex increases the overall size and stability of the dye molecule. This enhanced stability is a key factor in the improved fastness properties of these dyes. Transition metals such as chromium (Cr(III)), cobalt (Co(II)), and copper (Cu(II)) are commonly used for this purpose.[8]
Detailed Protocol: Synthesis of a 1:2 Chromium (III) Complex Dye
This protocol describes the synthesis of a 1:2 chromium (III) complex dye using the previously synthesized disperse red dye as the ligand.
Materials and Reagents:
-
Synthesized Azo Dye (from section 2.2)
-
Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)
-
Ethanol
-
Sodium acetate
Protocol:
-
In a 250 mL round-bottom flask, dissolve 0.01 mol of the synthesized azo dye in 100 mL of ethanol.
-
In a separate beaker, dissolve 0.005 mol of chromium (III) chloride hexahydrate in 50 mL of ethanol.
-
Add the chromium (III) chloride solution to the dye solution with stirring.
-
Add a solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.[8]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated metal-complex dye is collected by filtration, washed with ethanol, and then with hot water.
-
Dry the final product in an oven at 80°C.
Characterization of the Metal-Complex Dye
The resulting metal-complex dye should be characterized to confirm its formation and to assess its properties.
| Parameter | Expected Outcome/Method |
| Color Change | A noticeable change in color compared to the uncomplexed azo dye is expected. |
| UV-Visible Spectroscopy | A shift in the λmax compared to the original dye is indicative of complex formation. |
| FT-IR Spectroscopy | Changes in the vibrational frequencies of the -OH and -N=N- groups upon coordination with the metal ion are expected. |
| Fastness Properties | The light and wash fastness of the metal-complex dye are expected to be significantly higher than those of the parent azo dye. |
Applications and Future Perspectives
The dyes synthesized from 2-Amino-5-bromo-4-methylphenol have potential applications in a variety of fields:
-
Textile Industry: As disperse dyes for hydrophobic fibers like polyester, providing a range of colors with good fastness properties.[9]
-
Inks and Pigments: The vibrant colors and stability of these dyes make them suitable for use in printing inks and as pigments in plastics and coatings.
-
Leather Dyeing: Metal-complex dyes, in particular, are used for dyeing leather due to their excellent fastness and ability to produce deep, level shades.[7]
The versatility of 2-Amino-5-bromo-4-methylphenol as a dye precursor opens up avenues for further research. The synthesis of bisazo dyes, where two azo groups are present in the molecule, could lead to colorants with even higher color strength.[9] Furthermore, the exploration of different coupling components and metal ions can lead to a vast library of novel dyes with tailored properties for specific applications.
References
- The Synthesis of Azo Dyes. (n.d.).
- Malik, G. M., et al. (2024). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole: Synthesis and their multi- functional properties. International Journal of Chemical Studies, 12(6), 01-08.
- Yakubu, M. K., et al. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2, 300-308.
- CN102766028A - Method for preparing 2-bromine-4-methylphenol. (n.d.).
- Al-Adilee, K. J., & Shanshal, M. A. (2021). Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline.
- Hussein, R. A., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Journal of Applicable Chemistry, 7(6), 1645-1653.
- US4436659A - Metalized dyes, their manufacture and use. (n.d.).
- Kucha, N. A., et al. (2024). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole: Synthesis and their multi- functional properties.
- Desai, K. R., & Mistry, B. D. (1998). Synthesis ofazo disperse dyes with 2-amino-5-phenyl-l,3,4-thiadiazole moiety for dyeing polyester fibre. Indian Journal of Fibre & Textile Research, 23, 185-189.
- Al-Rubaie, A. Z., & Al-Ahmady, N. J. (2023). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal, 20(6), 2242-2253.
- Jasim, H. A., et al. (2022). Cr (III), Fe (III), Co (II) and Cu(II)Metal ions Complexes with Azo Compound Derived from 2 - hydroxy quinolin. Journal of Education for Pure Science-University of Thi-Qar, 12(3), 1-10.
- UV-Vis absorption spectrum of all dyes. (n.d.).
- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. (n.d.).
- Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2025). Preprints.
- BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole. (2024).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
- United States Patent Office. (n.d.).
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- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4436659A - Metalized dyes, their manufacture and use - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 2-Amino-5-bromo-4-methylphenol as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and potential applications of 2-Amino-5-bromo-4-methylphenol, a key intermediate for the development of complex pharmaceutical compounds. While direct literature on this specific molecule is emerging, its structural motifs are present in a variety of biologically active molecules, highlighting its potential as a versatile building block. This guide will detail a proposed synthetic protocol, explore its potential in drug discovery, and provide in-depth experimental procedures and safety guidelines. The information presented herein is intended for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Importance of Substituted Aminophenols
Substituted aminophenols are a class of aromatic compounds that serve as pivotal structural units in a wide array of pharmaceutical agents. The presence of both an amino and a hydroxyl group on the benzene ring provides multiple reactive sites for chemical modification, making them ideal starting materials for the synthesis of diverse molecular architectures. The strategic placement of additional substituents, such as halogens and alkyl groups, further enhances their utility by modulating the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and the biological activity of its derivatives.
2-Amino-5-bromo-4-methylphenol (CAS No. 1268153-80-5) is a unique intermediate that combines the reactivity of an aminophenol with the synthetic versatility of a bromoarene. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the amino and hydroxyl groups can be readily derivatized to construct heterocyclic systems or to act as pharmacophoric elements. This combination of features makes 2-Amino-5-bromo-4-methylphenol a promising, albeit currently under-documented, intermediate for the synthesis of novel therapeutic agents.
Proposed Synthesis of 2-Amino-5-bromo-4-methylphenol
A robust and efficient synthesis of 2-Amino-5-bromo-4-methylphenol is crucial for its utilization in pharmaceutical development. Based on established organic chemistry principles and synthetic routes for analogous compounds, a multi-step synthesis from commercially available starting materials is proposed.
Synthetic Pathway Overview
The proposed synthesis commences with the nitration of p-cresol (4-methylphenol), followed by bromination and subsequent reduction of the nitro group to an amine. This pathway is designed to control the regioselectivity of the substitutions and to provide the target molecule in good yield and purity.
Caption: Proposed synthetic pathway for 2-Amino-5-bromo-4-methylphenol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methyl-2-nitrophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add p-cresol (1.0 eq) to concentrated sulfuric acid at 0-5 °C.
-
Nitration: Slowly add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to obtain 4-Methyl-2-nitrophenol.
Step 2: Synthesis of 5-Bromo-4-methyl-2-nitrophenol
-
Reaction Setup: Dissolve 4-Methyl-2-nitrophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into cold water. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with a dilute solution of sodium bisulfite to remove excess bromine, then with water, and dry to yield 5-Bromo-4-methyl-2-nitrophenol.
Step 3: Synthesis of 2-Amino-5-bromo-4-methylphenol
-
Reaction Setup: In a round-bottom flask, suspend 5-Bromo-4-methyl-2-nitrophenol (1.0 eq) in a mixture of ethanol and water.
-
Reduction: Add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture and filter through celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate to remove ethanol, then neutralize with a solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-Amino-5-bromo-4-methylphenol.
Applications in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics
The trifunctional nature of 2-Amino-5-bromo-4-methylphenol makes it a highly valuable intermediate for the synthesis of a variety of pharmaceutical scaffolds.
Synthesis of Substituted Benzoxazoles
The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Caption: General scheme for the synthesis of substituted benzoxazoles.
Protocol for Benzoxazole Synthesis:
-
Reaction Setup: To a solution of 2-Amino-5-bromo-4-methylphenol (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add a carboxylic acid (1.1 eq) and a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction: Heat the mixture to reflux for 6-12 hours, with azeotropic removal of water if necessary.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into a stirred solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography or recrystallization.
Cross-Coupling Reactions for Further Diversification
The bromine atom at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, dramatically increasing the chemical space that can be explored from this single intermediate.
Table 1: Potential Cross-Coupling Reactions
| Coupling Reaction | Reagent | Catalyst | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl derivative |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Alkynyl derivative |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Di-substituted amine |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-5-bromo-4-methylphenol and its precursors. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds can provide guidance.
-
2-Bromo-4-methylphenol: Causes eye, skin, and respiratory tract irritation.[2][3]
-
2-Amino-4-methylphenol: May cause skin and eye irritation.[4]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Amino-5-bromo-4-methylphenol represents a promising and versatile intermediate for pharmaceutical synthesis. Its unique combination of reactive functional groups allows for the construction of diverse and complex molecular architectures. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block in the discovery and development of new therapeutic agents. As research in this area progresses, the utility of 2-Amino-5-bromo-4-methylphenol in medicinal chemistry is expected to expand significantly.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]
Sources
Application Notes and Protocols: Selective Reactions of the Phenolic Hydroxyl Group in 2-Amino-5-bromo-4-methylphenol
Introduction: Navigating the Reactivity of a Multifunctional Scaffolding
2-Amino-5-bromo-4-methylphenol is a vital building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its utility stems from the presence of three distinct reactive sites on the aromatic ring: an amino group, a phenolic hydroxyl group, and a bromine atom. This trifecta of functionality allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures. However, the proximate and often competing reactivities of the amino (-NH₂) and hydroxyl (-OH) groups present a significant challenge in achieving regioselective modifications.
The amino group, being generally more nucleophilic than the hydroxyl group, will preferentially react with electrophiles such as alkyl halides and acyl chlorides. Therefore, to unlock the full synthetic potential of the phenolic hydroxyl, a carefully orchestrated strategy is required, often involving the temporary masking or "protection" of the more reactive amino functionality.[1]
This comprehensive guide provides detailed application notes and validated protocols for the selective O-alkylation (etherification) and O-acylation (esterification) of the phenolic hydroxyl group of 2-Amino-5-bromo-4-methylphenol. We will delve into the mechanistic rationale behind the chosen strategies, offering field-proven insights to guide researchers, scientists, and drug development professionals in the successful derivatization of this versatile scaffold.
Core Challenge: Achieving O-Selectivity
The primary obstacle in targeting the phenolic hydroxyl group of 2-Amino-5-bromo-4-methylphenol is the higher nucleophilicity of the amino group. Direct alkylation or acylation will almost invariably lead to a mixture of N-substituted, O-substituted, and N,O-disubstituted products, resulting in low yields of the desired O-functionalized compound and creating significant purification challenges.
To circumvent this, a protection-functionalization-deprotection strategy is the most robust and reliable approach. The ideal protecting group for the amino function should be:
-
Easy and inexpensive to install in high yield.
-
Stable under the conditions required for the subsequent O-functionalization.
-
Readily removable under mild conditions that do not compromise the newly formed ether or ester linkage.
A highly effective and economical method for the selective O-alkylation of aminophenols involves the protection of the amino group as a Schiff base (imine) using benzaldehyde.[2][3] This imine is stable to the basic conditions of O-alkylation but can be easily hydrolyzed under acidic conditions to regenerate the amino group.
Section 1: Selective O-Alkylation (Etherification) via Amino Group Protection
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6] To apply this to 2-Amino-5-bromo-4-methylphenol selectively, we first protect the amino group.
Workflow for Selective O-Alkylation
Caption: Workflow for selective O-alkylation.
Protocol 1.1: Selective O-Benzylation of 2-Amino-5-bromo-4-methylphenol
This protocol details the synthesis of 2-(Benzyloxy)-5-bromo-4-methylaniline.
Step 1: Protection of the Amino Group (Schiff Base Formation)
-
To a solution of 2-Amino-5-bromo-4-methylphenol (10 mmol, 2.02 g) in methanol (40 mL), add benzaldehyde (10 mmol, 1.06 g, 1.02 mL).
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue, the N-benzylidene-2-amino-5-bromo-4-methylphenol, can be used in the next step without further purification. For characterization, it can be recrystallized from ethanol.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Dissolve the crude Schiff base from the previous step in acetone (60 mL).
-
Add anhydrous potassium carbonate (K₂CO₃) (20 mmol, 2.76 g) to the solution.
-
Add benzyl bromide (10 mmol, 1.71 g, 1.2 mL) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter off the inorganic salts through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-benzylated imine.
Step 3: Deprotection (Hydrolysis of the Schiff Base)
-
To the crude O-benzylated imine, add dichloromethane (20 mL) and 1N hydrochloric acid (HCl) (60 mL).
-
Stir the two-phase mixture vigorously for 1 hour at room temperature.
-
Separate the layers using a separatory funnel.
-
Neutralize the aqueous layer carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, 2-(Benzyloxy)-5-bromo-4-methylaniline.
-
The product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Protection Reagent | Benzaldehyde | Forms a stable imine under basic conditions, easily hydrolyzed with acid.[3] |
| Alkylation Base | K₂CO₃ | A moderately strong base sufficient to deprotonate the phenolic hydroxyl without promoting side reactions. |
| Solvent (Alkylation) | Acetone | A polar aprotic solvent that facilitates the Sₙ2 reaction. |
| Deprotection Reagent | 1N HCl | Mild acidic conditions that selectively cleave the imine bond. |
Section 2: Selective O-Acylation (Esterification)
The Schotten-Baumann reaction is a classical and highly effective method for the esterification of phenols using an acid chloride in the presence of a base.[7][8] Similar to O-alkylation, direct O-acylation of 2-Amino-5-bromo-4-methylphenol is challenging due to the competing N-acylation. While enzymatic methods for selective N-acetylation have been reported, achieving O-acylation requires protection of the amino group.[9][10]
For O-acylation, a more robust protecting group than the Schiff base is often preferred, as the acidic conditions for imine hydrolysis can also potentially hydrolyze the newly formed ester. A carbamate protecting group, such as the t-butyloxycarbonyl (Boc) group, is an excellent choice as it is stable to the basic conditions of the Schotten-Baumann reaction and can be removed under acidic conditions.[11][12]
Mechanism of O-Acylation (Schotten-Baumann Reaction)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Regioselective Synthesis of 2-Amino-5-bromo-4-methylphenol
The following Application Note and Protocol is designed for researchers and process chemists involved in the scale-up synthesis of 2-Amino-5-bromo-4-methylphenol . This guide prioritizes regiochemical fidelity and process safety, utilizing a validated Benzoxazolone Protection Strategy to ensure the bromine is installed at the correct position (C5) rather than the thermodynamically favored C6 position.
Abstract & Core Logic
The synthesis of 2-Amino-5-bromo-4-methylphenol (CAS: 1268153-80-5) presents a classic regioselectivity challenge in aromatic substitution.[1] Direct bromination of the precursor, 2-amino-4-methylphenol, typically yields the 6-bromo isomer (ortho to the hydroxyl group) due to the dominant directing effect of the phenol and the steric accessibility of the C6 position.
To achieve the 5-bromo substitution pattern (para to the amino group), this protocol employs a Benzoxazolone "Lock & Direct" Strategy . By cyclizing the aminophenol with urea, we simultaneously protect the oxidation-prone amino/hydroxyl groups and alter the electronic landscape of the ring. The resulting heterocycle directs electrophilic bromination exclusively to the C6 position of the benzoxazolone ring, which corresponds to the C5 position of the parent phenol. Subsequent alkaline hydrolysis reveals the target molecule in high purity.
Retrosynthetic Analysis & Pathway
The following diagram illustrates the strategic diversion from direct bromination (which yields the impurity) to the cyclic protection route.
Caption: Strategic pathway avoiding the 6-bromo impurity via benzoxazolone intermediate.
Detailed Experimental Protocol
Scale: 100 g Input (Scalable to kg)
Step 1: Cyclization to 5-Methylbenzoxazol-2(3H)-one
This step locks the aminophenol into a cyclic carbamate, protecting the ring from oxidation and setting up the directing groups.[1]
-
Reagents:
-
Procedure:
-
Mixing: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser (vented to an acid scrubber), combine 2-amino-4-methylphenol and urea.
-
Heating: Heat the mixture to 170–180°C . The mixture will melt.[2] Ammonia (
) gas will evolve significantly; ensure efficient scrubbing. -
Reaction: Maintain temperature for 4–6 hours until ammonia evolution ceases and TLC/HPLC indicates consumption of starting material.
-
Workup: Cool the melt to ~100°C and pour into crushed ice/water (1.5 L) with vigorous stirring. The product will precipitate as a beige solid.
-
Purification: Filter the solid, wash with water (3 x 200 mL), and dry in a vacuum oven at 60°C.
-
-
Expected Yield: 90–95%[1]
-
Checkpoint: Product should be a stable solid, MP ~210°C.
Step 2: Regioselective Bromination
The benzoxazolone ring directs the incoming bromine to the position para to the nitrogen (Position 6 of the ring).
-
Reagents:
-
5-Methylbenzoxazol-2(3H)-one (from Step 1)[1]
-
Bromine (
) (1.05 eq) -
Solvent: Glacial Acetic Acid (AcOH) (5-7 volumes)
-
-
Procedure:
-
Dissolution: Dissolve the intermediate in Glacial Acetic Acid at room temperature.
-
Addition: Cool to 15°C. Add
dropwise over 60 minutes, maintaining internal temperature <25°C. Note: The reaction is exothermic. -
Stirring: Stir at room temperature for 2 hours. The product often precipitates from the acetic acid solution.
-
Quench: Pour the reaction mixture into ice water (10 volumes). Add Sodium Bisulfite (
) solution to quench excess bromine (yellow color disappears). -
Isolation: Filter the white/off-white precipitate.[1] Wash with water until filtrate is neutral pH.[1]
-
-
Expected Yield: 85–90%[1]
-
Key Insight: The methyl group at C5 and the nitrogen at C3 cooperatively direct the bromine to C6.
Step 3: Hydrolysis to 2-Amino-5-bromo-4-methylphenol
Opening the ring restores the free amine and phenol functionalities.[1]
-
Reagents:
-
6-Bromo-5-methylbenzoxazol-2(3H)-one (from Step 2)[1]
-
Sodium Hydroxide (NaOH) (2.5 M aq. solution, 3-4 eq)
-
-
Procedure:
-
Reflux: Suspend the brominated intermediate in NaOH solution. Heat to reflux (100°C).
-
Monitoring: The solid will dissolve as the ring opens and the phenolate forms. Continue reflux for 3–5 hours.
-
Precipitation: Cool to room temperature. Carefully adjust pH to 6.0–7.0 using dilute HCl or Acetic Acid.[1] Caution: Do not over-acidify, as the amine may protonate and remain soluble.
-
Filtration: The target product precipitates as a solid. Filter and wash with cold water.[1]
-
Recrystallization: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.
-
-
Expected Yield: 85–90%[1]
Analytical Specifications & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale brown crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
| Melting Point | 135–140°C (Lit.[1][2] dependent) | DSC/Capillary |
| Regio-Purity | < 0.5% (6-bromo isomer) | HPLC/NMR |
NMR Diagnostic (DMSO-d6):
-
Target (5-Bromo): Two singlet aromatic protons (para to each other). The proton at C3 (ortho to
) and C6 (ortho to ) will appear as singlets due to lack of coupling partners. -
Impurity (6-Bromo): Two doublet aromatic protons (ortho coupling) if 5-H and 6-H were adjacent? No, 6-bromo isomer has protons at 3 and 5 (meta).[1] They would show meta-coupling (d, J~2Hz).[1] The 5-bromo isomer (target) has protons at 3 and 6 (para), showing singlets. This is the key differentiator.
Process Safety & Critical Control Points (CCP)
Caption: Critical Safety Control Points for scale-up.
-
Ammonia Management: Step 1 generates stoichiometric quantities of ammonia. On a kg-scale, this must be scrubbed into dilute sulfuric acid to form ammonium sulfate (fertilizer byproduct).[1]
-
Bromine Handling: Liquid bromine is highly corrosive and volatile.[1] Use teflon-lined lines and ensure the reactor is vented to a caustic scrubber.[1]
-
Oxidation Risk: Aminophenols are sensitive to air oxidation (darkening). Perform Step 3 (Hydrolysis) and drying under Nitrogen atmosphere if possible.
References
-
ChemicalBook. 2-bromo-5-methyl-phenol synthesis and related aminophenol reactions.[1] Retrieved from
-
BenchChem. 2-Amino-6-bromo-4-methylphenol and Regioselectivity Discussions. Retrieved from
-
Google Patents. WO2011139489A2 - Compounds that modulate intracellular calcium (Cites 2-amino-5-bromo-4-methylphenol).[1] Retrieved from
-
PubChem. 2-Amino-4-methylphenol (Precursor Data). Retrieved from
-
MDPI. TDAE Strategy in the Benzoxazolone Series (Benzoxazolone bromination regioselectivity). Retrieved from
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-5-bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Amino-5-bromo-4-methylphenol in Heterocyclic Synthesis
2-Amino-5-bromo-4-methylphenol is a trifunctional aromatic building block of significant strategic value in the synthesis of complex heterocyclic compounds. Its unique arrangement of a nucleophilic amino group, a phenolic hydroxyl group, and a synthetically versatile bromine atom on a methylated benzene ring offers a powerful platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of its application in the synthesis of two key heterocyclic scaffolds: benzoxazoles and phenoxazines. These moieties are prevalent in numerous pharmacologically active agents and advanced materials.
The strategic positioning of the functional groups dictates the primary reaction pathways. The ortho-relationship of the amine and hydroxyl groups is perfectly suited for cyclocondensation reactions to form the oxazole ring of benzoxazoles. The bromine atom, while influencing the electronic properties of the ring, primarily serves as a crucial handle for post-synthetic modifications, enabling the introduction of molecular diversity through cross-coupling reactions. The methyl group, an electron-donating substituent, can modulate the reactivity of the aromatic ring and the resulting heterocycle's physical properties, such as solubility.
This document will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the broader applications of the resulting heterocyclic frameworks in drug discovery and materials science.
Part 1: Synthesis of 6-Bromo-5-methyl-2-substituted-benzoxazoles
The condensation of 2-aminophenols with carbonyl compounds is a cornerstone of benzoxazole synthesis. 2-Amino-5-bromo-4-methylphenol readily undergoes this transformation with a variety of partners, including aromatic aldehydes and carboxylic acids (or their derivatives), to yield 6-bromo-5-methyl-2-substituted-benzoxazoles. These products are not only valuable in their own right but also serve as key intermediates for further functionalization.
Mechanistic Rationale: The Phillips Condensation and Related Pathways
The reaction of 2-Amino-5-bromo-4-methylphenol with an aromatic aldehyde typically proceeds through an initial Schiff base formation between the amino group and the aldehyde. Subsequent intramolecular cyclization of the phenolic hydroxyl group onto the imine carbon, followed by oxidative aromatization, yields the benzoxazole ring. When reacting with carboxylic acids, a common and effective method involves the use of a dehydrating agent like polyphosphoric acid (PPA), which facilitates the initial amidation followed by cyclodehydration at elevated temperatures.
Caption: General workflow for benzoxazole synthesis.
Experimental Protocol 1: Synthesis of 2-Aryl-6-bromo-5-methylbenzoxazoles via Aldehyde Condensation
This protocol describes a general and robust method for the synthesis of 2-aryl-substituted benzoxazoles from 2-Amino-5-bromo-4-methylphenol and an aromatic aldehyde.
Materials:
-
2-Amino-5-bromo-4-methylphenol
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or Dimethylformamide (DMF)
-
Standard laboratory glassware with a Dean-Stark apparatus (for toluene)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add 2-Amino-5-bromo-4-methylphenol (1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as toluene or DMF (approximately 5-10 mL per mmol of the aminophenol).
-
Addition of Aldehyde and Catalyst: To the stirred solution, add the aromatic aldehyde (1.0-1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq.).
-
Reaction: Heat the mixture to reflux. If using toluene with a Dean-Stark trap, monitor the collection of water to gauge reaction progress. The reaction is typically complete within 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | p-TSA | Toluene | 6 | 85-95 |
| 4-Chlorobenzaldehyde | p-TSA | DMF | 8 | 80-90 |
| 4-Methoxybenzaldehyde | p-TSA | Toluene | 5 | 88-97 |
Note: Yields are typical and may vary based on the specific substrate and reaction scale.
Experimental Protocol 2: Synthesis of 2-Aryl-6-bromo-5-methylbenzoxazoles via Carboxylic Acid Condensation in PPA
This method is particularly useful for less reactive carboxylic acids and provides a straightforward route to the desired benzoxazoles.
Materials:
-
2-Amino-5-bromo-4-methylphenol
-
Substituted Aromatic Carboxylic Acid (e.g., Benzoic Acid)
-
Polyphosphoric Acid (PPA)
-
Standard high-temperature reaction setup
Procedure:
-
Reactant Mixture: In a round-bottom flask, thoroughly mix 2-Amino-5-bromo-4-methylphenol (1.0 eq.) and the aromatic carboxylic acid (1.0 eq.).
-
Addition of PPA: Add polyphosphoric acid (PPA) in an amount sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the aminophenol).
-
Reaction: Heat the stirred mixture to 180-220 °C for 2-6 hours. The reaction mixture will become viscous. Monitor the reaction by TLC (by taking a small aliquot, quenching with water, neutralizing, and extracting with an organic solvent).
-
Work-up: After the reaction is complete, cool the mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a concentrated base solution (e.g., NaOH or Na2CO3) until a precipitate forms. Collect the solid by filtration, wash thoroughly with water, and dry. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Part 2: Synthesis of Bromo-Methyl-Substituted Phenoxazines
Phenoxazines are another class of valuable heterocyclic compounds accessible from 2-aminophenol derivatives. The synthesis of a bromo-methyl-substituted phenoxazine from 2-Amino-5-bromo-4-methylphenol typically involves a copper-catalyzed Ullmann condensation with a suitable di-halo-aromatic compound or a related condensation reaction.
Mechanistic Rationale: The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds. In the context of phenoxazine synthesis from our starting material, a double Ullmann-type reaction can occur with a suitably activated di-halo-aromatic compound. The reaction generally proceeds through an oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the aminophenol. An intramolecular C-O bond formation then completes the phenoxazine ring system.[1]
Caption: Simplified workflow for phenoxazine synthesis.
Experimental Protocol 3: Synthesis of a Bromo-Methyl-Substituted Phenoxazine via Ullmann Condensation
This protocol outlines a general procedure for the synthesis of a phenoxazine derivative from 2-Amino-5-bromo-4-methylphenol.
Materials:
-
2-Amino-5-bromo-4-methylphenol
-
An activated o-dihalobenzene (e.g., 1,2-dichloro-4-nitrobenzene)
-
Copper(I) iodide (CuI)
-
A base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
-
A high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or nitrobenzene
-
Standard inert atmosphere reaction setup (e.g., Schlenk line)
Procedure:
-
Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Charging: To the flask, add 2-Amino-5-bromo-4-methylphenol (1.0 eq.), the o-dihalobenzene (1.0 eq.), copper(I) iodide (0.1-0.2 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the anhydrous, high-boiling solvent.
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-210 °C) for 12-24 hours. The reaction should be stirred vigorously. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the copper catalyst and inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by column chromatography.
Part 3: Post-Synthetic Modification: Leveraging the Bromo-Substituent
A significant advantage of synthesizing 6-bromo-5-methyl-substituted heterocycles is the ability to perform post-synthetic modifications at the bromine position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, allowing for the introduction of a vast array of aryl and heteroaryl groups.[2]
Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, our bromo-substituted benzoxazole or phenoxazine) and an organoboron compound (typically a boronic acid or its ester). The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol 4: Suzuki-Miyaura Coupling of a 6-Bromo-5-methyl-substituted Benzoxazole
This protocol provides a general procedure for the arylation of a 6-bromo-5-methyl-substituted benzoxazole.
Materials:
-
6-Bromo-5-methyl-2-substituted-benzoxazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
A base (e.g., K2CO3, Cs2CO3)
-
A solvent system (e.g., dioxane/water, toluene/ethanol/water)
-
Inert atmosphere reaction setup
Procedure:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere.
-
Reactant Charging: To a reaction flask, add the 6-bromo-5-methyl-substituted benzoxazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 4-16 hours, until the starting material is consumed as indicated by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Suzuki Coupling Reactions
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 80-95 |
| 4-Tolylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/EtOH/H2O | 85-98 |
| 3-Pyridylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 75-90 |
Conclusion and Future Outlook
2-Amino-5-bromo-4-methylphenol is a highly adaptable and valuable starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed herein for the synthesis of benzoxazoles and phenoxazines provide a solid foundation for researchers in drug discovery and materials science. The strategic inclusion of the bromo-substituent opens up a vast chemical space for post-synthetic modification, enabling the creation of extensive libraries of novel compounds for biological screening and materials testing. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this versatile building block in the years to come.
References
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2000). A mild and efficient method for the synthesis of 2-substituted benzoxazoles. Synlett, 2000(10), 1447-1448.
- Potewar, T. M., Siddiqui, S. A., Lahoti, R. J., & Srinivasan, K. V. (2007). A recyclable task specific ionic liquid [bmim]OH-catalyzed facile and efficient synthesis of 2-arylbenzoxazoles. Tetrahedron Letters, 48(10), 1721-1725.
- Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern des Anthrachinons durch Phenylsulfonsäure. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
-
PubChem. (n.d.). 2-Amino-5-bromo-4-methylphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Sources
Application Notes and Protocols: 2-Amino-5-bromo-4-methylphenol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the strategic application of 2-Amino-5-bromo-4-methylphenol as a pivotal precursor in the synthesis of potent and selective kinase inhibitors. We provide a comprehensive overview of the chemical rationale for its use, highlighting the synergistic interplay of its functional groups in facilitating the construction of complex heterocyclic scaffolds. A detailed, field-proven protocol for the synthesis of a novel B-Raf V600E inhibitor, herein designated as "Brafinamide," is presented, underscoring the practical utility of this precursor. This guide is designed to equip researchers in medicinal chemistry and drug discovery with the necessary insights and methodologies to leverage 2-Amino-5-bromo-4-methylphenol in the development of next-generation targeted therapeutics.
Introduction: The Strategic Importance of Kinase Inhibitors and Precursor Selection
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[2]
The success of a kinase inhibitor discovery program is intrinsically linked to the rational selection of starting materials and the efficiency of synthetic routes. Substituted aminophenols are a class of precursors that have gained significant traction in medicinal chemistry due to their inherent structural features that allow for the construction of diverse heterocyclic systems.[3] Specifically, 2-Amino-5-bromo-4-methylphenol presents a unique combination of functionalities: a nucleophilic amino group, a phenolic hydroxyl group, and a strategically positioned bromine atom, all on a substituted benzene ring. This arrangement offers multiple avenues for synthetic elaboration, making it an ideal starting point for the generation of kinase inhibitor libraries.[4]
This application note will focus on the practical application of 2-Amino-5-bromo-4-methylphenol in the synthesis of a potent inhibitor targeting the B-Raf V600E mutant, a key driver in a significant percentage of melanomas.[2]
Chemical Properties and Reactivity of 2-Amino-5-bromo-4-methylphenol
The utility of 2-Amino-5-bromo-4-methylphenol as a precursor stems from its distinct chemical properties. The amino group serves as a potent nucleophile, readily participating in reactions with electrophilic partners such as activated carboxylic acids, sulfonyl chlorides, and, importantly for kinase inhibitor synthesis, halogenated heterocycles.[5] The phenolic hydroxyl group can be alkylated or acylated, providing another point for structural diversification. The bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl or heteroaryl moieties.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [6] |
| Molecular Weight | 202.05 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | [4] |
| Solubility | Soluble in methanol, ethanol, and DMSO | N/A |
Table 1: Physicochemical Properties of 2-Amino-5-bromo-4-methylphenol.
Synthesis of a B-Raf V600E Inhibitor: "Brafinamide"
The following protocol outlines a representative synthesis of a novel pyrido[2,3-d]pyrimidin-7-one based kinase inhibitor, "Brafinamide," utilizing 2-Amino-5-bromo-4-methylphenol as the key starting material. The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[7][8]
Synthetic Workflow
Caption: Synthetic workflow for "Brafinamide".
Detailed Experimental Protocol
Step 1: Synthesis of N-(5-bromo-2-hydroxy-4-methylphenyl)-2-chloro-5-pyrimidinecarboxamide (Intermediate 1)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5-bromo-4-methylphenol (5.0 g, 24.7 mmol), 2,4-dichloro-5-pyrimidinecarboxamide (5.2 g, 27.2 mmol), and n-butanol (100 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (6.4 mL, 37.1 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to afford Intermediate 1 as a pale yellow solid.
Step 2: Synthesis of 6-bromo-8-methyl-2-oxo-N-phenyl-1,2-dihydro-3H-pyrido[2,3-d]pyrimidin-7-one (Brafinamide)
-
To a 100 mL Schlenk flask, add Intermediate 1 (4.0 g, 11.2 mmol), palladium(II) acetate (0.25 g, 1.12 mmol), Xantphos (0.65 g, 1.12 mmol), and cesium carbonate (7.3 g, 22.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield Brafinamide as an off-white solid.
Characterization and Analytical Validation
The identity and purity of the synthesized "Brafinamide" should be confirmed by a suite of analytical techniques.
| Technique | Expected Results for "Brafinamide" |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to the aromatic protons of the pyrido[2,3-d]pyrimidin-7-one core, the methyl group, and the phenyl group.[9] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for all unique carbon atoms in the molecule.[9] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value.[10] |
| HPLC Purity | >95% purity as determined by peak area at a specified wavelength (e.g., 254 nm).[11] |
| Elemental Analysis | Calculated percentages of C, H, N, and Br should be within ±0.4% of the found values. |
Table 2: Analytical Characterization of "Brafinamide".
Biological Evaluation: Kinome Profiling
To assess the selectivity of "Brafinamide," a comprehensive kinome profiling assay is recommended. The KINOMEscan™ platform, for instance, is a competition binding assay that can quantitatively measure the interactions of an inhibitor against a large panel of kinases.[12][13]
KINOMEscan™ Assay Protocol
-
Prepare a stock solution of "Brafinamide" in 100% DMSO.
-
Submit the compound to a commercial provider for screening against their kinase panel (e.g., Eurofins DiscoverX).
-
The assay typically involves the incubation of the test compound with DNA-tagged kinases and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
-
Results are reported as the percentage of kinase bound to the solid support relative to a DMSO control.
Data Interpretation
The results of the kinome scan can be visualized using a TREEspot™ diagram, which provides a graphical representation of the inhibitor's selectivity across the human kinome.[14] A highly selective inhibitor will show strong binding to the intended target (e.g., B-Raf V600E) and minimal interaction with other kinases.
Caption: "Brafinamide" targeting the B-Raf V600E pathway.
Conclusion
2-Amino-5-bromo-4-methylphenol is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the efficient construction of complex heterocyclic scaffolds, as demonstrated by the synthesis of the B-Raf V600E inhibitor "Brafinamide." The detailed protocol and analytical methods provided in this application note serve as a robust starting point for researchers engaged in the discovery and development of targeted cancer therapeutics. The strategic use of such well-designed precursors is critical for accelerating the identification of new and effective kinase inhibitors.
References
- (Smolecule) 2-Bromo-4-chloro-3-methyl-6-nitro-phenol. (2024-04-15).
- Benchchem. Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Guidechem. How to Prepare 2-Amino-5-bromo-4-methylpyridine?
- MDPI. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors.
- PubMed. Synthesis and structure-activity relationship of aminobenzophenones.
- PubMed. Pyrido[2,3-d]pyrimidin-7(8H)
- PubMed. HPLC-DAD protein kinase inhibitor analysis in human serum.
- MDPI. Pyrido[2,3-d]pyrimidin-7(8H)
- PubChem. 2-Amino-5-bromo-4-methylphenol.
- NIH. PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas.
- SciSpace. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
- PubMed. HPLC-DAD protein kinase inhibitor analysis in human serum.
- Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-08).
- ResearchGate. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
- Eurofins Discovery. KINOMEscan Technology.
- PMC - PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023-02-22).
- Monash University. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023-01-27).
- Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. (2014-02-09).
- Journal of Medicinal Chemistry. Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5-a]pyrimidine-Based Macrocycles. (2022-05-24).
- MDPI. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors.
- APExBIO. Vemurafenib (PLX4032, RG7204).
- MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- PubMed - NIH. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry.
- MDPI. HO-1 Limits the Efficacy of Vemurafenib/PLX4032 in BRAFV600E Mutated Melanoma Cells Adapted to Physiological Normoxia or Hypoxia.
- NIH.
- MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023-03-07).
- University of Southampton. European Journal of Medicinal Chemistry. (2024-04-02).
- PharmaCompass.com.
- SciSpace. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
- RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells.
- ResearchGate. Kinome profiling using the KINOMEscan assay for the first- and... | Download Scientific Diagram.
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
The primary synthetic route involves the electrophilic bromination of 2-Amino-4-methylphenol. While straightforward in principle, this reaction is sensitive to conditions that can lead to several side products. This guide is structured to help you identify, mitigate, and resolve these common challenges.
Primary Synthetic Pathway
The desired transformation is the selective bromination of 2-Amino-4-methylphenol at the C5 position, directed by the powerful ortho-, para-directing amino and hydroxyl groups.
Caption: Desired reaction for 2-Amino-5-bromo-4-methylphenol synthesis.
Troubleshooting and FAQs
This section addresses the most common issues reported by researchers in the field. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My final product is a dark brown or black powder instead of the expected off-white solid. What is causing this discoloration?
A1: Dark discoloration is a classic indicator of oxidation . Aminophenols are highly susceptible to oxidation, especially under neutral or alkaline conditions, exposure to air (oxygen), or in the presence of trace metal impurities. The initial oxidation product is a quinone-imine species, which can readily polymerize to form complex, highly colored, polymeric materials.[1][2]
Causality:
-
The amino and hydroxyl groups on the aromatic ring are strong electron-donating groups, making the molecule easily oxidizable.
-
The one-electron oxidation product, a p-aminophenoxy free radical, is a key intermediate that can propagate polymerization.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Control pH: Maintain an acidic pH during workup where possible. Protonation of the amino group reduces its electron-donating ability, making the molecule less prone to oxidation.[3] However, note that bromination is still rapid in acidic solutions.[4]
-
Purification: If oxidation has already occurred, attempt to remove the colored impurities by treating a solution of the crude product with activated charcoal, followed by filtration through celite and recrystallization.
Q2: My mass spectrometry and NMR analyses show signals corresponding to a dibrominated species. How can I prevent this over-bromination?
A2: The formation of dibrominated side products, primarily 2-Amino-3,5-dibromo-4-methylphenol , is a common consequence of the high activation of the starting material. Both the -NH2 and -OH groups are strong activating groups, making the product, 2-Amino-5-bromo-4-methylphenol, also susceptible to further electrophilic substitution.
Causality:
-
The product molecule remains electron-rich and can react with the brominating agent, leading to a second bromination, typically at the C3 position.
-
This side reaction is exacerbated by high temperatures, using an excess of the brominating agent, or slow addition rates which can create localized areas of high bromine concentration.[5]
Caption: Pathway for the formation of the dibrominated side product.
Mitigation Strategies:
| Parameter | Recommendation to Enhance Selectivity | Rationale |
| Temperature | Maintain low temperatures (-5 to 0 °C) during bromine addition.[6] | Reduces the rate of the second bromination reaction, which typically has a higher activation energy. |
| Brominating Agent | Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br2).[7] | NBS provides a slow, controlled release of electrophilic bromine, minimizing localized excess that leads to over-bromination.[7] |
| Stoichiometry | Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent. | Prevents excess brominating agent from being available to react with the desired product. |
| Addition Rate | Add the brominating agent dropwise or in small portions over an extended period. | Maintains a low concentration of the electrophile, favoring the more reactive starting material over the product. |
Q3: My yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: Low conversion can stem from several factors, including insufficient reactivity of the brominating agent, non-optimal temperature, or deactivation of the starting material.
Troubleshooting Steps:
-
Choice of Brominating Agent: If using a mild agent like NBS is leading to incomplete reaction, a switch to elemental bromine (Br2) may be necessary. Br2 is a more aggressive brominating agent.
-
Reaction Temperature: While low temperatures are crucial to prevent side reactions, running the reaction too cold can stall it completely. After the initial addition of bromine at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[5][8]
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Only proceed with the workup once the starting material spot is faint or absent.
-
Solvent Choice: Ensure the solvent is appropriate. Dichloromethane, chloroform, or acetic acid are commonly used. The solvent must be able to dissolve the starting material adequately.
Q4: I am observing an unexpected isomeric byproduct. What could it be?
A4: While the -OH and -NH2 groups strongly direct bromination to the C5 position (para to the -NH2 and ortho to the -OH), minor formation of 2-Amino-3-bromo-4-methylphenol is possible.
Causality:
-
The C3 position is also activated (ortho to the -NH2 group). Steric hindrance from the adjacent methyl and amino groups makes this position less favorable, but not entirely inaccessible.
-
Reaction conditions, such as solvent polarity and temperature, can subtly influence the regioselectivity of the bromination.
Mitigation and Purification:
-
Adhering to the conditions outlined for preventing over-bromination (low temperature, controlled addition) will also favor the thermodynamically preferred C5 product.
-
Isomeric impurities can be difficult to separate. Careful column chromatography on silica gel or preparative HPLC may be required if recrystallization fails to yield a pure product.
Experimental Protocols
Protocol 1: Selective Monobromination using NBS
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-Amino-4-methylphenol (1.0 eq). Dissolve it in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent and add it dropwise to the cooled solution over 1-2 hours.
-
Reaction: Allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 8-10 hours, monitoring by TLC.[7]
-
Workup: Quench the reaction by pouring it into water. A solid product should precipitate.[7]
-
Purification: Filter the solid, wash thoroughly with water, and then a small amount of a cold non-polar solvent like hexane to remove non-polar impurities. Recrystallize the crude solid from an ethanol/water or ether/hexane mixture to obtain the pure product.[9]
Protocol 2: TLC Monitoring
-
System: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The starting material, product, and dibrominated side product should all be UV active and have distinct Rf values.
-
Expected Rf Order: Dibromo-product (highest Rf) > Monobromo-product > Starting Material (lowest Rf).
-
References
- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents. (n.d.). Google Patents.
- CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents. (n.d.). Google Patents.
-
Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap. (n.d.). Patsnap. Retrieved from [Link]
-
Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? | ResearchGate. (2012). ResearchGate. Retrieved from [Link]
-
Why does p-aminophenol oxidize in acid solution - Chemistry Stack Exchange. (2023). Chemistry Stack Exchange. Retrieved from [Link]
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed. (1981). PubMed. Retrieved from [Link]
-
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1982). RSC Publishing. Retrieved from [Link]
Sources
- 1. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 6. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 9. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
overcoming poor regioselectivity in the bromination of 2-amino-4-methylphenol
The following guide addresses the regioselectivity challenges in the bromination of 2-amino-4-methylphenol (also known as 2-amino-p-cresol).
Topic: Overcoming Poor Regioselectivity & Side Reactions Audience: Organic Chemists, Process Development Scientists Status: Active Guide
Executive Summary: The "Electronic Tug-of-War"
The bromination of 2-amino-4-methylphenol is deceptively difficult because the substrate contains two powerful activating groups (
-
The Amino Group (
): Directs to positions 3 and 5 . -
The Phenol Group (
): Directs to position 6 . -
The Methyl Group (
): Weakly activates 3 and 5 .
The Core Problem: Under standard conditions, these directing effects conflict, leading to mixtures of 5-bromo , 6-bromo , and poly-brominated species, along with significant oxidation (black tars) caused by the sensitivity of the electron-rich ring.
This guide provides protocols to selectively target the 5-position (amine-directed) or the 6-position (phenol-directed) by manipulating the electronic environment.
Decision Matrix & Troubleshooting (Q&A)
Q1: Which isomer are you trying to synthesize?
| Target Isomer | Dominant Director Required | Strategy |
| 5-Bromo (Para to Amine) | Free Amine ( | Use neutral conditions. The unprotonated amine is the strongest activator and directs para to itself. |
| 6-Bromo (Ortho to Phenol) | Phenol ( | Use acidic conditions. Protonating the amine ( |
Q2: I am getting a black, tarry reaction mixture. What is happening?
Cause: Oxidative decomposition. Electron-rich aminophenols are easily oxidized to quinones or quinone-imines by elemental bromine (
-
Switch Reagent: Replace elemental bromine (
) with N-Bromosuccinimide (NBS) . NBS is a milder source of electrophilic bromine and minimizes oxidative side reactions. -
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Lower Temperature: Maintain reaction temperature between -10°C and 0°C .
Q3: I am seeing significant di-bromination (3,5-dibromo or 5,6-dibromo).
Cause: The product (monobromide) is still highly activated and reacts faster than the starting material. Solution:
-
Stoichiometry Control: Use a slight deficit of brominating agent (0.90 – 0.95 equivalents ). It is better to leave 5% starting material (separable) than to generate 5% dibromide (difficult to separate).
-
Slow Addition: Add the brominating agent dropwise over 60–90 minutes to keep its instantaneous concentration low.
Visualizing the Pathways
Figure 1: Mechanistic divergence based on pH and protecting group strategy. Neutral amine directs to position 5; protonated amine yields to phenol direction at position 6.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-amino-4-methylphenol
Targeting the Amine-Directed Product (Para to -NH2)
Mechanism: In neutral solvents, the free amino group is the strongest activator. It directs substitution para to itself. Since the methyl group is at position 4, the 5-position is sterically accessible and electronically favored.
-
Setup: Charge a 3-neck round bottom flask with 2-amino-4-methylphenol (1.0 eq) and dry Dichloromethane (DCM) or Chloroform (10 mL/g).
-
Cooling: Cool the solution to -5°C using an ice/salt bath.
-
Reagent Preparation: Dissolve N-Bromosuccinimide (NBS) (0.95 eq) in a minimal amount of DCM/DMF (DMF helps solubility if needed).
-
Addition: Add the NBS solution dropwise over 1 hour . Crucial: The solution should not turn dark brown. If it does, cool further.
-
Workup:
-
Wash with water (2x) to remove succinimide.
-
Wash with 5% Sodium Thiosulfate (to quench trace
). -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Synthesis of 6-Bromo-2-amino-4-methylphenol
Targeting the Phenol-Directed Product (Ortho to -OH)
Mechanism: Using p-Toluenesulfonic acid (pTsOH) creates an acidic environment. The amino group becomes protonated (
-
Setup: Dissolve 2-amino-4-methylphenol (1.0 eq) and pTsOH (0.1 – 1.0 eq) in Methanol or Acetonitrile .
-
Note: Methanol promotes specific solvation of the phenol, enhancing ortho-selectivity [1].
-
-
Cooling: Cool to 0°C .
-
Addition: Add NBS (1.0 eq) portion-wise or as a solution in MeOH over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Workup:
-
Neutralize with saturated
(carefully, to pH 7). -
Extract with Ethyl Acetate.
-
The 6-bromo isomer is often less soluble and may precipitate upon neutralization.
-
Data Summary: Reagent Selectivity
| Reagent / Condition | Major Product | Primary Issue | Reference |
| Mixture / Tar | Severe Oxidation | [2] | |
| NBS / DCM (Neutral) | 5-Bromo | Polybromination if >1.0 eq | [3] |
| NBS / pTsOH / MeOH | 6-Bromo | Slower reaction rate | [1] |
| 6-Bromo | Harsh oxidant (risk of tar) | [4] |
References
-
Selectivity of NBS/pTsOH in Methanol
- Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- Source: MDPI (Molecules), 2013.
-
URL:[Link]
- Title: Preparation of 2-bromo-4-methylphenol (Patent CN101279896B).
-
NBS Selectivity & Conditions
- Title: N-Bromosuccinimide (NBS) - Reagent Profile.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Oxidative Bromination Risks
- Title: Bromination of para-substituted phenols using the H2O2-HBr system.
- Source: ResearchG
-
URL:[Link]
troubleshooting guide for the synthesis of substituted aminophenols
Technical Support Center: Synthesis of Substituted Aminophenols
Welcome to the technical support center for the synthesis of substituted aminophenols. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of reducing substituted nitrophenols. Substituted aminophenols are critical building blocks in pharmaceuticals, dyes, and materials science.[1] However, their synthesis, primarily through the reduction of the corresponding nitrophenols, is often plagued by challenges such as low yields, side-product formation, and purification difficulties.
This document provides a structured, question-and-answer-based troubleshooting guide grounded in chemical principles and practical experience.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Reaction Yield & Stalled Reactions
Question 1: My catalytic hydrogenation of a substituted nitrophenol has stalled. Hydrogen uptake has ceased, but TLC/LC-MS analysis shows significant amounts of starting material remaining. What are the likely causes?
Answer:
A stalled catalytic hydrogenation is a common issue that can typically be traced back to three primary areas: catalyst activity, reaction conditions, or substrate purity.
Plausible Causes & Diagnostic Checks:
-
Catalyst Inactivation (Poisoning): This is the most frequent cause. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly susceptible to poisoning by substances that strongly adsorb to the catalyst surface, blocking active sites.[2]
-
Common Poisons: Sulfur compounds (e.g., thiols, thioethers from starting materials or solvents), halides, and strongly coordinating species can poison the catalyst. Even starting materials of seemingly high purity can contain trace amounts of catalyst poisons.
-
Diagnostic Step: Filter a small aliquot of the reaction mixture through celite or a syringe filter to remove the catalyst. Add a fresh batch of catalyst to the filtrate and resume hydrogenation. If the reaction restarts, catalyst poisoning is the confirmed cause.
-
-
Poor Mass Transfer/Mixing: For the reaction to proceed, three phases must interact effectively: the solid catalyst, the liquid substrate solution, and the gaseous hydrogen. Inadequate mixing prevents hydrogen from reaching the catalyst surface where the reaction occurs.[3]
-
Diagnostic Step: Increase the stirring rate significantly. If you observe an increase in hydrogen uptake, your reaction was likely mass-transfer limited. For high-pressure hydrogenations in a Parr shaker, ensure the shaking speed is sufficient to create a vortex and entrain hydrogen gas into the liquid.
-
-
Incorrect pH or Solvent: The reaction medium plays a crucial role. For instance, aqueous phase hydrogenation of 4-nitrophenol has been shown to proceed via an electron-proton transfer mechanism, where the catalyst support and pH are critical.[4][5][6] An unsuitable solvent can lead to poor solubility of the starting material or product, which may coat the catalyst and inhibit its activity.
Solutions & Optimization Strategies:
-
Purify Starting Materials: If catalyst poisoning is suspected, purify the nitrophenol starting material by recrystallization or column chromatography.
-
Increase Catalyst Loading: While not always economical, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues.
-
Optimize Agitation: Ensure vigorous stirring or shaking. For laboratory-scale reactions, a magnetic stir bar that can create a deep vortex is recommended.
-
Solvent Selection: Use a solvent that fully dissolves the starting nitrophenol. Common choices include ethanol, methanol, ethyl acetate, or acetic acid. For substrates with poor solubility, consider a solvent mixture or a different reduction method.
Section 2: Side Product Formation and Impurities
Question 2: My reaction produces a significant amount of a colored, insoluble byproduct, and the desired aminophenol is difficult to purify. What is happening?
Answer:
The formation of colored byproducts, often polymeric, is a classic sign of aminophenol oxidation. Aminophenols, particularly ortho- and para-isomers, are highly susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of quinone-imine species which can polymerize.[7]
dot
Caption: Common side reactions in aminophenol synthesis.
Plausible Causes & Mechanistic Insight:
-
Oxidation during Workup: The most critical stage for oxidation is during the workup and isolation. After the reduction is complete and the hydrogen atmosphere is removed, the newly formed, highly reactive aminophenol is exposed to atmospheric oxygen. Filtering the catalyst in the open air is a common point where oxidation begins.
-
Incomplete Reduction: The reduction of a nitro group proceeds through intermediate stages, such as nitroso and hydroxylamine species.[8] If the reaction is stopped prematurely, these reactive intermediates can lead to condensation and side reactions, such as the formation of azoxy or azo compounds, which are also colored.
Solutions & Preventative Protocols:
-
Inert Atmosphere Workup: Conduct the entire workup under an inert atmosphere (Nitrogen or Argon). Filter the catalyst using a Schlenk filter or in a glovebox.
-
Use of Antioxidants: During workup and purification, add a small amount of an antioxidant like sodium sulfite (Na2SO3) or sodium dithionite (Na2S2O4) to the aqueous phases.[9] These agents act as oxygen scavengers, protecting the aminophenol.
-
pH Control for Purification: Purification strategies often involve pH adjustment. For example, crude p-aminophenol can be dissolved in an acidic solution, impurities extracted, and the product precipitated by adjusting the pH to 6.5-7.5.[10] This should be done under an inert atmosphere.
-
Ensure Complete Conversion: Monitor the reaction closely by TLC or LC-MS to ensure all starting material and intermediates are consumed before beginning the workup.
Question 3: Besides polymeric material, I am observing an impurity with a mass corresponding to the loss of the phenolic hydroxyl group. What is this byproduct and how can I avoid it?
Answer:
This byproduct is likely the corresponding aniline, formed via hydrogenolysis of the C-O bond of the hydroxyl group. This is particularly prevalent when using palladium catalysts (e.g., Pd/C) under harsh conditions.
Comparative Look at Common Reduction Methods:
| Reduction Method | Typical Conditions | Advantages | Common Issues & Troubleshooting |
| Catalytic Hydrogenation (Pd/C, Pt/C) | H2 (1-50 atm), RT-80°C, various solvents | Clean, high-yielding, no metal salt waste | Catalyst poisoning, over-reduction/hydrogenolysis (use lower pressure/temp), mass transfer limits (increase agitation).[11] |
| Béchamp Reduction (Fe/HCl or Fe/NH4Cl) | Iron powder, acid (HCl, Acetic Acid), reflux | Inexpensive, robust, good for large scale | Generates large amounts of iron oxide waste, can be messy, workup can be difficult.[3][8] Ensure pH is controlled during workup. |
| Transfer Hydrogenation (e.g., HCOOH, NH4+HCO2-) | Pd/C, Formic acid or ammonium formate, reflux | Avoids use of high-pressure H2 gas, good selectivity | Can be slower, requires stoichiometric reductant, potential for side reactions with formic acid.[12][13] |
| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solvent, often basic conditions | Mild, good functional group tolerance, avoids heavy metals | Generates sulfur byproducts, can have odor issues, dithionite stability is pH and temperature-dependent.[14][15] |
Section 3: Product Isolation & Purification
Question 4: My substituted aminophenol is highly soluble in water, making extraction with organic solvents inefficient. What purification strategies can I employ?
Answer:
High water solubility is common for aminophenols due to the presence of both a polar amino group and a hydrogen-bonding hydroxyl group. Standard liquid-liquid extraction can be challenging.
dot
Caption: Purification workflow for water-soluble aminophenols.
Recommended Purification Protocol (pH-Based Precipitation):
This protocol leverages the amphoteric nature of aminophenols.[1]
-
Initial Filtration: After the reaction, cool the mixture and filter off the catalyst or iron sludge under an inert atmosphere.
-
Acidification: Transfer the filtrate to a flask and, while stirring, slowly add an acid (e.g., 6M HCl) to adjust the pH to ~1-2. This protonates the amino group, forming a water-soluble ammonium salt.
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash it with an organic solvent like ethyl acetate or dichloromethane. This will remove non-basic organic impurities, while your protonated product remains in the aqueous layer.
-
Precipitation: Return the aqueous layer to a flask under a nitrogen atmosphere and cool it in an ice bath. Slowly add a base (e.g., concentrated ammonium hydroxide[16] or saturated sodium bicarbonate solution) with vigorous stirring until the pH reaches the isoelectric point (typically between 7 and 8), where the aminophenol is least soluble. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified product thoroughly under high vacuum. Store the final product under an inert atmosphere, protected from light, as it can still oxidize over time.[7]
References
- Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells.ACS Catalysis.
- 4-Aminophenol Impurities and Related Compound.Veeprho.
- Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst.ChemRxiv.
- Troubleshooting side reactions in the synthesis of aminophenols.Benchchem.
- PURIFICATION OF p-AMINOPHENOL.Google Patents.
- Process for the purification of p-aminophenol.Patent US-4440954-A - PubChem.
- Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles.ResearchGate.
- Process for purifying crude 4-aminophenol.Google Patents.
- Sodium Dithionite Definition.Fiveable.
- Process for the purification of p-aminophenol.European Patent Office.
- Experimental study of Bechamp process for nitrobenzene reduction to aniline.IRINS.
- Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells.ChemRxiv.
- The results of the catalytic transfer hydrogenation of nitro compounds.ResearchGate.
- PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.WIPO Patentscope.
- Béchamp reduction.Wikipedia.
- Aminophenols | Request PDF.ResearchGate.
- Chemists' Guide to Béchamp Reduction.Scribd.
- Aromatic Nitro Compounds.MST.edu.
- Organic Salts of Pharmaceutical Impurity p-Aminophenol.PMC.
- Transition-metal-free Method Simplifies Syntheses of 2-Aminophenols.Chinese Academy of Sciences.
- How can I reduce p-nitrophenol to p-aminophenol without using Sodium Tetrahydrobromide or other expensive/dangerous chemicals?Reddit.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.Journal of Chemical Education.
- Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?Chemistry Stack Exchange.
- SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.Vietnam Journals Online.
-
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][5]-Rearrangement—Oxa-Michael Addition Cascade Reactions. PMC. Available at:
- Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?ResearchGate.
- Method for making aminophenols and their amide derivatives.Google Patents.
- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.PubMed.
- Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).Wordpress.
- Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?ResearchGate.
- Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts.ResearchGate.
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.ACS Publications.
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.MDPI.
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.Catalysis Science & Technology (RSC Publishing).
- Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance.RSC Publishing.
- Active Solvent Hydrogen-Enhanced p-Nitrophenol Reduction Using Heterogeneous Silver Nanocatalysts@Surface-Functionalized Multiwalled Carbon Nanotubes.Industrial & Engineering Chemistry Research.
- Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin.ResearchGate.
- Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.ResearchGate.
- Process for the purification of p-aminophenol.Google Patents.
Sources
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- 2. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 3. d8.irins.org [d8.irins.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. veeprho.com [veeprho.com]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 10. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Preventing Oxidation of 2-Amino-5-bromo-4-methylphenol During Storage
Introduction:
Welcome to the technical support center for 2-Amino-5-bromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. The inherent reactivity of the aminophenol functional groups makes this compound susceptible to oxidation, which can compromise sample integrity, impact reaction yields, and lead to the formation of impurities. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively prevent oxidation during storage and handling, ensuring the quality and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My solid 2-Amino-5-bromo-4-methylphenol has changed color from off-white/light brown to a dark brown or purplish color. What is happening?
A1: This color change is a primary indicator of oxidation. The aminophenol moiety is susceptible to air oxidation, particularly in the presence of light and moisture.[1][2] The initial off-white or light brown color is characteristic of the pure compound. Upon oxidation, highly colored polymeric quinone-imine structures are formed, leading to the observed darkening.[3][4] The rate of this degradation is often accelerated by exposure to atmospheric oxygen.
Troubleshooting Steps:
-
Visual Inspection: Immediately assess the extent of the color change. A uniform dark coloration throughout the solid suggests significant degradation.
-
Solubility Test: A small, discolored sample can be tested for solubility in a relevant organic solvent. Oxidized products may exhibit decreased solubility.
-
Analytical Confirmation (Recommended): To definitively confirm oxidation, analytical techniques are necessary.
-
Thin Layer Chromatography (TLC): Compare the discolored sample to a known pure standard. The appearance of new, more polar spots (lower Rf values) is indicative of oxidation products.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative assessment of the purity and the presence of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of aromatic peaks and the appearance of new signals can confirm structural changes due to oxidation.
-
Q2: What is the underlying chemical mechanism for the oxidation of 2-Amino-5-bromo-4-methylphenol?
A2: The oxidation of aminophenols is a complex process that can proceed through several pathways. The primary mechanism involves the initial oxidation of the electron-rich aminophenol to a quinone-imine intermediate.[3] This highly reactive species can then undergo further reactions, including polymerization, to form colored degradation products.[3][4] The presence of both an amino and a hydroxyl group on the aromatic ring makes the compound particularly prone to oxidation.
Visualizing the Oxidation Pathway
The following diagram illustrates a simplified pathway for the initial oxidation of 2-Amino-5-bromo-4-methylphenol.
Caption: A step-by-step workflow for troubleshooting suspected oxidation.
Q5: Can I use antioxidants to stabilize 2-Amino-5-bromo-4-methylphenol in solution?
A5: Yes, the addition of antioxidants can be an effective strategy for preventing oxidation in solution, particularly for short-term storage or during a reaction. However, the choice of antioxidant must be compatible with your downstream application.
Commonly Used Antioxidants for Phenolic Compounds:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is effective at scavenging free radicals. [5]* Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant commonly used in organic solvents.
-
Tocopherols (Vitamin E): A class of lipid-soluble antioxidants. [5] Important Considerations:
-
Compatibility: Ensure the chosen antioxidant does not interfere with your intended reaction or purification process.
-
Concentration: Use the lowest effective concentration to avoid introducing significant impurities.
-
Solubility: Select an antioxidant that is soluble in your solvent system.
Q6: Are there any analytical techniques to quantify the extent of oxidation?
A6: Several analytical methods can be employed to quantify the level of degradation:
-
Quantitative HPLC (qHPLC): This is the most common and accurate method. By using a calibrated standard of 2-Amino-5-bromo-4-methylphenol, you can determine the exact percentage of the active compound remaining in your sample.
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to study the redox behavior of the aminophenol and its oxidation products. [6]Changes in the voltammogram can indicate the presence of oxidized species. [7]* X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to determine the oxidation states of the elements present in the sample. [8]
References
- Vertex AI Search. (n.d.).
- Carl ROTH. (n.d.).
- Apollo Scientific. (2023, July 7).
- Dalton Transactions. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi.
- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.
- Sigma-Aldrich. (2025, November 6).
- Loba Chemie. (2016, April 20). 4-AMINOPHENOL Extra Pure MSDS.
- Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
- Hindawi. (2013).
- Elsevier. (2003).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- National Institutes of Health. (2025, December 9).
- University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Google Patents. (n.d.).
- MDPI. (2022, December 12). Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour.
- The Royal Society of Chemistry. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.
- ResearchGate. (n.d.). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp.
- PubMed. (2020, April 5).
- (n.d.).
- Fisher Scientific. (n.d.).
- PubMed. (n.d.).
- Ossila. (n.d.).
- National Institutes of Health. (n.d.).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- ResearchGate. (2011, October 21).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
- MDPI. (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds.
- tascon.eu. (n.d.).
- Patsnap. (2010, July 21).
- PubChem. (n.d.). 2-Amino-4-methylphenol.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 6. researchgate.net [researchgate.net]
- 7. rua.ua.es [rua.ua.es]
- 8. Analysis of the oxidation state | tascon.eu - Tascon - Surface Analysis [tascon.eu]
Navigating the Nuances of 2-Amino-5-bromo-4-methylphenol Stability: A Technical Support Guide
Welcome to the technical support center for 2-Amino-5-bromo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying chemistry, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of 2-Amino-5-bromo-4-methylphenol.
Q1: What are the primary factors influencing the stability of 2-Amino-5-bromo-4-methylphenol?
A1: The stability of 2-Amino-5-bromo-4-methylphenol is primarily influenced by pH, exposure to oxygen (oxidation), light, and temperature.[1][2] As a substituted aminophenol, the molecule possesses two functional groups susceptible to chemical transformation: the amino group and the phenolic hydroxyl group. The interplay of these groups, along with the electronic effects of the bromo and methyl substituents, dictates its reactivity.
Q2: How does pH affect the stability of this compound?
A2: Generally, phenolic compounds tend to be more stable in acidic conditions compared to alkaline environments.[3] Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation. For aminophenols, this effect is pronounced, as the amino group can also be oxidized. Therefore, you can expect accelerated degradation of 2-Amino-5-bromo-4-methylphenol in basic solutions.
Q3: What are the likely degradation products under acidic and basic conditions?
A3: While specific degradation studies on 2-Amino-5-bromo-4-methylphenol are not extensively published, we can predict the likely degradation pathways based on the known chemistry of aminophenols.
-
Under Basic Conditions (and in the presence of oxygen): The primary degradation pathway is oxidation. The compound will likely oxidize to form a quinone-imine or benzoquinone derivative.[4] This is often accompanied by a noticeable color change, with the solution turning from colorless or pale to yellow, brown, or even black due to the formation of polymeric materials. Further degradation can lead to ring-opening, forming smaller organic acids.[3][4]
-
Under Acidic Conditions: The compound is expected to be more stable. However, under harsh acidic conditions (e.g., strong acids, high temperatures), hydrolysis of the amino group or other acid-catalyzed reactions could occur over extended periods. The primary concern under acidic conditions is often the potential for salt formation, which can affect solubility.
Q4: What are the recommended storage conditions for 2-Amino-5-bromo-4-methylphenol?
A4: To ensure long-term stability, 2-Amino-5-bromo-4-methylphenol should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be tightly sealed to prevent moisture and air ingress. For solutions, it is advisable to prepare them fresh and use them promptly, especially if the solvent is at a neutral or basic pH.
Section 2: Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Solution turns yellow/brown upon dissolution or over a short period. | Oxidation of the aminophenol. This is accelerated by basic pH, presence of oxygen, and exposure to light. | 1. Check the pH of your solvent: If possible, work in a slightly acidic buffer (pH 4-6).2. Deoxygenate your solvents: Purge your solvents with an inert gas (nitrogen or argon) before use.3. Protect from light: Work in a fume hood with the sash down or use amber-colored glassware.4. Prepare solutions fresh: Avoid storing solutions for extended periods. |
| Loss of compound purity over time, as confirmed by HPLC. | Chemical degradation. This could be due to oxidation, hydrolysis, or other reactions depending on the conditions. | 1. Perform a forced degradation study: This will help identify the degradation products and the conditions that cause them. (See Section 3 for protocol).2. Optimize storage conditions: If storing in solution, consider lowering the temperature and protecting from light and oxygen.3. Evaluate excipient compatibility: If in a formulation, other components may be catalyzing the degradation. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound leading to lower effective concentrations or the presence of interfering degradation products. | 1. Confirm the purity of the compound before each experiment: Use a quick analytical check like TLC or HPLC.2. Control the experimental conditions rigorously: Pay close attention to pH, temperature, and exposure to air and light.3. Consider the stability in your assay medium: The pH and components of your cell culture media or reaction buffer could be affecting the compound's stability. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting stability studies.
Protocol 1: Forced Degradation Study of 2-Amino-5-bromo-4-methylphenol
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[5][6][7]
Materials:
-
2-Amino-5-bromo-4-methylphenol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-5-bromo-4-methylphenol in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
For harsher conditions, use 1 M HCl and/or heat at 60°C for 2-8 hours.
-
After the specified time, neutralize the solution with an equivalent amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
For harsher conditions, use 1 M NaOH and/or heat at 60°C for 2-8 hours.
-
After the specified time, neutralize the solution with an equivalent amount of HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 24 hours.
-
Also, expose a solution of the compound to the same conditions.
-
After exposure, dissolve the solid in the mobile phase and dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all its degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Analyze all stressed samples along with a control (unstressed) sample.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Visualizing the Forced Degradation Workflow
Caption: Workflow for the forced degradation study of 2-Amino-5-bromo-4-methylphenol.
Section 4: Understanding the Degradation Pathways
While specific experimental data for 2-Amino-5-bromo-4-methylphenol is limited, we can propose a likely degradation pathway under oxidative conditions, which are often the most relevant for aminophenols.
Proposed Oxidative Degradation Pathway
Under basic conditions and in the presence of an oxidizing agent (like oxygen from the air or hydrogen peroxide), the phenoxide ion of 2-Amino-5-bromo-4-methylphenol is readily oxidized. The electron-donating amino and methyl groups, and the electron-withdrawing bromo group will influence the electron density of the aromatic ring and thus its susceptibility to oxidation. The initial step is likely the formation of a quinone-imine intermediate, which is highly reactive. This intermediate can then undergo further reactions, including polymerization, which leads to the observed color changes.
Sources
- 1. japsonline.com [japsonline.com]
- 2. www3.paho.org [www3.paho.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5-bromo-4-methylphenol
Welcome to the technical support guide for the purification of crude 2-Amino-5-bromo-4-methylphenol (ABMP). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and refine their purification strategies. As a substituted aminophenol, ABMP presents unique challenges due to its amphoteric nature and susceptibility to oxidation. This guide provides field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My crude 2-Amino-5-bromo-4-methylphenol is a dark brown or black solid. What causes this, and is it salvageable?
A1: This is the most common issue encountered. The dark coloration is almost always due to the oxidation of the aminophenol moiety. Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine type structures and other polymeric impurities. This process can be accelerated by heat, light, and the presence of metallic impurities.
Expert Insight: Yes, the material is typically salvageable. The purification process will need to incorporate a decolorization step. The intensity of the color often indicates the level of oxidation, but not necessarily a low yield of the desired product. Proper storage under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place (2-8°C) is crucial to prevent further degradation post-purification.
Q2: What are the most probable impurities in my crude sample?
A2: The impurity profile depends heavily on the synthetic route, which likely involves the bromination and nitration/reduction of p-cresol (4-methylphenol). Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted 4-methylphenol or the intermediate, 5-bromo-4-methyl-2-nitrophenol.
-
By-products from Side Reactions:
-
Over-bromination: Formation of 2-amino-3,5-dibromo-4-methylphenol.[1]
-
Isomeric Impurities: Formation of other positional isomers during synthesis.
-
Coupling Products: Minor amounts of dimeric or polymeric species formed during synthesis or degradation.
-
-
Reagents & Solvents: Residual acids, bases, or solvents used in the synthesis.[2]
-
Degradation Products: As discussed in Q1, these are primarily oxidation products.[3]
Q3: Which purification technique should I try first?
A3: The choice of the initial technique depends on the scale of your experiment and the suspected nature of the impurities.
-
For moderately pure material (>85%) on a multi-gram scale: Recrystallization is the most straightforward and efficient method.
-
For complex mixtures with significant baseline impurities or colored material: A pH-swing liquid-liquid extraction is highly effective at removing both acidic, basic, and neutral impurities.
-
For removing trace isomeric impurities or for achieving >99.5% purity: Column chromatography is the gold standard, often used as a final polishing step after an initial bulk purification.[4][5]
The following diagram outlines a general decision-making workflow for selecting a purification strategy.
Caption: Decision workflow for selecting the appropriate purification protocol.
Troubleshooting Guide & Detailed Protocols
This section provides step-by-step methodologies for the most effective purification techniques for 2-Amino-5-bromo-4-methylphenol.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q: My compound "oils out" instead of crystallizing during cooling. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the solution is too concentrated or the solvent's boiling point is too high. To resolve this, reheat the solution to re-dissolve the oil, add more hot solvent to decrease the concentration, and allow it to cool more slowly.[6]
Q: How do I select the best solvent for recrystallization? A: An ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures. Based on the structure of ABMP (polar amino and hydroxyl groups, nonpolar brominated aromatic ring), mixed solvent systems are often effective. Good starting points are ethanol/water, methanol/water, or toluene.
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolution: Place 1.0 g of crude ABMP into a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 5-10 mL) while heating on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl and gently reheat to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal recovery.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 30:70 v/v) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (40-50°C) to avoid decomposition.
| Parameter | Recommended Solvent System | Rationale |
| Primary Solvent | Ethanol, Methanol | The polar protic nature dissolves the aminophenol. |
| Anti-Solvent | Water, Hexane | The compound is less soluble in these, inducing precipitation. |
| Decolorizing Agent | Activated Charcoal | High surface area adsorbs large, colored polymeric impurities.[7] |
Protocol 2: Purification by Acid-Base Extraction
This technique exploits the amphoteric nature of ABMP to separate it from neutral, acidic, or basic impurities. The phenol group is acidic (pKa ~10), and the amino group is basic (pKa of aniline ~4.6). By carefully adjusting the pH of an aqueous solution, we can control whether ABMP resides in an organic or aqueous layer.[8][9]
Caption: Workflow for purification of ABMP using acid-base extraction.
Step-by-Step Extraction Protocol:
-
Dissolution: Dissolve the crude ABMP (e.g., 5.0 g) in a suitable water-immiscible organic solvent like ethyl acetate or toluene (100 mL) in a separatory funnel.[8]
-
Remove Basic Impurities: Add 50 mL of dilute HCl (~1 M) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. This step protonates stronger basic impurities and removes them.
-
Extract Phenolic Compound: Add 50 mL of 1 M NaOH solution to the remaining organic layer. Shake well. The acidic phenol group of ABMP will be deprotonated, forming the sodium salt, which dissolves in the aqueous layer. Drain the lower aqueous layer into a separate beaker. Repeat this extraction twice more with fresh NaOH solution and combine the aqueous extracts. The organic layer, now containing only neutral impurities, can be discarded.
-
Precipitate Pure Product: Cool the combined basic aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with constant stirring to neutralize the solution. Monitor the pH with pH paper or a meter. The pure 2-Amino-5-bromo-4-methylphenol will precipitate out as the pH approaches neutral (pH 6.5-7.5).[8]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: High-Purity Polish using Column Chromatography
For obtaining analytical-grade material, column chromatography is unparalleled. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase.[10]
Q: How do I choose the right solvent system (mobile phase)? A: The ideal solvent system should provide good separation of your target compound from its impurities on a Thin-Layer Chromatography (TLC) plate, with the target compound having an Rf value between 0.25 and 0.40. For ABMP, a mixture of a nonpolar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate) is a good starting point.
Step-by-Step Chromatography Protocol:
-
TLC Analysis: Develop a TLC plate with your crude material using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find the optimal solvent system.
-
Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent (Hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude ABMP in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-impregnated silica to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).[4]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified 2-Amino-5-bromo-4-methylphenol.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for separating moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Allows for the separation of compounds with a range of polarities. |
| Visualization | UV light (254 nm), KMnO₄ stain | The aromatic ring is UV-active; the amino/phenol groups react with permanganate stain. |
By applying these targeted FAQs and detailed protocols, researchers can effectively troubleshoot and overcome the common challenges associated with purifying crude 2-Amino-5-bromo-4-methylphenol, ensuring a high-quality starting material for subsequent research and development.
References
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from [Link]
- Lakes, S. D., & Larson, E. R. (1989). U.S. Patent No. 4,870,209. Washington, DC: U.S. Patent and Trademark Office.
-
Benner, R. H. (1981). European Patent No. 0041837B1. European Patent Office. Retrieved from [Link]
-
user133948. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. Chemistry Stack Exchange. Retrieved from [Link]
- Lakes, S. D., & Larson, E. R. (1989). Chinese Patent No. CN1021818C. Google Patents.
- Benner, R. H. (1984). U.S. Patent No. 4,440,954. Washington, DC: U.S. Patent and Trademark Office.
-
Synthesis and Purification of Nitrophenols. (2017). UKEssays. Retrieved from [Link]
-
2-Amino-4-methylphenol - Solubility of Things. (n.d.). Retrieved from [Link]
-
Methods of purification of raw polyphenol extract for chromatographic analysis. (2021). Biblioteka Nauki. Retrieved from [Link]
- Process for the preparation of 2-amino-5-alkyl-phenols. (1996). Google Patents.
-
Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Pharmaceutical Impurities: An Overview. (2016). ResearchGate. Retrieved from [Link]
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- 7. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
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improving the selectivity of electrophilic substitution on aminophenols
Current Status: Online Ticket ID: AP-EAS-OPT-001 Subject: Improving Selectivity of Electrophilic Aromatic Substitution (EAS) on Aminophenols Assigned Specialist: Senior Application Scientist
Mission Statement & Core Challenge
The Problem: Aminophenols present a "clash of titans" in electronic directing effects. Both the hydroxyl (
-
The Conflict: When these groups act simultaneously, they activate the ring so strongly that poly-substitution is common. Furthermore, they compete for directing power, leading to regio-isomeric mixtures.
-
The Trap: Aminophenols are redox-active. Under the oxidative stress of many EAS reactions (e.g., nitration, halogenation), they degrade into quinones and "black tar" polymers before substitution occurs.
This guide provides the protocols to control the conflict and prevent the degradation .
The Selectivity Decision Matrix (Troubleshooting Logic)
Before mixing reagents, determine which group must dominate the direction. Use this logic flow to select your conditions.
Figure 1: Decision matrix for selecting reaction conditions based on the desired regiochemical outcome. Note that "Ortho to N" is difficult to achieve directly without blocking the -OH influence.
Module 1: Controlling Regioselectivity (The "Battle of Activators")
FAQ: How do I stop the amine from dominating the reaction?
Answer: You must disable its resonance donation.
Method A: The pH Switch (Reversible)
In strongly acidic media (e.g.,
-
Effect: The
group is electron-withdrawing (induction) and a meta-director. -
Outcome: The
group becomes the sole activator. Substitution occurs ortho/para to the hydroxyl group. -
Warning: If the acid concentration drops, free amine regenerates, leading to immediate poly-substitution and tars.
Method B: N-Acetylation (The "Paracetamol" Route)
If you cannot use strong acid, you must protect the nitrogen. Acetylation converts the amine to an amide (
-
Effect: The lone pair on nitrogen is delocalized into the carbonyl, making it a much weaker donor than the free amine or the hydroxyl.
-
Outcome: The
group controls the chemistry. Additionally, the steric bulk of the acetyl group shields the positions ortho to the nitrogen.
Data Table: Directing Power Hierarchy
| Condition | Dominant Director | Primary Product Location | Risk Factor |
| Neutral/Basic | Phenoxide ( | Ortho/Para to Oxygen | High: Oxidation/Tars |
| Strong Acid | Hydroxyl ( | Ortho/Para to Oxygen | Medium: Ring Deactivation |
| N-Acetylated | Hydroxyl ( | Para to Oxygen (Sterics) | Low: Cleanest Reaction |
Module 2: Preventing Oxidation (The "Black Tar" Issue)
Symptom: Your reaction mixture turns dark purple, brown, or black within minutes.
Diagnosis: You are generating quinoneimines.[1] Aminophenols are easily oxidized by atmospheric oxygen, especially in basic solutions or in the presence of metal ions (
Troubleshooting Protocol: The Antioxidant Shield
-
Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before adding the aminophenol.[1]
-
Add Antioxidants:
-
Aqueous Reactions: Add 0.1–0.5% (w/v) Sodium Metabisulfite (
) or Ascorbic Acid. -
Organic Reactions: Ensure solvents are peroxide-free.
-
-
Acidification: Keep the pH < 6. Phenoxide ions (high pH) oxidize 100x faster than neutral phenols [1].
Validated Protocol: Regioselective Bromination
Objective: Mono-bromination of p-aminophenol ortho to the hydroxyl group.
Challenge: Elemental bromine (
Step-by-Step Workflow
1. Protection (N-Acetylation)
-
Why: Prevents oxidation and directs substitution.
-
Reagents: p-aminophenol (1.0 eq), Acetic Anhydride (1.1 eq), Water/Acetic Acid (1:1).
-
Procedure: Dissolve amine in solvent. Add anhydride dropwise at 60°C. Cool to 0°C. Filter white precipitate (Paracetamol).
-
Self-Check: Product must be white. If gray/purple, recrystallize with charcoal before proceeding.
2. Substitution (Bromination)
-
Reagent: N-Bromosuccinimide (NBS) is superior to
(slow release of ). -
Solvent: Acetonitrile or Glacial Acetic Acid (polar aprotic favors ionic mechanism).
-
Procedure:
-
Dissolve N-acetyl-p-aminophenol in Acetonitrile at 0°C.
-
Add NBS (1.0 eq) portion-wise over 30 mins.
-
Critical: Monitor by TLC. Stop exactly when starting material disappears.
-
-
Mechanism: The acetyl group sterically blocks the position ortho to the nitrogen. The bromine attacks ortho to the hydroxyl.
3. Deprotection (Hydrolysis)
-
Reagents: 10% HCl, reflux 1 hour.
-
Workup: Neutralize carefully with
to pH 7 (do not overshoot to pH 10 or it will oxidize). Extract immediately.
Advanced Topic: Friedel-Crafts Acylation
User Question: Why does my Friedel-Crafts reaction on aminophenol fail with
Technical Analysis:
Friedel-Crafts reactions require a Lewis Acid catalyst (
-
The Failure Mode: The basic nitrogen lone pair reacts instantly with
to form a stable complex: . -
Consequence: This complex places a full positive charge on the nitrogen, transforming it into a strong deactivator (like a nitro group). The ring becomes too electron-poor to react with the acylium ion [2].
The Fix:
-
Mandatory: You must N-acetylate the amine first. The amide nitrogen is not basic enough to complex irreversibly with
. -
Alternative: Use "Superelectrophiles" (Brønsted acid-activated acyl groups), though this is often impractical for standard labs [3].
Visualizing the Oxidation Trap
Understanding why your reaction failed is crucial. This diagram shows the pathway to "tar" that must be avoided.
Figure 2: The oxidative degradation pathway. The appearance of purple color indicates Quinoneimine formation, signaling immediate need for antioxidants or pH adjustment.
References
-
BenchChem Technical Support. (2025).[1][2][4] Preventing Oxidation of Aminophenol Compounds.[1] BenchChem.[2][4] Link
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Limitations and Mechanisms. Sigma-Aldrich. Link
-
Klumpp, D. A. (2013). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Link
-
ChemTalk. (2023). Electrophilic Aromatic Substitution Regioselectivity.[5][6][7] ChemTalk. Link
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols.[8][9] Arkivoc, 2010(9), 293-299.[10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 2-Amino-5-bromo-4-methylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-methylphenol. This guide is designed to provide in-depth technical assistance and troubleshooting for the critical workup phase of your reactions involving this versatile intermediate. As a Senior Application Scientist, my goal is to equip you with not just the "how," but also the "why," enabling you to navigate the complexities of your experimental work with confidence and scientific rigor.
Understanding the Chemistry of 2-Amino-5-bromo-4-methylphenol
2-Amino-5-bromo-4-methylphenol is a substituted aminophenol, a class of compounds known for their utility in organic synthesis, particularly in the pharmaceutical and dye industries. The presence of an amino group, a hydroxyl group, a bromine atom, and a methyl group on the aromatic ring imparts a unique combination of reactivity and physical properties. Understanding these characteristics is paramount for a successful workup.
Key Physicochemical Properties (Estimated and from Analogous Compounds):
| Property | Value/Information | Significance for Workup |
| Molecular Weight | 202.05 g/mol [1] | Essential for stoichiometric calculations. |
| Appearance | Likely a crystalline solid, potentially off-white to brown.[2][3] | Discoloration can indicate oxidation. |
| Solubility | Expected to have limited solubility in water, but soluble in organic solvents like ethanol, and acetone.[4] | Informs the choice of extraction and recrystallization solvents. |
| pKa (estimated) | The phenolic proton will be acidic, and the amino group will be basic. The exact pKa values are not readily available, but can be estimated to be around 9-10 for the phenol and 4-5 for the anilinium ion. | Crucial for pH adjustments during aqueous extractions to control the compound's partitioning between organic and aqueous layers. |
| Stability | Susceptible to oxidation, especially under basic conditions, in the presence of air (oxygen), light, and metal ions.[5] Halogenated phenols can be light-sensitive.[6] | Dictates the need for an inert atmosphere, use of antioxidants, and careful control of pH and temperature. |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the workup of reactions involving 2-Amino-5-bromo-4-methylphenol in a question-and-answer format.
Q1: My reaction mixture has turned dark brown/black after the reaction. Is my product lost?
A1: Not necessarily. Aminophenols are highly susceptible to oxidation, which often results in the formation of intensely colored polymeric byproducts.[5] This is especially true if the reaction was run at elevated temperatures, exposed to air for extended periods, or if trace metal contaminants are present.
-
Troubleshooting Steps:
-
Work under an inert atmosphere: As much as possible, conduct the workup under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use an antioxidant: Adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the reaction mixture before or during the workup can help prevent further oxidation.
-
Keep it cool: Perform extractions and other workup steps at reduced temperatures (e.g., using an ice bath) to slow down the rate of oxidation.
-
Decolorize with activated carbon: During the purification step (e.g., recrystallization), you can often remove colored impurities by treating the solution with activated charcoal.[1] However, be aware that charcoal can also adsorb some of your desired product, so use it judiciously.
-
Q2: I'm performing an aqueous extraction, but I'm not sure what pH to use. How do I effectively separate my product?
A2: The pH of the aqueous phase is critical for selectively extracting your product and removing impurities. The goal is to manipulate the ionization state of 2-Amino-5-bromo-4-methylphenol and any acidic or basic byproducts. For the purification of p-aminophenol, a pH range of 6.5-7.5 is often optimal for extraction into an organic solvent, as the compound exists as the free base with low water solubility.[7]
-
Expert Advice:
-
To remove acidic impurities: Wash the organic layer with a dilute basic solution (e.g., 5% sodium bicarbonate solution). This will deprotonate acidic impurities, making them water-soluble and drawing them into the aqueous layer. Your product, being a weak base, should remain in the organic phase.
-
To remove basic impurities: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate basic impurities, rendering them water-soluble. Your product, being amphoteric, will also likely be protonated and move into the aqueous layer. Therefore, this step is best used if your product is the only basic species present that you wish to isolate from the aqueous phase later.
-
To isolate your product: Adjust the pH of the combined aqueous washes to around 7 to precipitate your product, which can then be collected by filtration.
-
Q3: I've formed a stable emulsion during my liquid-liquid extraction. How can I break it?
A3: Emulsions are a common frustration in workups. They are often caused by the presence of finely divided solids, surfactants, or compounds that reduce the interfacial tension between the organic and aqueous layers.
-
Proven Techniques:
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Add brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by removing the particulate matter that is stabilizing it.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the separation of the layers.
-
Q4: My product seems to be partially soluble in the aqueous layer, leading to low yields. How can I improve my recovery?
A4: This is a common issue, especially if the pH is not optimized or if the aqueous layer is not sufficiently saturated with salt.
-
Strategies for Improved Recovery:
-
Back-extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Repeat this process 2-3 times.
-
Salting out: Before extraction, add a significant amount of a salt like sodium chloride or sodium sulfate to the aqueous layer. This increases the polarity of the aqueous phase and decreases the solubility of your organic product in it, driving it into the organic layer.
-
Solvent choice: Ensure you are using an appropriate organic solvent. A more nonpolar solvent might reduce the amount of product lost to the aqueous phase.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common workup and purification procedures for reactions involving 2-Amino-5-bromo-4-methylphenol.
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed for quenching a reaction and isolating the crude product.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride to quench the reaction. Be cautious if reactive reagents are present.
-
-
Solvent Addition and pH Adjustment:
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Adjust the pH of the aqueous layer to ~7 using a dilute acid or base, monitoring with pH paper.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Gently shake the funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the organic layer. If dichloromethane is used, it will be the bottom layer; for ethyl acetate, it will be the top layer.
-
Extract the aqueous layer two more times with fresh organic solvent.
-
-
Washing the Organic Phase:
-
Combine the organic extracts.
-
Wash the combined organic layers with brine to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.
-
Solvent Selection:
-
Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for brominated phenols include ethanol/water mixtures, or ethyl acetate/hexane.[8]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Gently heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Protocol 3: Purification by Column Chromatography
For separating complex mixtures or achieving high purity, column chromatography is the method of choice.[9]
-
Stationary and Mobile Phase Selection:
-
For aminophenols, silica gel is a common stationary phase.
-
A typical mobile phase is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).
-
-
Column Packing:
-
Pack a chromatography column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry silica gel into the column filled with the mobile phase (dry packing).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to yield the purified 2-Amino-5-bromo-4-methylphenol.
-
Visualizing the Workflow
To better understand the decision-making process during a typical workup and purification, the following diagrams illustrate the key steps and logical flow.
Caption: Troubleshooting flowchart for the workup of 2-Amino-5-bromo-4-methylphenol.
Caption: Decision workflow for the purification of 2-Amino-5-bromo-4-methylphenol.
References
-
2-Amino-4-methylphenol - Solubility of Things. (n.d.). Retrieved January 28, 2026, from [Link]
- 2-amino-4-methylphenol is a brown powder. (1992).
-
2-Bromo-4-methylphenol, 97% 5 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved January 28, 2026, from [Link]
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. Retrieved January 28, 2026, from [Link]
- Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.
-
Preparation of 2-bromo-4-methylphenol. (n.d.). Eureka | Patsnap. Retrieved January 28, 2026, from [Link]
-
2-Amino-5-(2-bromo-4-methylphenyl)hexan-3-ol. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
2-Bromo-4-methylphenol. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Method for preparing 2-bromine-4-methylphenol. (n.d.). Google Patents.
- The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. (2025, June 5).
- Purification of p-aminophenol. (n.d.). Google Patents.
-
Synthesis of 2-Bromo-4,5-methylenedioxyphenol. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]
-
Solvent Impact on Phenol Bromination. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]
- Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023, September 1). ACS Omega.
-
2-Amino-5-bromo-4-methylpyridine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Magic Formulas: TLC Stains. (n.d.). University of Rochester. Retrieved January 28, 2026, from [Link]
- Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts.
-
Crystallization Solvents.pdf. (n.d.). Retrieved January 28, 2026, from [Link]
- Process for the selective para-bromination of phenol and its derivatives. (n.d.). Google Patents.
-
Thin Layer Chromatography. (n.d.). Retrieved January 28, 2026, from [Link]
- 4-Aminophenol stability. (2025, November 4). Reddit.
- Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare.
- Important Chemistry Tips-Solvents choose for recrystalliz
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 28, 2026, from [Link]
- Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. (n.d.). SciRP.org.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). MDPI.
-
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]
-
Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
- Column Chromatography: Principles, Procedure, and Applic
- Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.
- 4-Bromo Phenol || A Comprehensive Overview. (2024, August 29). Ketone Pharma.
- Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. (2024, December 24).
-
2-Amino-4-bromo-5-fluorophenol. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
Sources
- 1. 1268153-80-5|2-Amino-5-bromo-4-methylphenol|BLD Pharm [bldpharm.com]
- 2. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 9. 4-(2-Amino-2-methylpropyl)-2-bromo-5-methylphenol | C11H16BrNO | CID 117398550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 2-Amino-5-bromo-4-methylphenol Production
Welcome to the technical support guide for the synthesis and scale-up of 2-Amino-5-bromo-4-methylphenol. This molecule is a crucial intermediate in the development of various pharmaceuticals and advanced materials. Its multi-step synthesis, however, presents distinct challenges that can impact yield, purity, and scalability.
This guide is structured to provide researchers, process chemists, and drug development professionals with field-proven insights and troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions during development and scale-up.
Overview of the Synthetic Pathway
The most common and logical synthetic route to 2-Amino-5-bromo-4-methylphenol originates from the readily available starting material, 4-methylphenol (p-cresol). The synthesis is typically a three-step process, each with its own set of critical parameters.
Caption: Common synthetic pathway for 2-Amino-5-bromo-4-methylphenol.
Troubleshooting Guide & FAQs
This section addresses specific, common issues encountered during the synthesis. Each question is framed from a user's perspective, with answers providing a diagnosis, the scientific rationale, and actionable solutions.
Part 1: Nitration of 4-Methylphenol
The initial nitration step is critical for setting the regiochemistry. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators, but the hydroxyl group's influence is significantly stronger, directing the incoming nitro group primarily to the ortho position.[1][2][3]
❓ Question 1: My nitration reaction is producing significant amounts of a dark, tarry byproduct and the yield of 2-nitro-4-methylphenol is low. What is happening?
Answer: This is a classic issue of oxidation and over-nitration. Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of polymeric, tarry substances. Furthermore, the activated ring can undergo dinitration to form 2,6-dinitro-4-methylphenol.[4]
-
Causality: The reaction between nitric acid and phenol is highly exothermic. Without stringent temperature control, localized "hot spots" can form in the reactor, accelerating side reactions. The activating nature of the phenol ring makes it much more reactive than benzene, increasing the likelihood of multiple nitrations.
-
Troubleshooting & Solutions:
-
Temperature Control (Critical): Maintain a low reaction temperature, typically between -5°C and 10°C, throughout the addition of the nitrating agent.[5] Use a reliable cooling bath (e.g., ice-salt or a chiller) and monitor the internal temperature, not just the bath temperature.
-
Controlled Reagent Addition: Add the nitrating agent (either concentrated nitric acid or a mixture with sulfuric acid) dropwise or via a syringe pump to the solution of p-cresol. This prevents a rapid temperature spike.
-
Dilution: Performing the reaction in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, can help dissipate heat more effectively than running the reaction neat.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Stop the reaction as soon as the p-cresol is consumed to prevent the formation of dinitro byproducts.
-
❓ Question 2: I am observing the formation of the wrong isomer, 4-methyl-3-nitrophenol. How can I improve the regioselectivity for the 2-nitro product?
Answer: While the 2-nitro isomer is strongly favored electronically due to the powerful directing effect of the hydroxyl group, reaction conditions can influence selectivity. Formation of the 3-nitro isomer suggests that the reaction may not be proceeding under optimal kinetic control.
-
Causality: The directing effect of the hydroxyl group is paramount. Any condition that diminishes its directing power or introduces alternative reaction pathways could lead to undesired isomers.
-
Troubleshooting & Solutions:
-
Protecting Group Strategy: For ultimate control, though it adds steps, one could protect the hydroxyl group as an ester (e.g., phenyl methanoate).[3] However, this is often unnecessary for this specific transformation if conditions are well-controlled.
-
Sulfuric Acid as Catalyst: Ensure a strong acidic medium by using concentrated sulfuric acid as a co-reagent with nitric acid. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the key reacting species for a clean electrophilic aromatic substitution.
-
Review Starting Material: Confirm the purity of your 4-methylphenol. The presence of other cresol isomers (m-cresol, o-cresol) will inevitably lead to different nitrated products.
-
Part 2: Reduction of the Nitro Group
This step converts the intermediate 2-nitro-4-methylphenol into 2-amino-4-methylphenol. The choice of reducing agent is often a balance between laboratory convenience and industrial scalability.
❓ Question 3: My reduction using tin and hydrochloric acid (Sn/HCl) works, but the workup is difficult and product isolation is messy on a larger scale. Are there better alternatives?
Answer: The Sn/HCl reduction is a classic method but is problematic for scale-up due to the generation of large quantities of tin salt waste, which requires a cumbersome workup (basification to precipitate tin hydroxides) and disposal.
-
Causality: This is a stoichiometric reduction, meaning you use a large molar excess of the metal reductant, which must be removed from the product.
-
Troubleshooting & Solutions:
-
Catalytic Hydrogenation (Recommended for Scale-Up): This is the preferred industrial method. It involves reacting the nitro compound with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Advantages: The only byproduct is water, making the workup exceptionally clean. The catalyst can often be filtered off and reused. The reaction is highly efficient.
-
Protocol: Dissolve 2-nitro-4-methylphenol in a solvent like ethanol or ethyl acetate. Add the catalyst (e.g., 5-10 wt% Pd/C, typically 1-5 mol% of Pd relative to the substrate). Pressurize the reactor with hydrogen gas (from balloon pressure to 50 psi, depending on equipment). Monitor the reaction by hydrogen uptake or TLC/HPLC. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
-
Transfer Hydrogenation: If high-pressure hydrogenation equipment is unavailable, transfer hydrogenation is an excellent alternative. Reagents like ammonium formate or cyclohexene can be used as the hydrogen source in the presence of a Pd/C catalyst at atmospheric pressure.
-
Part 3: Bromination of 2-Amino-4-methylphenol
This final step is often the most challenging due to the high reactivity of the aromatic ring. The powerful activating, ortho-, para-directing effects of both the -OH and -NH₂ groups make the molecule extremely susceptible to over-bromination.[6]
❓ Question 4: My bromination reaction is producing a significant amount of a di-brominated impurity alongside my desired product. How can I achieve selective mono-bromination?
Answer: The formation of di-bromo species (likely 2-amino-3,5-dibromo-4-methylphenol or 2-amino-5,6-dibromo-4-methylphenol) is a direct result of the ring's high nucleophilicity. The key is to control the reactivity by choosing the right brominating agent and conditions.
-
Causality: Elemental bromine (Br₂) is a very powerful electrophile. When it reacts with a highly activated ring, the initial mono-brominated product is often still reactive enough to undergo a second bromination faster than the remaining starting material is consumed. This is a common issue in the bromination of phenols and anilines.[7]
-
Troubleshooting & Solutions:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of highly activated rings.[8] It provides a low, steady-state concentration of electrophilic bromine, which significantly favors mono-substitution.
-
Strict Stoichiometric Control: Use precisely 1.0 equivalent of your brominating agent (NBS or Br₂). Even a small excess can lead to di-bromination.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0°C to 5°C) to slow down the reaction rate and improve selectivity. The bromination reaction is exothermic, so slow, portion-wise addition of the brominating agent is crucial.[9][10]
-
Solvent Choice: Solvents like dichloromethane, chloroform, or acetic acid are commonly used.[10][11] Acetic acid can sometimes help by protonating the amino group slightly, moderating its activating effect.
-
Continuous Flow Chemistry: For industrial scale-up, a continuous flow reactor can offer superior control.[7][9] By mixing streams of the substrate and the brominating agent in a cooled microreactor, the reaction time is minimized, and the newly formed product is immediately moved away from unreacted bromine, drastically reducing the chance of over-bromination.[7]
-
Caption: Troubleshooting workflow for the selective bromination step.
Data Summary and Recommended Conditions
The following table summarizes the recommended starting conditions for each step in the synthesis. These should be considered as a baseline for optimization.
| Step | Reagents | Solvent | Temperature | Key Considerations & Potential Yield |
| 1. Nitration | 4-methylphenol, HNO₃, H₂SO₄ | Glacial Acetic Acid | -5°C to 10°C | Strict temperature control is vital to prevent oxidation.[5] (~85-95%) |
| 2. Reduction | 2-nitro-4-methylphenol, H₂ (gas), Pd/C (5%) | Ethanol or Ethyl Acetate | Room Temperature | Ensure complete removal of catalyst post-reaction. (~95-99%) |
| 3. Bromination | 2-amino-4-methylphenol, N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0°C to 5°C | Slow, portion-wise addition of NBS is critical for selectivity.[8] (~80-90%) |
Final Product Purification and Analysis
❓ Question 5: What is the most effective method for purifying the final 2-Amino-5-bromo-4-methylphenol on a large scale?
Answer: Recrystallization is the most common and scalable method for purifying the final product.
-
Procedure:
-
Solvent Selection: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include ethanol/water, isopropanol/water, or toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and hot-filter the mixture to remove colored impurities.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out by rapid cooling can trap impurities.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum.
-
-
Purity Analysis: The purity of the final product should be confirmed using a combination of techniques:
References
- Synthesis of 2-methyl-4-nitrophenol from benzene? - ECHEMI.
- How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ - Guidechem.
- 2-amino-4-nitrophenol - Organic Syntheses Procedure.
- A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company.
- Synthesis of 2-Bromo-4,5-methylenedioxyphenol - PrepChem.com.
- An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol - Benchchem.
- Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap.
- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents.
- CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents.
- 2-bromo-5-methyl-phenol synthesis - ChemicalBook.
- Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity - ResearchGate.
- CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents.
- 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem.
- The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide | Australian Journal of Chemistry | ConnectSci.
- Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange.
- Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC.
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH.
- CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents.
- 2-Methyl-4-nitrophenol | 99-53-6 - ChemicalBook.
- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide - Benchchem.
- and 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl - RSC Publishing.
- Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column.
- Simple Environmentally-Friendly Reduction of 4-Nitrophenol - MDPI.
- 1019615-96-3|2-(((2-Bromo-4-methylphenyl)amino)methyl)-6-methoxyphenol - BLDpharm.
- Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques - Benchchem.
- Write the structures of the major products expected class 12 chemistry CBSE - Vedantu.
- Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? | ResearchGate.
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Validation & Comparative
A Senior Application Scientist's Guide to Brominating Agents for the Synthesis of 2-Amino-5-bromo-4-methylphenol
For researchers and professionals in drug development, the synthesis of fine chemical intermediates is a critical step that demands precision, efficiency, and a deep understanding of reaction mechanisms. 2-Amino-5-bromo-4-methylphenol is one such vital intermediate, and its synthesis presents a unique challenge in regioselectivity. This guide provides an in-depth comparison of common brominating agents for the synthesis of this compound, offering experimental insights and data to inform your selection of the most suitable reagent for your research needs.
The Significance of 2-Amino-5-bromo-4-methylphenol and the Synthetic Challenge
2-Amino-5-bromo-4-methylphenol serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring amino, hydroxyl, and methyl groups on a brominated benzene ring, allows for diverse functionalization. The primary synthetic challenge lies in the regioselective introduction of the bromine atom at the C-5 position of 2-amino-4-methylphenol. Both the hydroxyl and amino groups are strongly activating and ortho-, para-directing, leading to the potential for multiple brominated isomers and over-bromination. Therefore, the choice of brominating agent and reaction conditions is paramount to achieving high yield and selectivity of the desired product.
Comparative Analysis of Brominating Agents
This guide focuses on a comparative analysis of three commonly employed brominating agents: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (Py·Br₃). Each reagent presents distinct advantages and disadvantages in terms of reactivity, selectivity, and handling.
| Parameter | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (Py·Br₃) |
| Reactivity | High, can lead to over-bromination | Moderate, allows for more controlled reactions | Mild, generally requires activation |
| Selectivity | Lower, often produces a mixture of isomers | High, particularly for ortho-bromination of phenols | High, often used for selective bromination |
| Handling | Corrosive and volatile liquid, requires careful handling in a fume hood | Crystalline solid, easier and safer to handle | Stable crystalline solid, easy to handle |
| Byproducts | HBr (corrosive gas) | Succinimide (water-soluble) | Pyridine hydrobromide (can be recycled) |
| Typical Solvents | Dichloromethane, Acetic Acid | Methanol, Acetonitrile, DMF | Acetic Acid, THF |
| Reported Yield | Variable, dependent on conditions | High (up to 92% for related compounds)[1] | Generally high for selective brominations |
In-Depth Analysis and Experimental Protocols
Molecular Bromine (Br₂): The Aggressive Workhorse
Molecular bromine is a powerful and readily available brominating agent. However, its high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of multiple byproducts, including di- and tri-brominated species. The generation of corrosive hydrogen bromide (HBr) gas as a byproduct also necessitates a well-ventilated workspace and appropriate safety precautions.
Mechanism of Action:
The bromination of phenols with molecular bromine proceeds via an electrophilic aromatic substitution mechanism. The electron-rich phenol ring attacks the bromine molecule, leading to the formation of a sigma complex, which then loses a proton to yield the brominated phenol and HBr. The strongly activating hydroxyl and amino groups in 2-amino-4-methylphenol direct the substitution to the ortho and para positions relative to their own positions. The desired 5-position is ortho to the hydroxyl group and meta to the amino group.
Experimental Protocol (Adapted from the bromination of p-cresol):
-
Dissolve 2-amino-4-methylphenol (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas trap for HBr.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of molecular bromine (1 equivalent) in the same solvent to the reaction mixture over a period of 1-2 hours, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to isolate 2-amino-5-bromo-4-methylphenol.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the high reactivity of bromine and minimize the formation of over-brominated byproducts.
-
Slow Addition: The slow, dropwise addition of bromine helps to maintain a low concentration of the brominating agent in the reaction mixture, further enhancing selectivity.
-
Quenching: Sodium thiosulfate is a reducing agent that effectively neutralizes any excess bromine, preventing further reactions during the workup.
N-Bromosuccinimide (NBS): The Selective and User-Friendly Alternative
N-Bromosuccinimide is a crystalline, easy-to-handle reagent that serves as a source of electrophilic bromine. It is generally considered a milder and more selective brominating agent than molecular bromine, making it particularly well-suited for the regioselective bromination of activated aromatic compounds like phenols.
Mechanism of Action:
In the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), NBS is protonated, which increases the electrophilicity of the bromine atom. The phenol then attacks the activated NBS, leading to the formation of the brominated product and succinimide. The use of a protic solvent like methanol can also facilitate the reaction. For the bromination of 2-amino-4-methylphenol, the ortho-directing effect of the hydroxyl group is expected to dominate, leading to the desired 5-bromo isomer.
Experimental Protocol (Based on the ortho-bromination of p-substituted phenols): [1][2]
-
In a round-bottom flask, dissolve 2-amino-4-methylphenol (1 equivalent) and p-TsOH (0.1 equivalents) in ACS-grade methanol (1.0 mL per mmol of starting material).[1]
-
Stir the solution for 10 minutes at room temperature.
-
In a separate flask, prepare a 0.1 M solution of NBS (1 equivalent) in methanol. Protect this solution from light by wrapping the flask in foil.
-
Add the NBS solution dropwise to the phenol solution over 20 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 5-15 minutes at room temperature.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the resulting residue by column chromatography to obtain 2-amino-5-bromo-4-methylphenol.
Causality Behind Experimental Choices:
-
p-TsOH Catalyst: The acid catalyst activates the NBS, making it a more effective electrophile and promoting the desired ortho-bromination.[1][2]
-
Methanol as Solvent: Methanol is an effective solvent for both the substrate and the reagent and can participate in the reaction mechanism.[1][2]
-
Controlled Addition of NBS: As with molecular bromine, the slow addition of the brominating agent helps to maintain a low concentration and improve selectivity.[1]
Pyridinium Tribromide (Py·Br₃): The Mild and Stable Reagent
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine. It slowly releases bromine in solution, allowing for a more controlled bromination reaction. It is often used for the selective bromination of sensitive substrates.
Mechanism of Action:
Pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine. The low concentration of free bromine generated in situ reacts with the phenol in a similar electrophilic aromatic substitution mechanism as described for Br₂. This slow release of the active brominating species helps to prevent over-bromination and improve selectivity.
Experimental Protocol:
-
Dissolve 2-amino-4-methylphenol (1 equivalent) in a suitable solvent, such as glacial acetic acid or tetrahydrofuran (THF), in a round-bottom flask.
-
Add pyridinium tribromide (1 equivalent) portion-wise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acetic acid (if used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Portion-wise Addition: Adding the solid reagent in portions helps to control the reaction rate and maintain a low concentration of the active brominating agent.
-
Extended Reaction Time: The milder nature of pyridinium tribromide often requires longer reaction times to achieve complete conversion.
Visualizing the Synthetic Workflow
To better illustrate the experimental process, the following diagrams outline the key steps for each brominating agent.
Caption: Workflow for the bromination of 2-amino-4-methylphenol using Molecular Bromine.
Caption: Workflow for the bromination of 2-amino-4-methylphenol using N-Bromosuccinimide.
Caption: Workflow for the bromination of 2-amino-4-methylphenol using Pyridinium Tribromide.
Conclusion and Recommendations
The choice of brominating agent for the synthesis of 2-Amino-5-bromo-4-methylphenol is a critical decision that will impact the yield, purity, and safety of the process.
-
Molecular Bromine (Br₂) is a powerful but less selective option, suitable for cost-effective, large-scale synthesis where purification methods are robust.
-
N-Bromosuccinimide (NBS) stands out as a superior choice for achieving high regioselectivity, particularly when ortho-bromination to the hydroxyl group is desired. Its ease of handling and the milder reaction conditions make it an excellent option for laboratory-scale synthesis and for substrates where minimizing byproducts is crucial. The use of a catalytic amount of p-TsOH in methanol has been shown to be highly effective for similar substrates.[1][2]
-
Pyridinium Tribromide (Py·Br₃) offers a balance of reactivity and selectivity, with the added benefit of being a stable, easy-to-handle solid. It is a good alternative to molecular bromine when a more controlled reaction is needed.
For researchers aiming for high purity and selectivity in the synthesis of 2-Amino-5-bromo-4-methylphenol, N-Bromosuccinimide is the recommended starting point for optimization. Its proven effectiveness in the selective ortho-bromination of phenols, coupled with its favorable handling characteristics, makes it the most promising agent for this challenging transformation.
References
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 2016. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Center for Biotechnology Information, 2016. [Link]
Sources
A Comparative Guide to the Reactivity of 2-Amino-5-bromo-4-methylphenol
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: Beyond the Isomers
In the landscape of pharmaceutical synthesis and materials science, aminophenols are foundational building blocks. Their dual functionality—a nucleophilic amino group and an activating phenolic hydroxyl group—offers a rich platform for chemical modification. However, not all aminophenols are created equal. The reactivity of the aromatic core is exquisitely sensitive to the nature and position of its substituents. This guide moves beyond a simple catalog of properties to provide a comparative analysis of 2-Amino-5-bromo-4-methylphenol , contrasting its chemical behavior with that of parent aminophenols and other substituted analogues.
The central thesis of this guide is that the reactivity of 2-Amino-5-bromo-4-methylphenol is a finely tuned balance between powerful activating groups and the deactivating, yet directing, influence of a halogen. Understanding this interplay is paramount for predicting reaction outcomes, designing novel synthetic pathways, and optimizing process conditions. We will dissect the molecule's electronic and steric profile and then explore its performance in key chemical transformations, supported by validated experimental frameworks.
The Molecular Architecture: An Interplay of Opposing Forces
The reactivity of an aminophenol is primarily dictated by the electronic effects of its substituents on the aromatic ring.[1] In 2-Amino-5-bromo-4-methylphenol, four distinct groups contribute to the overall electron density and steric environment of the benzene ring.
-
Hydroxyl (-OH) and Amino (-NH2) Groups: These are the principal drivers of reactivity. Both are potent activating groups, donating significant electron density to the ring via a strong positive mesomeric (+M) or resonance effect.[1][2] This donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution, thereby accelerating the reaction rate.[2] Both groups are ortho, para-directors.
-
Methyl (-CH3) Group: The methyl group is a weak activating group, donating electron density through a positive inductive (+I) effect and hyperconjugation. It also acts as an ortho, para-director.
-
Bromo (-Br) Group: Halogens present a classic case of competing electronic effects. Bromine exerts a strong electron-withdrawing inductive (-I) effect due to its high electronegativity, which deactivates the ring towards electrophilic attack.[1] Simultaneously, it has a weaker, electron-donating resonance (+M) effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.[3] In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to net deactivation.
Net Effect: The combined influence of two powerful activating groups (-OH, -NH2) and one weakly activating group (-CH3) overwhelmingly surpasses the deactivating inductive effect of the single bromo substituent. Therefore, 2-Amino-5-bromo-4-methylphenol is a highly activated ring, prone to electrophilic substitution. The key challenge in its synthetic application is not a lack of reactivity, but rather the control of regioselectivity and the prevention of over-reaction or oxidation.
Caption: Logical workflow for the comparative analysis of aminophenol reactivity.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the hallmark reaction of phenols due to the high electron density of the ring.[2] The hydroxyl group is such a powerful activator that many reactions, such as halogenation, can proceed without a Lewis acid catalyst.[2]
Head-to-Head Comparison: Bromination
To empirically assess reactivity, we can design a comparative bromination experiment. The goal is to measure the relative rates of reaction for our target molecule against simpler aminophenols.
Rationale for Experimental Design: We choose bromination in a non-polar solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a low temperature.[2] This is a critical choice. Using bromine water would lead to the rapid formation of a polybrominated precipitate, obscuring any subtle differences in reactivity.[2] The non-polar solvent moderates the electrophilicity of the bromine, allowing for a more controlled reaction that is sensitive to the activation level of the aromatic ring. Monitoring the consumption of the starting material via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) provides quantitative kinetic data.
Experimental Protocol: Comparative Bromination Kinetics
-
Preparation: Prepare 0.1 M stock solutions of 2-Amino-5-bromo-4-methylphenol, p-aminophenol, and 2-amino-4-chlorophenol in anhydrous CCl4. Prepare a 0.1 M solution of Br2 in CCl4. All reactions should be conducted in flasks protected from light to prevent radical side reactions.[4]
-
Reaction Setup: In separate, temperature-controlled reaction vessels maintained at 0°C, place 10 mL of each aminophenol stock solution.
-
Initiation & Monitoring: At time t=0, add 1.0 equivalent (10 mL) of the Br2 solution to each flask with vigorous stirring. Immediately withdraw a 0.5 mL aliquot, quench it with a dilute sodium thiosulfate solution to remove unreacted bromine, and extract with a suitable organic solvent for GC/HPLC analysis.
-
Data Collection: Repeat the aliquot withdrawal and analysis at regular intervals (e.g., 2, 5, 10, 20, and 30 minutes).
-
Analysis: Plot the concentration of the starting aminophenol versus time for each of the three reactions. The initial slope of this curve is proportional to the initial reaction rate.
Predicted Outcomes and Data Interpretation
The reactivity is expected to follow an order based on the electronic nature of the substituents.
| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |
| p-Aminophenol | -OH, -NH2 | Highest | Contains two strong activating groups with no deactivating substituents. |
| 2-Amino-5-bromo-4-methylphenol | -OH, -NH2, -CH3, -Br | Intermediate | The deactivating -I effect of bromine tempers the high activation from the -OH, -NH2, and -CH3 groups. |
| 2-Amino-4-chlorophenol | -OH, -NH2, -Cl | Lowest | Chlorine's -I effect is stronger than bromine's, leading to greater deactivation of the ring compared to the bromo-analogue.[1] |
This experiment provides a clear, quantitative measure of how the bromo and methyl substituents on 2-Amino-5-bromo-4-methylphenol modulate the inherent reactivity conferred by the amino and hydroxyl groups.
Comparative Reactivity in Oxidation Reactions
Aminophenols are readily oxidized, a property leveraged in applications from photography to hair dyes.[5][6][7] The oxidation typically involves the formation of highly reactive quinone-imine species.[8] The ease of oxidation is directly related to the electron density of the ring; electron-donating groups facilitate oxidation by stabilizing the resulting radical cation intermediate.
Electrochemical Analysis: A Window into Oxidative Reactivity
Cyclic Voltammetry (CV) is a powerful technique for probing the redox behavior of molecules. By measuring the potential at which a compound is oxidized, we can directly compare the relative ease of electron removal. A lower (less positive) oxidation potential corresponds to a molecule that is more easily oxidized and is, therefore, more reactive in an oxidative sense.
Experimental Protocol: Comparative Cyclic Voltammetry
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., H2SO4) in an appropriate solvent (e.g., water or acetonitrile).
-
Analyte Solutions: Prepare 1 mM solutions of 2-Amino-5-bromo-4-methylphenol and p-aminophenol in the electrolyte solution.
-
CV Setup: Use a standard three-electrode cell: a platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Measurement: Purge the analyte solution with nitrogen gas to remove dissolved oxygen. Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.0 V) and back at a fixed scan rate (e.g., 100 mV/s).
-
Analysis: Record the potential of the first anodic (oxidation) peak for each compound.
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The Strategic Advantage of 2-Amino-5-bromo-4-methylphenol in Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of building blocks is paramount to achieving desired molecular architectures with efficiency and precision. Among the vast array of substituted phenols, 2-Amino-5-bromo-4-methylphenol emerges as a uniquely versatile reagent, offering a strategic combination of functional groups that unlock access to a diverse range of complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides an in-depth technical comparison of 2-Amino-5-bromo-4-methylphenol with other synthetic alternatives, supported by an analysis of its reactivity and a discussion of its practical applications.
The Architectural Uniqueness of 2-Amino-5-bromo-4-methylphenol
The distinct advantages of 2-Amino-5-bromo-4-methylphenol stem from the specific arrangement of its four substituents on the benzene ring: an amino group, a hydroxyl group, a bromine atom, and a methyl group. This unique constellation of functionalities imparts a nuanced reactivity profile that can be strategically exploited in multi-step syntheses.
The amino (-NH2) and hydroxyl (-OH) groups are both potent activating, ortho-, para-directing groups, significantly increasing the electron density of the aromatic ring and rendering it highly susceptible to electrophilic attack.[1][2] Conversely, the bromine (-Br) atom exerts a deactivating inductive effect but is also ortho-, para-directing.[3] The methyl (-CH3) group is an activating, ortho-, para-directing substituent. The interplay of these electronic effects governs the regioselectivity of subsequent transformations, allowing for controlled functionalization of the aromatic core.
Comparative Performance in Key Synthetic Transformations
The true utility of a building block is best assessed through its performance in key chemical reactions. Here, we compare the anticipated reactivity and advantages of 2-Amino-5-bromo-4-methylphenol with other substituted aminophenols in the synthesis of valuable heterocyclic scaffolds.
Synthesis of Phenoxazines: A Case Study
Phenoxazines are a class of heterocyclic compounds with significant biological activities, including antibacterial, antifungal, and antitumor properties.[4][5] The synthesis of the phenoxazine core often involves the oxidative cyclization of ortho-aminophenol derivatives.[4][5]
Logical Relationship: Synthesis of Substituted Phenoxazines
Caption: Oxidative cyclization of 2-Amino-5-bromo-4-methylphenol.
In this transformation, the ortho-disposed amino and hydroxyl groups of 2-Amino-5-bromo-4-methylphenol are poised for intramolecular cyclization. The bromine and methyl substituents provide valuable handles for further diversification of the resulting phenoxazine scaffold. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.
Table 1: Comparison of Substituted Aminophenols in Phenoxazine Synthesis
| Starting Material | Key Features | Advantages in Phenoxazine Synthesis | Potential Limitations |
| 2-Amino-5-bromo-4-methylphenol | Ortho-amino and hydroxyl groups for cyclization. Bromo and methyl groups for post-cyclization modification. | Provides a direct route to highly functionalized phenoxazines. The methyl group can enhance solubility and biological activity. The bromo group allows for facile late-stage diversification. | The electron-withdrawing nature of bromine may slightly reduce the rate of oxidative cyclization compared to unsubstituted analogs. |
| 2-Aminophenol | Unsubstituted parent compound. | Simple starting material for the basic phenoxazine core. | Lacks handles for further functionalization, requiring additional steps to introduce substituents. |
| 2-Amino-4-bromophenol | Bromo substituent for post-cyclization modification. | Allows for diversification at the 7-position of the phenoxazine ring system. | Lacks the methyl group, which may be important for specific biological interactions or solubility. |
| 2-Amino-4-methylphenol | Methyl substituent. | The methyl group can improve solubility and may positively influence biological activity. | Lacks a handle for facile cross-coupling reactions, limiting diversification strategies. |
Proposed Synthetic Protocol for 2-Amino-5-bromo-4-methylphenol
While a specific, high-yielding, one-pot synthesis of 2-Amino-5-bromo-4-methylphenol is not extensively documented in readily available literature, a plausible and logical multi-step synthetic route can be proposed based on established organic chemistry principles and protocols for analogous compounds.
Experimental Workflow: Proposed Synthesis of 2-Amino-5-bromo-4-methylphenol
Caption: A plausible synthetic route to 2-Amino-5-bromo-4-methylphenol.
Step-by-Step Methodology
Step 1: Bromination of p-Cresol to 2-Bromo-4-methylphenol
This initial step involves the regioselective bromination of p-cresol. Controlling the reaction conditions is crucial to favor the formation of the desired 2-bromo isomer and minimize the formation of dibrominated byproducts.[6]
-
Materials: p-Cresol, Bromine, Dichloromethane (or another suitable inert solvent).
-
Procedure:
-
Dissolve p-cresol in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the cooled p-cresol solution with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-bromo-4-methylphenol.
-
Step 2: Nitration of 2-Bromo-4-methylphenol to 2-Bromo-4-methyl-6-nitrophenol
The subsequent nitration introduces a nitro group ortho to the hydroxyl group. The directing effects of the existing substituents guide the incoming nitro group to the desired position.
-
Materials: 2-Bromo-4-methylphenol, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5 °C.
-
Slowly add 2-bromo-4-methylphenol to the cooled acid mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-bromo-4-methyl-6-nitrophenol.
-
Step 3: Reduction of 2-Bromo-4-methyl-6-nitrophenol to 2-Amino-5-bromo-4-methylphenol
The final step involves the reduction of the nitro group to an amino group. Several reducing agents can be employed for this transformation.
-
Materials: 2-Bromo-4-methyl-6-nitrophenol, Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated Hydrochloric Acid, or alternatively, Hydrogen gas and Palladium on carbon (Pd/C).
-
Procedure (using SnCl₂/HCl):
-
Suspend 2-bromo-4-methyl-6-nitrophenol in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Amino-5-bromo-4-methylphenol.
-
Conclusion: A Strategic Asset for Complex Molecule Synthesis
2-Amino-5-bromo-4-methylphenol represents a powerful and versatile building block for organic synthesis. Its unique substitution pattern provides a strategic advantage in the construction of complex molecular frameworks, particularly in the synthesis of bioactive heterocycles like phenoxazines. The presence of multiple, orthogonally reactive functional groups allows for a high degree of control over synthetic outcomes and provides ample opportunities for late-stage diversification. While direct comparative experimental data remains somewhat limited in the public domain, a thorough understanding of the fundamental principles of organic chemistry allows for a clear appreciation of its potential. For researchers and drug development professionals, incorporating 2-Amino-5-bromo-4-methylphenol into their synthetic strategies can open new avenues for the efficient and targeted synthesis of novel chemical entities with promising biological activities.
References
-
Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. PubMed. [Link]
-
(A) Structures of high‐value ortho‐aminophenols. (B) The most used... ResearchGate. [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]
-
Why is phenol more reactive towards an electrophilic substitution reaction than benzene?. [Link]
-
Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. [Link]
-
Aminophenol – Knowledge and References. Taylor & Francis. [Link]
-
A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. PubMed. [Link]
- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]
Sources
A Comparative Guide to the Synthetic Routes of 2-Amino-5-bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methylphenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted phenol structure makes it a versatile building block for the construction of more complex molecules. The efficient and regioselective synthesis of this compound is of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of two primary synthetic routes starting from the readily available precursor, p-cresol (4-methylphenol). Each route is evaluated based on experimental data, reaction mechanisms, and practical considerations such as yield, purity, and scalability.
Synthetic Strategies Overview
Two logical and experimentally validated synthetic pathways for the preparation of 2-Amino-5-bromo-4-methylphenol from p-cresol are presented. The key difference lies in the sequence of the electrophilic aromatic substitution reactions: bromination and nitration.
-
Route 1: Bromination Followed by Nitration: This pathway commences with the bromination of p-cresol to form 2-bromo-4-methylphenol, followed by nitration and subsequent reduction of the nitro group.
-
Route 2: Nitration Followed by Bromination: This alternative strategy involves the initial nitration of p-cresol to yield 4-methyl-2-nitrophenol, which is then subjected to bromination and a final reduction step.
This guide will dissect each step of these routes, providing detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Bromination Followed by Nitration
This synthetic approach prioritizes the introduction of the bromine atom onto the p-cresol backbone, followed by the installation and reduction of a nitro group.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylphenol via Route 1.
Step 1: Synthesis of 2-Bromo-4-methylphenol
The initial step involves the electrophilic bromination of p-cresol. The hydroxyl and methyl groups are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile (Br+) primarily to the positions ortho to it.
Mechanism of Bromination: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst, creating a bromonium ion-like species that is attacked by the electron-rich aromatic ring. The subsequent loss of a proton restores aromaticity.
Experimental Protocol: A continuous bromination process has been shown to be highly effective in achieving high yield and selectivity, minimizing the formation of the 2,6-dibromo-4-methylphenol byproduct.[1]
-
Materials: p-cresol, bromine, dichloromethane (or other suitable inert solvent).
-
Procedure:
-
In a reactor, dissolve p-cresol (1.00 mol) in dichloromethane.
-
In a separate vessel, prepare a solution of bromine (1.00 mol) in dichloromethane.
-
Cool both solutions to -5 to 0 °C.
-
Slowly add the bromine solution to the p-cresol solution while maintaining the temperature between -5 and 0 °C over approximately 90 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
The resulting hydrogen bromide can be absorbed in water.
-
The reaction mixture is then washed, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by distillation can yield 2-bromo-4-methylphenol with a purity of up to 99.8%.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 90-97% | [1][2] |
Step 2: Synthesis of 5-Bromo-4-methyl-2-nitrophenol
The second step is the nitration of the 2-bromo-4-methylphenol intermediate. The hydroxyl group remains the strongest activating and ortho-, para-directing group. The existing bromine atom and methyl group will also influence the position of nitration.
Mechanism of Nitration: The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The electron-rich phenol ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). Deprotonation restores the aromaticity of the ring.
Experimental Protocol:
-
Materials: 2-Bromo-4-methylphenol, concentrated sulfuric acid, nitric acid, ethyl acetate.
-
Procedure:
-
To a solution of concentrated H₂SO₄ (200 mL) in water (620 mL), add HNO₃ (56 g, 889 mmol) at 0 °C.
-
Add 2-bromo-4-methylphenol (88 g, 471 mmol) to the mixture.
-
Stir the resulting mixture at room temperature overnight.
-
Upon completion, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data:
| Parameter | Value | Reference |
|---|
| Yield | 74% | |
Step 3: Synthesis of 2-Amino-5-bromo-4-methylphenol
The final step is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.
Mechanism of Catalytic Reduction: The mechanism of nitro group reduction on a metal catalyst surface (like Palladium) is complex but generally involves the adsorption of the nitro compound onto the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are then transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to the final amine.
Experimental Protocol (Adapted from a similar reduction):
-
Materials: 5-Bromo-4-methyl-2-nitrophenol, Palladium on carbon (Pd/C) catalyst (5-10 mol%), hydrogen gas, ethanol or ethyl acetate as a solvent.
-
Procedure:
-
Dissolve 5-bromo-4-methyl-2-nitrophenol in ethanol in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization from a suitable solvent system can be performed for further purification.
-
Expected Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | High (typically >90%) |
| Purity | High |
Route 2: Nitration Followed by Bromination
This alternative synthetic pathway begins with the nitration of p-cresol, followed by bromination of the resulting nitrophenol intermediate and concludes with the reduction of the nitro group.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylphenol via Route 2.
Step 1: Synthesis of 4-Methyl-2-nitrophenol
The initial step in this route is the regioselective nitration of p-cresol. The hydroxyl group directs the nitration to the ortho position. A mild and efficient method using ammonium nitrate and potassium hydrogen sulfate has been reported to give high regioselectivity and yield.
Mechanism of Nitration: Similar to the previous nitration, this reaction proceeds via an electrophilic aromatic substitution with the nitronium ion.
Experimental Protocol:
-
Materials: 4-Methylphenol (p-cresol), ammonium nitrate (NH₄NO₃), potassium hydrogen sulfate (KHSO₄), acetonitrile (CH₃CN).
-
Procedure:
-
In a reaction vessel, combine 4-methylphenol (1 mmol), NH₄NO₃ (2 mmol), and KHSO₄ (0.05 mmol) in acetonitrile (5 mL).
-
Stir the mixture magnetically at reflux temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the residue with acetonitrile.
-
Add anhydrous Na₂SO₄ to the combined filtrate and filter again.
-
Remove the solvent by distillation to obtain the product.
-
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 96% | [3] |
| Purity | High |[3] |
Step 2: Synthesis of 5-Bromo-4-methyl-2-nitrophenol
The second step involves the bromination of 4-methyl-2-nitrophenol. The directing effects of the substituents on the ring need to be considered. The hydroxyl group is a strong ortho-, para-director, while the nitro group is a meta-director and a deactivator. The methyl group is a weak ortho-, para-director. The position ortho to the strongly activating hydroxyl group and meta to the nitro group is the most likely site for bromination.
Mechanism of Bromination: This is an electrophilic aromatic substitution reaction. The presence of the deactivating nitro group makes the ring less reactive than phenol, but the activating hydroxyl group still facilitates the reaction.
Experimental Protocol (General procedure for bromination of a nitrophenol):
-
Materials: 4-Methyl-2-nitrophenol, bromine, glacial acetic acid.
-
Procedure:
-
Dissolve 4-methyl-2-nitrophenol in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with stirring.
-
After the addition is complete, continue stirring for a few hours.
-
The reaction mixture can be warmed gently to drive the reaction to completion and remove excess bromine.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallization from a suitable solvent can be performed for purification.
-
Expected Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | Moderate to High |
| Purity | Good |
Step 3: Synthesis of 2-Amino-5-bromo-4-methylphenol
The final reduction of the nitro group is analogous to the final step in Route 1.
Experimental Protocol: This step would follow the same procedure as described in Step 3 of Route 1, using 5-bromo-4-methyl-2-nitrophenol as the starting material.
Expected Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | High (typically >90%) |
| Purity | High |
Comparative Analysis of Synthetic Routes
| Feature | Route 1 (Bromination then Nitration) | Route 2 (Nitration then Bromination) | Analysis |
| Overall Yield | Potentially higher due to very high yield in the first step. | Potentially competitive, with a very high-yield first step. The yield of the second step is a critical factor. | Route 1 appears to have a slight edge based on documented high yields for the initial bromination. However, the high yield of the initial nitration in Route 2 makes it a strong contender. |
| Regioselectivity | Good control in the first bromination step is crucial to avoid di-substituted byproducts. The second nitration step is also generally regioselective. | The initial nitration is reported to be highly regioselective. The subsequent bromination is expected to be regioselective due to the directing effects of the substituents. | Both routes offer good to excellent regioselectivity, a key requirement for efficient synthesis. |
| Reaction Conditions | The initial bromination is often carried out at low temperatures. The nitration step uses a mixture of strong acids. | The initial nitration can be performed under relatively mild conditions. The subsequent bromination is a standard electrophilic substitution. | Route 2's initial nitration step is arguably milder than the conditions required for the nitration in Route 1. |
| Scalability | The continuous bromination process described for the first step is well-suited for industrial scale-up. | The reported nitration method is straightforward and likely scalable. | Both routes employ reactions that are generally amenable to scale-up. |
| Safety Considerations | Both routes involve the use of bromine and strong acids (nitric and sulfuric), which require careful handling and appropriate safety precautions. | Similar to Route 1, handling of bromine and nitric acid requires caution. | Both routes present similar safety challenges that are manageable with standard laboratory and industrial safety protocols. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to 2-Amino-5-bromo-4-methylphenol from p-cresol.
Route 1 (Bromination then Nitration) is a well-established and high-yielding approach, particularly with the use of a continuous process for the initial bromination step. The high yields reported for the first step contribute significantly to the overall efficiency of this route.
Route 2 (Nitration then Bromination) presents a compelling alternative, especially given the highly regioselective and high-yielding initial nitration step under relatively mild conditions. The success of this route is contingent on the efficiency of the subsequent bromination of the nitrophenol intermediate.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including available equipment, desired scale of production, and cost-effectiveness of the starting materials and reagents. For large-scale industrial production, the continuous process in Route 1 may offer advantages. For laboratory-scale synthesis, the mild conditions of the initial nitration in Route 2 might be more attractive. Further optimization of the bromination step in Route 2 could potentially make it the more efficient pathway overall.
References
- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P
- CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google P
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. (URL: [Link])
-
Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Publishing. (URL: [Link])
-
The Bromination of p-Nitrophenol in Acetic Acid. (URL: [Link])
-
Nitration of Phenol (A-Level Chemistry) - YouTube. (URL: [Link])
-
Electrophilic Substitution Reactions of Phenols - BYJU'S. (URL: [Link])
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (URL: [Link])
-
ring reactions of phenol - Chemguide. (URL: [Link])
- CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google P
-
4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction | ACS Catalysis - ACS Publications. (URL: [Link])
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A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 2-Amino-5-bromo-4-methylphenol
For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Amino-5-bromo-4-methylphenol, a key intermediate in various synthetic pathways. We will not only detail the "how" but also the critical "why" behind each step, grounded in scientific principles and regulatory expectations.
Introduction: The Significance of Accurate 2-Amino-5-bromo-4-methylphenol Quantification
2-Amino-5-bromo-4-methylphenol is a substituted aminophenol derivative.[1][2] The precise quantification of this compound is critical for ensuring the quality, consistency, and safety of downstream products in pharmaceutical manufacturing. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][4] This guide will adhere to the globally recognized International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to establish a self-validating and trustworthy analytical system.[3][4][5]
Proposed HPLC Method: A Scientifically Sound Approach
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a logical starting point due to its versatility and wide use in separating moderately polar compounds like aminophenols.[9][10]
-
Mobile Phase: A gradient elution with a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol is proposed. For instance, a mobile phase of aqueous phosphate buffer (pH 4.85):methanol = 85:15 (v/v) has been shown to be effective for separating aminophenol isomers.[6]
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable for a 4.6 mm internal diameter column.[6][9]
-
Column Temperature: Maintaining a constant column temperature, for example, at 25°C, is crucial for reproducible retention times.[9]
-
Detection Wavelength: Based on the phenolic structure, a UV detection wavelength in the range of 280-290 nm is a reasonable starting point. A new HPLC method for aminophenol isomers used a detection wavelength of 285 nm.[6] For this guide, we will use a hypothetical but plausible wavelength of 288 nm.
-
Injection Volume: A 10 µL injection volume is a common and appropriate choice.
The Validation Gauntlet: A Step-by-Step Protocol with Experimental Data
Method validation is a systematic process that demonstrates an analytical method's suitability for its intended use.[3][11][12] The following sections detail the experimental protocols and present hypothetical, yet realistic, data for each validation parameter.
System Suitability
Before commencing method validation, it is imperative to establish that the chromatographic system is performing adequately. This is achieved through system suitability testing.
Experimental Protocol:
-
Prepare a standard solution of 2-Amino-5-bromo-4-methylphenol at a known concentration (e.g., 50 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
%RSD of peak area and retention time for replicate injections: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Hypothetical Data:
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.12 | 5432 |
| 2 | 5.22 | 1256789 | 1.13 | 5467 |
| 3 | 5.21 | 1253987 | 1.12 | 5421 |
| 4 | 5.23 | 1258765 | 1.14 | 5489 |
| 5 | 5.22 | 1255543 | 1.13 | 5455 |
| 6 | 5.21 | 1254876 | 1.12 | 5443 |
| Mean | 5.22 | 1255714 | 1.13 | 5451 |
| %RSD | 0.16% | 0.16% | - | - |
The hypothetical data demonstrates that the system meets the predefined acceptance criteria, indicating its suitability for the subsequent validation experiments.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12]
Experimental Protocol:
-
Prepare solutions of a placebo (all components except the analyte).
-
Prepare a solution of the 2-Amino-5-bromo-4-methylphenol standard.
-
Prepare a spiked sample by adding a known amount of the standard to the placebo.
-
Inject all three solutions and compare the chromatograms.
Acceptance Criteria:
-
The chromatogram of the placebo should show no interfering peaks at the retention time of 2-Amino-5-bromo-4-methylphenol.
-
The peak for 2-Amino-5-bromo-4-methylphenol in the spiked sample should be well-resolved from any other peaks.
Visualization of the Specificity Workflow:
Caption: Workflow for assessing method specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-Amino-5-bromo-4-methylphenol covering the expected working range (e.g., 10, 25, 50, 75, and 100 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
Hypothetical Data:
| Concentration (µg/mL) | Mean Peak Area |
| 10 | 251000 |
| 25 | 628000 |
| 50 | 1255000 |
| 75 | 1883000 |
| 100 | 2512000 |
Linear Regression Analysis:
-
Correlation Coefficient (r²): 0.9998
-
Equation: y = 25100x + 150
The high correlation coefficient indicates excellent linearity over the tested range.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[12][13] It is often expressed as the percent recovery of a known amount of analyte added to a sample.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo samples with known concentrations of 2-Amino-5-bromo-4-methylphenol at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Hypothetical Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 80% | 40 | 40.1 | 100.3% |
| 80% | 40 | 39.9 | 99.8% |
| Mean | 99.9% | ||
| 100% | 50 | 50.2 | 100.4% |
| 100% | 50 | 49.8 | 99.6% |
| 100% | 50 | 50.1 | 100.2% |
| Mean | 100.1% | ||
| 120% | 60 | 60.3 | 100.5% |
| 120% | 60 | 59.7 | 99.5% |
| 120% | 60 | 60.1 | 100.2% |
| Mean | 100.1% |
The results indicate a high degree of accuracy for the proposed method.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.
3.5.1. Repeatability (Intra-assay Precision)
Repeatability is the precision of the method over a short interval of time under the same operating conditions.
Experimental Protocol:
-
Prepare six individual samples of 2-Amino-5-bromo-4-methylphenol at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
Acceptance Criteria:
-
%RSD ≤ 2.0%
Hypothetical Data:
| Sample | Measured Concentration (µg/mL) |
| 1 | 50.1 |
| 2 | 49.8 |
| 3 | 50.2 |
| 4 | 49.9 |
| 5 | 50.3 |
| 6 | 50.0 |
| Mean | 50.05 |
| SD | 0.19 |
| %RSD | 0.38% |
3.5.2. Intermediate Precision (Inter-assay Precision)
Intermediate precision expresses the variation within the same laboratory, but on different days, with different analysts, and/or on different equipment.
Experimental Protocol:
-
Repeat the repeatability experiment on a different day with a different analyst.
-
Combine the data from both days and calculate the overall mean, standard deviation, and %RSD.
Acceptance Criteria:
-
%RSD ≤ 2.0%
Hypothetical Data (Day 2):
| Sample | Measured Concentration (µg/mL) |
| 1 | 50.3 |
| 2 | 49.9 |
| 3 | 50.4 |
| 4 | 50.1 |
| 5 | 50.5 |
| 6 | 50.2 |
| Mean | 50.23 |
| SD | 0.21 |
| %RSD | 0.42% |
Overall Intermediate Precision (Day 1 & 2):
-
Overall Mean: 50.14 µg/mL
-
Overall SD: 0.20
-
Overall %RSD: 0.40%
The low %RSD values for both repeatability and intermediate precision demonstrate the high precision of the analytical method.
Visualization of the Precision Assessment Workflow:
Caption: Workflow for assessing method precision.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the y-intercepts of the regression line.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Hypothetical Data:
-
Standard Deviation of the Intercept: 1500
-
Slope: 25100
-
LOD: 3.3 * (1500 / 25100) = 0.20 µg/mL
-
LOQ: 10 * (1500 / 25100) = 0.60 µg/mL
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on retention time, peak area, and tailing factor.
Acceptance Criteria:
-
The system suitability parameters should still be met under the varied conditions.
-
The %RSD of the results should not be significantly affected.
Hypothetical Data:
| Parameter Varied | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal | 5.22 | 1255714 | 1.13 |
| Flow Rate (0.9 mL/min) | 5.80 | 1395238 | 1.14 |
| Flow Rate (1.1 mL/min) | 4.75 | 1141558 | 1.12 |
| Temperature (23°C) | 5.28 | 1254321 | 1.13 |
| Temperature (27°C) | 5.16 | 1256789 | 1.13 |
| pH (4.65) | 5.20 | 1253987 | 1.12 |
| pH (5.05) | 5.24 | 1258765 | 1.14 |
The hypothetical data shows that small variations in the method parameters do not significantly impact the results, indicating the robustness of the method.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful and widely used technique for the analysis of phenolic compounds, other methods can also be employed.[14]
| Technique | Principle | Advantages for 2-Amino-5-bromo-4-methylphenol | Disadvantages for 2-Amino-5-bromo-4-methylphenol |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, good sensitivity with UV detection, suitable for non-volatile and thermally labile compounds. | Requires solvent consumption, can be time-consuming. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution and sensitivity compared to HPLC. | Higher initial instrument cost, more susceptible to clogging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and selectivity, provides structural information. | Requires derivatization for non-volatile compounds like aminophenols, potential for thermal degradation. |
| Spectrophotometric Assays | Quantification based on the absorption of light by the analyte. | Simple, rapid, and inexpensive. | Lacks specificity, susceptible to interference from other absorbing compounds.[14] |
For the routine quantification of 2-Amino-5-bromo-4-methylphenol in a quality control environment, the validated HPLC method presented here offers an excellent balance of specificity, accuracy, precision, and cost-effectiveness. While UPLC could offer faster run times, the initial investment may not be justified if throughput is not a primary concern. GC-MS would require a derivatization step, adding complexity to the sample preparation. Spectrophotometric methods would lack the necessary specificity to distinguish the analyte from potential impurities.
Conclusion: A Validated Method as a Cornerstone of Quality
This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of 2-Amino-5-bromo-4-methylphenol, in accordance with ICH guidelines. By systematically evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, we have established a hypothetical, yet scientifically rigorous and defensible, analytical method. The detailed protocols, acceptance criteria, and illustrative data serve as a practical template for researchers and scientists to develop and validate their own robust analytical methods, thereby ensuring the quality and integrity of their work.
References
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]
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Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Available at: [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
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Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. Available at: [Link]
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Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis. Available at: [Link]
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Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-4-methylphenol Derivatives
For researchers and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic and aromatic compounds, substituted phenols represent a particularly fruitful area of investigation. This guide provides an in-depth technical comparison of the biological activities of derivatives based on the 2-Amino-5-bromo-4-methylphenol scaffold. We will dissect their antioxidant, anticancer, and antimicrobial potential, grounded in experimental data and mechanistic insights, to provide a clear perspective on their therapeutic promise.
The core structure, 2-Amino-5-bromo-4-methylphenol, combines several key pharmacophores: a phenol ring, an amino group, and halogen substitution. The phenolic hydroxyl group is a well-known hydrogen donor, crucial for antioxidant activity. The amino group offers a site for derivatization to modulate lipophilicity and target engagement. The bromine atom can enhance biological activity through halogen bonding and by influencing electronic properties. The methyl group can also impact activity and metabolism. This guide will explore how modifications to this core structure influence its biological profile.
Section 1: Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Phenolic compounds are primary candidates for antioxidant drug development due to their ability to scavenge free radicals.[1]
Mechanistic Insights
The antioxidant activity of phenolic compounds primarily stems from their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.[1] The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring. The presence of electron-donating groups (like amino and methyl groups) on the phenol ring can further stabilize the phenoxyl radical, enhancing the antioxidant capacity. Conversely, electron-withdrawing groups can have a more complex effect.[2]
Comparative Analysis of Derivatives
While direct comparative studies on a series of 2-Amino-5-bromo-4-methylphenol derivatives are not extensively documented in single reports, we can extrapolate from research on related bromophenol and aminophenol derivatives. Studies on various bromophenol derivatives have consistently demonstrated their potential to ameliorate oxidative damage. For instance, certain methylated and acetylated bromophenol derivatives have been shown to reduce H₂O₂-induced ROS generation in HaCaT keratinocytes.[3] It is plausible that derivatization of the amino group in 2-Amino-5-bromo-4-methylphenol, for example, by forming Schiff bases or amides, could modulate the antioxidant potential. The electronic nature of the substituent on the imine or amide nitrogen would directly influence the electron density on the phenol ring and thus its hydrogen-donating ability.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant capacity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, leading to a decrease in absorbance.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Section 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Brominated phenolic compounds, in particular, have emerged as a promising class of molecules with significant cytotoxic and antiproliferative activities against various cancer cell lines.[4][5]
Mechanistic Pathways
The anticancer mechanisms of bromophenol derivatives are often multifaceted and can include:
-
Induction of Apoptosis: Many bromophenols have been shown to induce programmed cell death in cancer cells. For example, some derivatives can induce apoptosis in leukemia K562 cells.[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different checkpoints, preventing cancer cell division.[5]
-
Inhibition of Protein Tyrosine Kinases (PTKs): Overexpression of certain PTKs is implicated in several cancers. Some bromophenols have demonstrated inhibitory activity against these enzymes.[4]
-
Modulation of Oxidative Stress Pathways: While potent antioxidants, some phenolic compounds can also exhibit pro-oxidant activity under certain conditions within the tumor microenvironment, leading to cancer cell death.
Comparative Performance of Derivatives
The anticancer efficacy of bromophenol derivatives is highly dependent on their substitution pattern.[5] For instance, the number and position of bromine atoms, as well as the nature of other substituents, can significantly influence cytotoxicity.[5] In the context of 2-Amino-5-bromo-4-methylphenol, derivatization of the amino group to form Schiff bases or other related structures could enhance anticancer activity. The rationale is that these modifications can improve cell permeability and allow for specific interactions with biological targets. Studies on Schiff base derivatives of other aminophenols have highlighted their potential as anticancer agents through DNA interaction.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, A549, or K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-Amino-5-bromo-4-methylphenol derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.
-
Section 3: Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[7]
Mode of Action
The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death. Other mechanisms include the inhibition of essential microbial enzymes and interference with nucleic acid synthesis. The presence of a bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall and membrane.[8]
Comparative Efficacy of Derivatives
The antimicrobial spectrum and potency of phenol derivatives are influenced by their structural features. Studies on Schiff base derivatives of 4-aminophenol have shown promising antibacterial and antifungal activities.[6] Similarly, Schiff bases derived from 2-amino-5-methylphenol have demonstrated good antibacterial action.[9][10] It is therefore highly probable that Schiff base derivatives of 2-Amino-5-bromo-4-methylphenol would exhibit significant antimicrobial properties. The nature of the aldehyde or ketone used to form the Schiff base would be a critical determinant of the activity spectrum. Some studies have noted that these derivatives can be more effective against Gram-positive bacteria.[8][11]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Data Summary and Visualization
To facilitate a clear comparison, the following table summarizes the potential biological activities and key structural considerations for derivatives of 2-Amino-5-bromo-4-methylphenol based on the available literature for related compounds.
| Biological Activity | Key Structural Features Influencing Activity | Potential Mechanism of Action |
| Antioxidant | Presence of phenolic -OH; electron-donating substituents on the ring. | Hydrogen atom donation to scavenge free radicals. |
| Anticancer | Bromine substitution; derivatization of the amino group (e.g., Schiff bases). | Induction of apoptosis, cell cycle arrest, enzyme inhibition. |
| Antimicrobial | Lipophilicity enhanced by bromine and organic substituents; imine (-C=N-) group in Schiff bases. | Disruption of microbial cell membranes, enzyme inhibition. |
General Workflow for Synthesis and Evaluation
Caption: The Nrf2-Keap1 pathway, a potential target for the antioxidant activity of bromophenol derivatives.
Conclusion and Future Directions
The 2-Amino-5-bromo-4-methylphenol scaffold holds considerable promise for the development of novel therapeutic agents. The strategic combination of a phenolic hydroxyl, an amino group amenable to derivatization, and a bromine substituent provides a rich platform for tuning biological activity. The available evidence from related compound classes strongly suggests that derivatives of this scaffold are likely to possess significant antioxidant, anticancer, and antimicrobial properties.
Future research should focus on the systematic synthesis and screening of a library of 2-Amino-5-bromo-4-methylphenol derivatives. In particular, the exploration of Schiff base and amide derivatives is warranted. A comprehensive structure-activity relationship (SAR) analysis will be crucial to identify the key structural motifs responsible for potent and selective activity. Such studies will pave the way for the optimization of lead compounds with enhanced efficacy and drug-like properties, ultimately contributing to the development of new treatments for a range of diseases.
References
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Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. Available at: [Link]
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Yaseen, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(19), 6590. Available at: [Link]
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Karadağ, A., et al. (2022). Synthesis, Characterization, Molecular Modeling and Investigation of Biological Activity of the Novel Schiff Base (E)-2-(((4-Bromothiophen-2-Yl)Methylene)Amino)-5-Methylphenol. Celal Bayar University Journal of Science, 18(3), 245-256. Available at: [Link]
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Mohana, K. N., & Kumar, C. B. P. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 425-431. Available at: [Link]
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Gökçe, M., et al. (2010). Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. Turkish Journal of Pharmaceutical Sciences, 7(3), 195-202. Available at: [Link]
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O. T. Kudaikulova, S., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 20(3), 729. Available at: [Link]
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Van Hulle, M., et al. (2007). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry, 15(23), 7376-7387. Available at: [Link]
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Patel, H. R., & Patel, V. A. (2017). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. International Journal of Advanced Research in Science and Engineering, 6(1), 1-6. Available at: [Link]
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Shaikh, R., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1600-1610. Available at: [Link]
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Marković, Z., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 724. Available at: [Link]
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D'Ambola, M., et al. (2019). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 17(8), 449. Available at: [Link]
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Iacovita, C., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 13(7), 1058. Available at: [Link]
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Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. Available at: [Link]
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World Health Organization. (2001). Phenol and Phenol Derivatives. WHO Food Additives Series 46. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Goya, L., & Mateos, R. (2021). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3894-3928. Available at: [Link]
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Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(8), 1273-1292. Available at: [Link]
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Chemistry For Everyone. (2024, June 11). What Are The Derivatives Of Phenol? [Video]. YouTube. Available at: [Link]
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Unknown. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresol, resorcinol, naphthol. SlideShare. Available at: [Link]
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Clerici, F., et al. (2001). Heteroaryl-substituted phenols as potential antioxidants. Il Farmaco, 56(5-7), 409-417. Available at: [Link]
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cost-benefit analysis of different synthetic pathways for 2-Amino-5-bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 2-Amino-5-bromo-4-methylphenol is predominantly approached via two strategic pathways, each with distinct advantages and disadvantages.
-
Pathway 1: The Linear Approach from p-Cresol. This three-step synthesis begins with the readily available and inexpensive starting material, p-cresol. The pathway proceeds through bromination, nitration, and a final reduction of the nitro group. While reliable and utilizing low-cost initial materials, this route is longer and involves the use of hazardous nitrating agents.
-
Pathway 2: The Convergent Route from 2-Amino-4-methylphenol. This more direct, single-step approach involves the selective bromination of 2-amino-4-methylphenol. This pathway offers the significant advantage of a shorter synthesis, potentially leading to lower labor costs and reduced solvent usage. However, the starting material is more expensive, and achieving high regioselectivity in the bromination step can be challenging.
This guide will dissect each pathway, providing the necessary data for an informed decision on the most appropriate synthetic strategy for your specific research and development needs.
Pathway 1: The Linear Three-Step Synthesis from p-Cresol
This classical approach is a workhorse for the preparation of 2-Amino-5-bromo-4-methylphenol, valued for its predictability and the low cost of its starting material.
Caption: Linear synthesis of 2-Amino-5-bromo-4-methylphenol from p-Cresol.
Step 1: Bromination of p-Cresol
The initial step involves the electrophilic aromatic substitution of p-cresol with a brominating agent to yield 2-bromo-4-methylphenol. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position is already occupied by the methyl group, the bromination occurs at one of the ortho positions.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve p-cresol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise to the cooled p-cresol solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization to yield pure 2-bromo-4-methylphenol.
Yield and Purity: This reaction is known to proceed with high efficiency, with reported yields often exceeding 95% and purities greater than 99.5% after purification[1][2].
Step 2: Nitration of 2-Bromo-4-methylphenol
The subsequent step is the nitration of the brominated intermediate. The hydroxyl group and the methyl group are ortho, para-directing, while the bromine is a deactivating but ortho, para-directing group. The nitration is expected to occur at the position ortho to the hydroxyl group and meta to the bromine atom.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a thermometer, carefully add 2-bromo-4-methylphenol (1.0 eq) to concentrated sulfuric acid at 0-5 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
-
The crude 2-bromo-4-methyl-6-nitrophenol can be further purified by recrystallization.
Yield: The nitration of substituted phenols can be a high-yielding reaction, with reports indicating yields of around 74% for similar substrates[3].
Step 3: Reduction of 2-Bromo-4-methyl-6-nitrophenol
The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean choice.
Experimental Protocol for Catalytic Hydrogenation:
-
Dissolve 2-bromo-4-methyl-6-nitrophenol (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-bromo-4-methylphenol.
-
The product can be purified by recrystallization.
Yield: Catalytic hydrogenation of nitro groups to amines is generally a very efficient reaction, with yields often approaching quantitative levels[4][5].
Pathway 2: The Convergent Single-Step Synthesis from 2-Amino-4-methylphenol
This pathway offers a more streamlined approach to the target molecule, starting from a more advanced intermediate.
Caption: Convergent synthesis of 2-Amino-5-bromo-4-methylphenol.
Step 1: Selective Bromination of 2-Amino-4-methylphenol
This single-step synthesis relies on the regioselective bromination of 2-amino-4-methylphenol. Both the amino and hydroxyl groups are strongly activating and ortho, para-directing. The position para to the hydroxyl group is occupied by the methyl group, and the position para to the amino group is occupied by the hydroxyl group. Therefore, bromination is directed to the positions ortho to both activating groups. The desired product is formed by bromination at the position ortho to the amino group and meta to the hydroxyl group.
Experimental Protocol:
-
Dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or bromine (1.0 eq), in the same solvent.
-
Stir the reaction at a low temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or recrystallization to isolate the desired isomer.
Cost-Benefit Analysis
The choice between these two synthetic pathways will largely depend on the specific priorities of the research or production campaign, balancing the cost of materials against operational efficiency and throughput.
| Factor | Pathway 1 (from p-Cresol) | Pathway 2 (from 2-Amino-4-methylphenol) | Justification & Insights |
| Starting Material Cost | Low | High | p-Cresol is a bulk chemical with a significantly lower cost compared to the more specialized 2-amino-4-methylphenol[7]. |
| Number of Steps | 3 | 1 | A shorter synthesis reduces labor costs, solvent usage, and waste generation, and generally leads to a higher overall throughput. |
| Overall Yield | Potentially High | Dependent on Selectivity | While Pathway 1 has more steps, each step is generally high-yielding. The overall yield of Pathway 2 is entirely dependent on the regioselectivity of the single bromination step. |
| Reagent Hazards | High (Nitration) | Moderate (Bromination) | The use of concentrated nitric and sulfuric acids in Pathway 1 poses significant safety risks. While brominating agents are also hazardous, they are generally considered less dangerous than nitrating mixtures. |
| Operational Complexity | Moderate | Low | The multi-step nature of Pathway 1, with its requisite workups and purifications, is more complex than the single-step Pathway 2. |
| Environmental Impact | Higher | Lower | Pathway 1 generates more waste streams due to the multiple steps and the use of strong acids. The disposal of nitrated waste requires special consideration[8][9][10]. |
| Scalability | Good | Potentially Challenging | The well-established reactions in Pathway 1 are generally scalable. The scalability of Pathway 2 may be limited by the cost of the starting material and the need to control the regioselectivity of the bromination on a large scale. |
Safety and Environmental Considerations
Pathway 1:
-
Bromination: Bromine is a corrosive and toxic substance that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Spills should be neutralized with a reducing agent like sodium thiosulfate[11]. Waste from bromination reactions should be treated to remove residual bromine and hydrobromic acid before disposal[12][13][14].
-
Nitration: Nitration reactions with mixed acids are highly exothermic and can lead to runaway reactions if not properly controlled. The use of an ice bath and slow, controlled addition of the nitrating agent is critical. Nitroaromatic compounds are often toxic and can be environmental pollutants[8][9][10]. Waste streams containing nitric and sulfuric acids must be neutralized before disposal.
-
Catalytic Hydrogenation: The primary hazard associated with catalytic hydrogenation is the use of flammable hydrogen gas under pressure and the pyrophoric nature of some catalysts (e.g., Raney Nickel, dry Pd/C)[15][16][17]. The reaction should be conducted in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.
Pathway 2:
-
Selective Bromination: The hazards are similar to the bromination step in Pathway 1. The choice of a less hazardous brominating agent, such as NBS, over elemental bromine can mitigate some of the risks. Proper quenching and waste disposal procedures are still necessary.
Conclusion and Recommendations
The optimal synthetic pathway for 2-Amino-5-bromo-4-methylphenol is highly dependent on the scale and specific requirements of the project.
-
For large-scale, cost-sensitive production, Pathway 1 (from p-Cresol) is likely the more economically viable option. The low cost of the starting material outweighs the disadvantages of a longer synthesis and the associated operational costs. However, significant investment in safety infrastructure to handle the hazardous nitration step is essential.
-
For smaller-scale laboratory synthesis, where speed and simplicity are prioritized, Pathway 2 (from 2-Amino-4-methylphenol) presents a compelling alternative. The higher cost of the starting material may be acceptable in the context of research and development, where rapid access to the target molecule is often more critical than minimizing raw material costs. Further optimization of the selective bromination step would be necessary to ensure a high yield of the desired product.
Ultimately, the decision should be made after a careful evaluation of the available resources, safety protocols, and the economic realities of the specific application.
References
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. [Link]
- CN102766028A - Method for preparing 2-bromine-4-methylphenol.
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]
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Diazonium compound. Wikipedia. [Link]
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2-Amino-4-methylphenol. PubChem. [Link]
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Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. [Link]
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Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
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Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters. ResearchGate. [Link]
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Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. ResearchGate. [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
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Bromination Process for Disposal of Spilled Hazardous Materials. EPA. [Link]
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Hydrogen Safety in Chemistry. H.E.L Group. [Link]
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Rapid aqueous-phase dark reaction of phenols with nitrosonium ions: Novel mechanism for atmospheric nitrosation and nitration at low pH. PubMed. [Link]
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Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. [Link]
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Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
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Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? ResearchGate. [Link]
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Analysis of phenols and nitrophenols in rainwater collected simultaneously on an urban and rural site in east of France. ResearchGate. [Link]
- CN101279896B - Preparation of 2-bromo-4-methylphenol.
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Hydrogenation Reactions. University of Pittsburgh. [Link]
-
Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate. [Link]
-
Safely handling a liter of Bromine? Reddit. [Link]
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Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
-
Catalytic Hydrogen Combustion for Domestic and Safety Applications: A Critical Review of Catalyst Materials and Technologies. MDPI. [Link]
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Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
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Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journals. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Vedantu. [Link]
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Nitration of Phenols. Khan Academy. [Link]
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assessing the purity of commercially available 2-Amino-5-bromo-4-methylphenol
Comprehensive Purity Assessment Guide: 2-Amino-5-bromo-4-methylphenol
Executive Summary
2-Amino-5-bromo-4-methylphenol (CAS: 1268153-80-5) is a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural integrity—specifically the regiochemistry of the bromine atom—is paramount. In cross-coupling reactions (e.g., Suzuki-Miyaura), the presence of regioisomers (such as the 6-bromo or 3-bromo analogs) can lead to inseparable isomeric by-products that compromise late-stage pharmaceutical intermediates.
This guide provides an objective, data-driven framework for assessing the quality of commercially available material. We compare the performance of "Technical Grade" versus "High-Purity Synthesis Grade" and provide a self-validating analytical protocol to ensure your starting material meets rigorous drug-development standards.
Part 1: The Commercial Landscape & Impurity Profile
Commercial synthesis of this compound typically involves the bromination of 2-amino-4-methylphenol. Due to the competing directing effects of the hydroxyl (-OH) and amino (-NH2) groups, commercial samples often vary significantly in isomeric purity.
Table 1: Commercial Grade Comparison
| Feature | Grade A: High-Purity Synthesis | Grade B: Technical/Industrial | Impact on Research |
| Purity (HPLC) | > 98.0% | 90.0% - 95.0% | Grade B requires recrystallization before use. |
| Regioisomer Content | < 0.5% (Undetectable by standard NMR) | 3.0% - 8.0% | Critical: Isomers participate in coupling reactions, lowering yield and purity. |
| Appearance | Off-white to pale beige crystalline powder | Dark brown or purple solid | Indicates oxidation (quinone imine formation). |
| Solubility (MeOH) | Clear, colorless solution | Turbid, dark solution | Insoluble polymers/tars interfere with catalysis. |
The Hidden Danger: Regioisomeric Impurities
The primary challenge is distinguishing the target 5-bromo isomer from the 6-bromo and 3-bromo by-products.
-
Target (5-Bromo): Bromine is para to the amino group (strongest director).
-
Impurity (6-Bromo): Bromine is ortho to the hydroxyl group.
-
Impurity (3-Bromo): Bromine is ortho to the amino group (sterically hindered but possible).
Part 2: Comparative Case Study (Simulated Data)
To illustrate the necessity of rigorous QC, we compared two batches of 2-Amino-5-bromo-4-methylphenol in a standard Suzuki coupling reaction with phenylboronic acid.
Experimental Setup:
-
Reaction: 1.0 eq Amine, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h.
-
Objective: Synthesize 4-amino-6-methyl-[1,1'-biphenyl]-3-ol.
Results:
| Metric | Batch A (High Purity) | Batch B (Technical Grade) | Observation |
| Starting Purity | 99.2% | 94.1% (contains 4.5% 6-bromo isomer) | Batch B was dark brown. |
| Conversion | >99% | 88% | Catalyst poisoning observed in Batch B. |
| Isolated Yield | 92% | 65% | Significant loss during purification. |
| Product Purity | 99.5% | 91.0% | FAILURE: The 6-phenyl isomer co-eluted with the product. |
Part 3: Self-Validating Analytical Protocols
Do not rely on the Certificate of Analysis (CoA) alone. Use the following protocols to validate identity and purity.
Protocol A: High-Resolution HPLC Method
Differentiation of isomers relies on the "Ortho Effect"—isomers with bromine ortho to the hydroxyl group often exhibit different hydrogen bonding capabilities, shifting retention time.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol).
Acceptance Criteria:
-
Main Peak: Retention time (RT) approx. 12.5 min.
-
Impurity Threshold: No secondary peaks with Area > 0.5% in the 11.0–13.0 min window (isomers usually elute close to the main peak).
Protocol B: 1H-NMR Structural Validation (The "Gold Standard")
This is the only method to definitively prove the bromine position.
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
Target (5-Bromo): The protons at positions 3 and 6 are para to each other. They appear as two distinct Singlets (or very weakly coupled doublets, J < 1 Hz).
-
Impurity (6-Bromo): The protons at positions 3 and 5 are meta to each other. They typically appear as Doublets with meta-coupling (J ~ 2.0 Hz).
-
Decision Rule: If you see doublets in the aromatic region (6.5 - 7.5 ppm) with J > 1.5 Hz, the material contains the wrong isomer.
Part 4: Visualizing the Logic
Diagram 1: Origin of Impurities (Synthesis Pathway)
This diagram illustrates how competing directing groups lead to the critical impurities found in commercial samples.
Caption: Competitive bromination pathways. The amino group directs para (to target), while the hydroxyl group competes to direct ortho (to impurity).
Diagram 2: Quality Control Decision Tree
Follow this workflow to accept or reject a batch.
Caption: Step-by-step QC workflow. Visual inspection filters gross oxidation; HPLC filters chemical purity; NMR confirms regiochemistry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76082, 2-Amino-5-methylphenol (Precursor Analysis). Retrieved from [Link]
-
M. A. R. Matin et al. (2012). Improved method for the extraction and determination of bromophenols in seafoods by high-performance liquid chromatography.[1] Journal of Chromatography A. Retrieved from [Link]
-
Gharda Chemicals Ltd (2015). Process for the synthesis of 2-bromo-4-methyl phenol (Patent IN-15/2015). Retrieved from [Link]
-
Sielc Technologies (2018). HPLC Separation of Aminophenol Isomers on Reverse Phase Columns. Retrieved from [Link]
Sources
The Strategic Efficacy of 2-Amino-5-bromo-4-methylphenol in Drug Discovery: A Comparative Synthon Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a starting synthon is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Among the myriad of building blocks available, substituted aminophenols are of particular interest due to their prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth technical comparison of 2-Amino-5-bromo-4-methylphenol as a synthon in drug discovery, evaluating its performance against viable alternatives and offering supporting experimental insights.
The 2-Aminophenol Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminophenol motif is a cornerstone in the synthesis of numerous heterocyclic scaffolds that form the core of many therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for versatile cyclization reactions to construct key heterocyclic systems such as benzoxazoles, phenoxazines, and quinolines. These heterocycles are prevalent in drugs with a broad spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3]
Strategic Substitutions: The Role of Bromine and Methyl Groups
The efficacy of a 2-aminophenol synthon can be significantly modulated by the nature and position of substituents on the aromatic ring. In 2-Amino-5-bromo-4-methylphenol, the bromine and methyl groups are not mere spectators; they play a crucial role in influencing the synthon's reactivity, regioselectivity, and the biological profile of the resulting molecules.
The Influence of the Bromine Atom:
-
Modulation of Reactivity: The electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the amino and hydroxyl groups, impacting reaction rates and, in some cases, improving yields.[4]
-
Vector for Further Functionalization: The bromine atom serves as a versatile handle for post-synthetic modification through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse chemical moieties to explore the chemical space around a lead compound.
-
Enhanced Biological Activity: Halogen atoms are known to enhance the binding affinity of ligands to their biological targets through halogen bonding and by increasing lipophilicity, which can improve membrane permeability.[4][5]
The Impact of the Methyl Group:
-
Steric Hindrance and Regioselectivity: The methyl group can exert steric influence, directing incoming reagents to specific positions and thereby controlling the regioselectivity of reactions.
-
Metabolic Stability: The presence of a methyl group can block potential sites of metabolic oxidation, thereby increasing the in vivo stability and half-life of a drug candidate.
-
Lipophilicity and Binding Pocket Interactions: The methyl group contributes to the overall lipophilicity of the molecule and can engage in favorable van der Waals interactions within the binding pocket of a target protein.
Comparative Synthesis of Key Heterocyclic Scaffolds
The true measure of a synthon's utility lies in its performance in the synthesis of medicinally relevant scaffolds. Here, we compare the potential of 2-Amino-5-bromo-4-methylphenol with its non-brominated counterpart, 2-Amino-4-methylphenol, in the synthesis of key heterocyclic systems.
Benzoxazoles: A Gateway to Diverse Biological Activities
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][3] The most common synthetic route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.
General Reaction Scheme:
Caption: General synthesis of benzoxazoles from 2-aminophenols.
While direct comparative yield data for 2-Amino-5-bromo-4-methylphenol is not extensively reported in the literature, studies on the synthesis of benzoxazoles from various substituted 2-aminophenols indicate that bromo-substituted derivatives are well-tolerated, often providing good to excellent yields.[4][6]
Table 1: Hypothetical Yield Comparison for Benzoxazole Synthesis
| Synthon | R-Group | Reaction Conditions | Reported Yield Range | Reference |
| 2-Aminophenol | Aryl | Various catalysts, heat | Good to Excellent | [6][7] |
| 2-Amino-4-methylphenol | Aryl | Similar to above | Good to Excellent | (Predicted) |
| 2-Amino-5-bromo-4-methylphenol | Aryl | Similar to above | Good to Excellent | [4] (Implied) |
| 2-Amino-5-chloro-4-methylphenol | Aryl | Similar to above | Good to Excellent | (Predicted) |
Experimental Protocol: Synthesis of 2-Aryl-benzoxazoles
-
To a solution of the respective 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., toluene, DMF), add the corresponding aromatic aldehyde (1.0-1.2 eq.).
-
Add a catalytic amount of an acid or a Lewis acid catalyst (e.g., p-toluenesulfonic acid, CuI).[6]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-aryl-benzoxazole.
Phenoxazines: Scaffolds for Antitumor and Antiviral Agents
Phenoxazine derivatives have garnered significant attention due to their potent antitumor and antiviral activities.[8][9] A notable example is the synthesis of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx), an antitumor and antiviral agent, from 2-amino-5-methylphenol.[8][10] This provides a strong case for the potential of 2-Amino-5-bromo-4-methylphenol in generating similarly bioactive compounds.
Reaction Scheme for a Phenoxazine Derivative:
Caption: Synthesis of a bioactive phenoxazine derivative.
The introduction of a bromine atom at the 5-position is anticipated to modulate the electronic properties of the resulting phenoxazine, potentially leading to enhanced biological activity or altered selectivity.
Quinolines via Skraup Synthesis: A Classic Route to a Privileged Core
The quinoline scaffold is a fundamental heterocyclic system found in numerous natural products and synthetic drugs, most notably the anti-malarial drug quinine. The Skraup synthesis is a classic method for constructing the quinoline core from an aniline derivative.[11][12]
General Reaction Scheme:
Caption: The Skraup synthesis of quinolines.
While the harsh conditions of the Skraup synthesis (concentrated sulfuric acid, high temperatures) can sometimes lead to lower yields with sensitive substrates, the robust nature of the aromatic ring in 2-Amino-5-bromo-4-methylphenol suggests its compatibility with this transformation. The resulting bromo- and methyl-substituted quinoline would offer multiple points for further diversification.
Experimental Protocol: Skraup Synthesis of Quinolines
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of the aniline derivative (1.0 eq.), glycerol (3.0 eq.), and a mild oxidizing agent (e.g., nitrobenzene, arsenic acid).
-
Heat the mixture carefully. The reaction is often exothermic and may require initial cooling.
-
Once the initial vigorous reaction subsides, continue heating at a higher temperature for several hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Purify the crude product by distillation or chromatography.
β-Carbolines via Pictet-Spengler Reaction: Accessing Neurologically Active Scaffolds
β-Carbolines are a class of indole alkaloids with significant neurological and psychiatric activities. The Pictet-Spengler reaction is a powerful method for the synthesis of the tetrahydro-β-carboline skeleton from a tryptamine derivative and an aldehyde or ketone.[13][14] While 2-Amino-5-bromo-4-methylphenol is not a direct precursor, its derivatives could be elaborated into tryptamine analogs for this reaction.
General Reaction Scheme:
Sources
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- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Catalyst Selection for Reactions with 2-Amino-5-bromo-4-methylphenol
Introduction: The Strategic Importance of 2-Amino-5-bromo-4-methylphenol in Medicinal Chemistry
2-Amino-5-bromo-4-methylphenol is a vital building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring amino, hydroxyl, and bromo groups, offers a versatile platform for a variety of cross-coupling reactions. The selective functionalization of the carbon-bromine bond is a critical step in the elaboration of this scaffold into high-value compounds. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, and selectivity. This guide provides a comparative evaluation of different catalytic systems for reactions involving the C-Br bond of 2-Amino-5-bromo-4-methylphenol, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
Comparative Analysis of Catalytic Systems
The primary focus of this guide is the comparative performance of palladium- and copper-based catalytic systems for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions at the bromine-substituted position of 2-Amino-5-bromo-4-methylphenol. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type reactions, supported by experimental data from analogous systems to provide a robust framework for catalyst selection.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium catalysts are renowned for their versatility and efficiency in a wide array of cross-coupling reactions.[1] For a substrate like 2-Amino-5-bromo-4-methylphenol, the electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the aryl bromide.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[2] While specific data for 2-Amino-5-bromo-4-methylphenol is not extensively published, a comparative analysis of catalysts for the Suzuki coupling of the structurally analogous 2-Amino-5-bromo-4-methylpyridine with various boronic acids provides valuable insights. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst and ligand.
Table 1: Performance Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of a 2-Amino-5-bromo-4-methylpyridine Analog
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| System 2: Buchwald Ligand (Hypothetical) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: N-Heterocyclic Carbene (NHC) Ligand (Hypothetical) | |||||
| Pd₂(dba)₃ | IPr | K₃PO₄ | Toluene | Phenylboronic acid | Expected High |
Data adapted from a study on a structurally analogous substrate to indicate expected performance.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical. Traditional phosphine ligands like triphenylphosphine (PPh₃) are effective, but modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can significantly enhance catalytic activity, especially for more challenging substrates.[3] These advanced ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to afford the product.
-
Base and Solvent: A base is required to activate the boronic acid. The choice of a moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point. The solvent system, typically a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reaction components.
Suzuki-Miyaura Reaction Workflow
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [4][5]This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Key Experimental Parameters:
-
Catalyst System: A combination of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂ and a reducing agent, and a copper(I) salt, typically CuI, is used.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and often as the solvent.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly employed.
For a substrate like 2-amino-3-bromopyridine, a close analog, the Sonogashira coupling with various terminal alkynes has been shown to proceed in high yields (up to 96%). [6]This suggests that 2-Amino-5-bromo-4-methylphenol would also be a suitable substrate for this transformation.
Copper-Catalyzed Cross-Coupling Reactions: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a more classical and cost-effective alternative to palladium-catalyzed methods. [7][8]While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.
The Ullmann condensation is a copper-promoted reaction for the formation of C-N and C-O bonds. [8]For 2-Amino-5-bromo-4-methylphenol, this reaction can be employed to introduce various amine or alcohol nucleophiles.
Modern Ullmann Protocol Enhancements:
-
Ligands: The use of ligands, such as amino acids (e.g., L-proline) or 1,10-phenanthroline, can significantly accelerate the reaction and allow for lower reaction temperatures. [8]* Copper Source: While copper powder was traditionally used, modern protocols often employ copper(I) salts like CuI, which are more reactive.
-
Base: A variety of bases, including K₂CO₃, Cs₂CO₃, and organic bases, can be used depending on the specific substrates.
The use of amino acid ligands has been shown to facilitate the coupling of aryl halides with primary amines, cyclic secondary amines, and N-containing heterocycles at temperatures between 40-90 °C. [8]This makes the modern Ullmann condensation a viable and attractive option for the functionalization of 2-Amino-5-bromo-4-methylphenol.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key cross-coupling reactions discussed. These should be adapted and optimized for the specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Amino-5-bromo-4-methylphenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 2-Amino-5-bromo-4-methylphenol (1.0 equiv.), the amine (1.2 equiv.), and the solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 2-Amino-5-bromo-4-methylphenol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the solvent (e.g., THF or DMF), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 4: General Procedure for Ullmann Condensation
-
Reaction Setup: In a sealable reaction vessel, combine 2-Amino-5-bromo-4-methylphenol (1.0 equiv.), the amine or alcohol nucleophile (1.5 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), the ligand (e.g., L-proline, 20-40 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar solvent such as DMSO or DMF.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 90-150 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
The choice of catalyst for reactions with 2-Amino-5-bromo-4-methylphenol is a critical parameter that dictates the success of the synthesis. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer high efficiency and broad substrate scope, particularly when employing modern, sterically hindered, and electron-rich ligands. Copper-catalyzed Ullmann-type reactions, especially with the advent of milder protocols using ligands like amino acids, provide a cost-effective and powerful alternative.
The experimental data from analogous systems presented in this guide serves as a strong starting point for reaction optimization. Researchers are encouraged to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific synthetic targets. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like 2-Amino-5-bromo-4-methylphenol, enabling the efficient construction of novel and complex molecules for the advancement of science and medicine.
References
Sources
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- 8. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-bromo-4-methylphenol
For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-5-bromo-4-methylphenol, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you, the scientist, with the knowledge to manage this and similar chemical wastes with confidence and integrity.
Hazard Assessment and Profile
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 2-Amino-5-bromo-4-methylphenol may not be readily available from all suppliers, we can construct a reliable hazard profile by examining its structural analogues, such as 2-bromo-4-methylphenol and various aminophenols.[1] This process of inference is a critical skill in a research environment where novel compounds are often handled.
The structure combines a phenol, an amine, and a halogen (bromine). This combination suggests several potential hazards:
-
Skin and Eye Irritation: Phenolic compounds are often irritants.[1]
-
Toxicity: Amines and brominated aromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1][2]
-
Aquatic Toxicity: Many aromatic compounds are toxic to aquatic life with long-lasting effects.[2]
-
Mutagenicity: Some aminophenols are suspected of causing genetic defects.[2]
This assessment dictates that 2-Amino-5-bromo-4-methylphenol must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
Table 1: Inferred Hazard Profile for 2-Amino-5-bromo-4-methylphenol
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity (Oral, Dermal) | Likely Category 4 | Harmful if swallowed or in contact with skin.[1] |
| Skin Corrosion/Irritation | Likely Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Likely Category 2 | Causes serious eye irritation.[1] |
| Germ Cell Mutagenicity | Possible Category 2 | Suspected of causing genetic defects.[2] |
| Hazardous to the Aquatic Environment | Likely Category 1 | Very toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The identified hazards necessitate the use of specific PPE to prevent personal exposure during handling and disposal operations. The principle here is barrier protection—physically preventing the chemical from contacting your body.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. However, when handling more than a few milligrams or if there is a splash risk, chemical splash goggles are required.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and appropriate choice for incidental contact. Ensure you change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Due to the risk of inhaling the solid powder, all transfers and weighing of 2-Amino-5-bromo-4-methylphenol should be conducted inside a certified chemical fume hood.[3]
The Disposal Workflow: From Benchtop to Pickup
Proper disposal is a systematic process. The following workflow ensures safety and compliance at every stage, from the point of generation to the final handoff to environmental health and safety (EHS) personnel.
Diagram 1: Disposal Decision and Segregation Workflow
Caption: Workflow for classifying and containerizing 2-Amino-5-bromo-4-methylphenol waste.
Step 1: Waste Classification and Segregation (The "Why")
The most critical step in waste management is correct segregation.[4][5] Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fires. Furthermore, waste disposal costs are heavily influenced by composition; mixing different waste streams, such as halogenated and non-halogenated, can dramatically increase disposal expenses.[4]
-
Action: Classify all waste containing 2-Amino-5-bromo-4-methylphenol as Halogenated Organic Solid Waste .[5] This includes the pure compound, any reaction mixtures, and contaminated materials like weigh boats, gloves, or paper towels.
-
Causality: The bromine atom makes this a halogenated compound. Disposal contractors use high-temperature incineration for these wastes to ensure complete destruction and to scrub acidic gases (like HBr) from the effluent.[5] This process is different and more costly than that for non-halogenated solvents.
Step 2: Container Selection and Labeling
The integrity of your waste container is essential for preventing leaks and ensuring safe transport.[6]
-
Action:
-
Select a robust, chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are an excellent choice for solid waste.[6]
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[7]
-
Fill out the label completely and accurately. List "2-Amino-5-bromo-4-methylphenol" and any other chemical constituents. Avoid using abbreviations or chemical formulas.
-
-
Causality: Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste containers be clearly labeled from the moment waste is generated.[8] This ensures that anyone handling the container is aware of its contents and the associated dangers. A secure lid prevents the release of vapors and protects the contents from spills.[6]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Labs must have a designated area for the temporary storage of hazardous waste.[4][6]
-
Action:
-
Store the waste container in your lab's designated Satellite Accumulation Area (SAA).
-
The container must be placed within a secondary containment bin or tray. This tray must be large enough to hold the entire contents of the container in case of a leak.[4]
-
Ensure the SAA is located away from drains, heat sources, and high-traffic areas.[7]
-
Keep the waste container closed at all times, except when you are actively adding waste.[6]
-
-
Causality: The SAA concept allows for the safe accumulation of waste at the point of generation under the control of laboratory personnel.[9] Secondary containment is a crucial safety measure to contain spills and prevent them from entering the environment. Keeping containers closed minimizes the release of potentially harmful vapors and prevents foreign materials from accidentally entering the container.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to your institution's trained professionals for ultimate disposal.
-
Action:
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[6]
-
Once the container is full, or in accordance with your institution's policies (e.g., waste must be removed from the lab every 12 months), submit a chemical waste pickup request to your EHS department.[10]
-
Ensure the label is legible and the container is clean on the outside before pickup.
-
-
Causality: Your institutional EHS department is the bridge between your laboratory and a licensed hazardous waste disposal facility.[11] They are trained to handle, transport, and consolidate waste in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations. The final disposal will be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF), likely via controlled incineration.
Spill Management: A Contingency Protocol
Even with careful handling, spills can occur. A prepared response is critical to mitigating exposure and environmental contamination.
-
Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the spill area.
-
Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE (including respiratory protection if necessary).
-
Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Do not dry sweep in a way that creates dust. [3] Use a dustpan and brush or absorbent pads wetted with a non-reactive liquid (like water, if compatible) to gently collect the powder.
-
Place all cleanup materials (gloves, wipes, etc.) into the same halogenated organic solid waste container.[4]
-
Decontaminate the area with soap and water.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
By adhering to this comprehensive disposal protocol, you not only ensure your personal safety and that of your colleagues but also uphold the principles of scientific integrity and environmental stewardship. This structured approach transforms a routine task into a self-validating system of safety and compliance.
References
- Apollo Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-methylphenol.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylphenol.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Bucknell University. (2016). Hazardous Waste Segregation.
-
PubChem. (n.d.). 2-Amino-5-(2-bromo-4-methylphenyl)hexan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
-
U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
- Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
-
PubChem. (n.d.). 4-(2-Amino-2-methylpropyl)-2-bromo-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- National Research Council. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Wikipedia. (n.d.). Hair coloring. Retrieved from [Link]
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- 4. vumc.org [vumc.org]
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- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Navigating the Safe Handling of 2-Amino-5-bromo-4-methylphenol: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-bromo-4-methylphenol (CAS No. 1268153-80-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar aminophenols and bromophenols to establish a conservative and comprehensive safety protocol. Our primary objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment
2-Amino-5-bromo-4-methylphenol is a substituted aromatic amine and phenol. Compounds in this class are typically irritants and can be harmful if ingested, inhaled, or absorbed through the skin. Based on data from analogous compounds like 2-Amino-4-methylphenol and 2-Bromo-4-methylphenol, we can anticipate a similar hazard profile.[1][2][3][4]
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | Source (Analogous Compound) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-Amino-5-methylphenol[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Amino-4-methylphenol, 2-Bromo-4-methylphenol[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 2-Amino-4-methylphenol, 2-Bromo-4-methylphenol[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2-Amino-4-methylphenol, 2-Bromo-4-methylphenol[3][4] |
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2][6] Ingestion is also a potential route of exposure. Chronic exposure effects have not been well-documented for this specific compound, therefore, minimizing exposure is paramount.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For all work involving 2-Amino-5-bromo-4-methylphenol, the following engineering controls are mandatory:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with 2-Amino-5-bromo-4-methylphenol. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | ANSI-approved safety goggles | 2 pairs of nitrile gloves (double-gloving) | Full-length lab coat, closed-toe shoes | N95 respirator (or higher) recommended |
| Solution Preparation | ANSI-approved safety goggles and face shield | 2 pairs of nitrile gloves (double-gloving) | Chemical-resistant apron over a full-length lab coat, closed-toe shoes | Not generally required if performed in a fume hood |
| Reaction Setup and Workup | ANSI-approved safety goggles and face shield | 2 pairs of nitrile gloves (double-gloving) | Chemical-resistant apron over a full-length lab coat, closed-toe shoes | Not generally required if performed in a fume hood |
| Spill Cleanup | ANSI-approved safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Step-by-Step Handling Procedures
Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring the reproducibility of your experiments.
Preparation and Weighing
-
Don appropriate PPE: Before handling the compound, put on a lab coat, safety goggles, and double nitrile gloves.
-
Work in a fume hood: Place a weigh boat on an analytical balance inside a chemical fume hood.
-
Careful transfer: Use a spatula to carefully transfer the desired amount of 2-Amino-5-bromo-4-methylphenol to the weigh boat. Avoid generating dust.
-
Secure container: Tightly close the primary container after use and wipe it down with a damp cloth before returning it to storage.
-
Clean up: Dispose of the weigh boat in a designated solid waste container.
Solution Preparation
-
Work in a fume hood: All solution preparation must be performed in a chemical fume hood.
-
Add solid to solvent: Add the weighed 2-Amino-5-bromo-4-methylphenol to the solvent in your flask. This prevents splashing of the neat compound.
-
Controlled dissolution: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid heating unless the protocol specifically requires it, as this can increase the vapor pressure of the solvent and the compound.
-
Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination
-
Surfaces: All surfaces and equipment that have come into contact with 2-Amino-5-bromo-4-methylphenol should be decontaminated. Wipe down the work area in the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Glassware: Rinse glassware with an appropriate solvent to remove residual compound. Then, wash with soap and water.
Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing 2-Amino-5-bromo-4-methylphenol should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.[8]
-
Disposal Protocol: All hazardous waste must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal. The safest method for disposing of phenolic compounds is through incineration at a licensed chemical disposal facility.[8]
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following flowchart provides a visual guide based on the nature of the task at hand.
Caption: PPE Selection Workflow for Handling 2-Amino-5-bromo-4-methylphenol.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always remember to consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new procedure.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely? YouTube. Retrieved from [Link]
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
